4-(Pyridin-2-ylmethoxy)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(pyridin-2-ylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-14-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHNUKSZFMWQJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353965 | |
| Record name | 4-(pyridin-2-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57748-41-1 | |
| Record name | 4-(pyridin-2-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Whitepaper: Synthesis and Characterization of 4-(Pyridin-2-ylmethoxy)benzaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 4-(Pyridin-2-ylmethoxy)benzaldehyde is a pivotal molecular scaffold and synthetic intermediate in the fields of medicinal chemistry and materials science. Its unique structure, featuring a pyridinylmethoxy moiety linked to a reactive benzaldehyde, provides a versatile platform for the development of novel therapeutic agents and functional materials. This guide offers a comprehensive overview of a robust and reproducible synthetic protocol for this compound via the Williamson ether synthesis. Furthermore, it establishes a detailed, multi-technique analytical workflow for its unambiguous structural confirmation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The causality behind experimental choices is explained to provide field-proven insights for researchers.
Introduction: A Versatile Heterocyclic Building Block
Chemical Identity and Structure
This compound (IUPAC Name: this compound) is an organic compound consisting of a benzaldehyde core functionalized with a pyridin-2-ylmethoxy group at the para position.[1] This ether linkage connects the aromatic aldehyde, a versatile handle for countless chemical transformations, to a pyridine ring, a common pharmacophore known for its ability to participate in hydrogen bonding and metal coordination.[2]
-
Molecular Formula: C₁₃H₁₁NO₂
-
Molecular Weight: 213.23 g/mol
-
CAS Number: 57748-41-1[1]
Caption: Structure of this compound.
Significance and Applications in Research and Development
This compound is not merely a synthetic curiosity; it is a key intermediate with significant relevance in drug discovery and materials science.
-
Medicinal Chemistry: The scaffold is present in molecules designed as potential anticancer agents.[3] The combination of a hydrogen bond acceptor (pyridine nitrogen) and a versatile aldehyde group allows for the construction of complex molecular architectures that can interact with biological targets.[3][4] Derivatives have been investigated for a range of therapeutic applications, highlighting the structure's value as a pharmacophore.[5][6]
-
Organic Synthesis & Materials Science: As a bifunctional molecule, it serves as a valuable building block. The aldehyde can undergo reactions like condensation, oxidation, and nucleophilic addition, while the pyridine moiety can be used for creating coordination complexes and novel functional materials.[4][5][7]
Synthesis of this compound
Retrosynthetic Analysis and Chosen Pathway
The most direct and reliable method for preparing this compound is the Williamson ether synthesis .[8] This classical yet powerful reaction forms an ether from an alkoxide and an organohalide.
Retrosynthetic Analysis: The target ether linkage can be disconnected in two primary ways. The most logical disconnection is at the aryl oxygen-methylene carbon bond (C-O). This leads to two readily available starting materials: 4-hydroxybenzaldehyde and a 2-(halomethyl)pyridine, such as 2-(chloromethyl)pyridine. This pathway is strategically sound because it involves a nucleophilic attack on a primary alkyl halide, which is highly favored for the Sₙ2 mechanism and minimizes competing elimination reactions.[9][10]
Mechanistic Rationale
The synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[8][9]
-
Deprotonation: A suitable base deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde. This step is critical as it generates the potent phenoxide nucleophile. The choice of base is important; a strong, non-nucleophilic base like sodium hydride (NaH) is ideal as it irreversibly forms the alkoxide without introducing competing nucleophiles.[11] Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be used, often requiring higher temperatures or longer reaction times.[11]
-
Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic methylene carbon of 2-(chloromethyl)pyridine.
-
Displacement: In a concerted step, the nucleophile forms a new C-O bond while displacing the chloride leaving group, yielding the final product.
The use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is crucial. These solvents effectively solvate the cation (e.g., Na⁺) while leaving the nucleophile relatively "bare," thereby enhancing its reactivity and promoting the Sₙ2 pathway.[11]
Caption: High-level workflow for the Williamson ether synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
Table 1: Materials and Reagents
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Purpose |
| 4-Hydroxybenzaldehyde | 123-08-0 | 122.12 | Starting Material (Nucleophile Precursor) |
| 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 | 164.04 | Starting Material (Electrophile) |
| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | 24.00 | Base |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | Aqueous Wash |
| Brine (Saturated NaCl Solution) | N/A | N/A | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |
| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 | Stationary Phase for Chromatography |
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 4-hydroxybenzaldehyde (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material (approx. 0.2 M concentration).
-
Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Causality: Adding NaH at 0 °C controls the exothermic reaction and the rate of hydrogen gas evolution.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.
-
Electrophile Addition: Dissolve 2-(chloromethyl)pyridine hydrochloride (1.05 eq) in a minimal amount of DMF and add it dropwise to the reaction mixture at room temperature. Note: If using the free base of 2-(chloromethyl)pyridine, 1.0 eq is sufficient.
-
Reaction: Heat the reaction mixture to 70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the mixture to room temperature and cautiously quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x). Causality: Washing removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Safety Considerations
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle with extreme care in an inert atmosphere and away from moisture.
-
DMF: A potential reproductive toxin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
2-(Chloromethyl)pyridine: A lachrymator and irritant. Handle with appropriate PPE.
Physicochemical and Spectroscopic Characterization
Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound.
Caption: Workflow for the structural characterization of the target compound.
Physical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₂ | [1] |
| Molecular Weight | 213.23 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Typically an off-white to yellow solid | (Typical) |
| Melting Point | To be determined experimentally (TBD) | N/A |
| Solubility | Soluble in CHCl₃, DCM, EtOAc, DMSO | (Typical) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise covalent structure of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).
3.2.1 ¹H NMR Analysis The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.
Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.90 | Singlet (s) | 1H | Aldehyde (-CH O) | Highly deshielded due to the anisotropy and electron-withdrawing nature of the carbonyl group.[12] |
| ~8.60 | Doublet (d) | 1H | Pyridine H-6 (ortho to N) | Most deshielded pyridine proton due to proximity to the electronegative nitrogen atom. |
| ~7.85 | Doublet (d) | 2H | Benzaldehyde H-2, H-6 (ortho to CHO) | Deshielded by the electron-withdrawing and anisotropic effects of the aldehyde group. |
| ~7.70 | Triplet (t) | 1H | Pyridine H-4 | Standard aromatic region for pyridine protons. |
| ~7.50 | Doublet (d) | 1H | Pyridine H-3 | Standard aromatic region for pyridine protons. |
| ~7.25 | Triplet (t) | 1H | Pyridine H-5 | Standard aromatic region for pyridine protons. |
| ~7.05 | Doublet (d) | 2H | Benzaldehyde H-3, H-5 (ortho to ether) | Shielded relative to their ortho-CHO counterparts due to the electron-donating ether oxygen. |
| ~5.20 | Singlet (s) | 2H | Methylene (-OCH ₂-Py) | Appears as a singlet as there are no adjacent protons. Located in a typical benzylic ether region. |
3.2.2 ¹³C NMR Analysis The carbon NMR spectrum confirms the carbon framework of the molecule.
Table 4: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~190.7 | Aldehyde Carbonyl (C =O) | Characteristic downfield shift for an aldehyde carbon. |
| ~163.5 | Benzaldehyde C -4 (ipso to ether) | Attached to the electron-donating ether oxygen. |
| ~157.0 | Pyridine C -2 (ipso to methylene) | Attached to the methylene ether group. |
| ~149.5 | Pyridine C -6 (ortho to N) | Deshielded by the adjacent nitrogen atom. |
| ~136.8 | Pyridine C -4 | Standard aromatic region. |
| ~132.0 | Benzaldehyde C -2, C -6 | Aromatic carbons ortho to the aldehyde group. |
| ~130.5 | Benzaldehyde C -1 (ipso to CHO) | Quaternary carbon attached to the aldehyde. |
| ~122.5 | Pyridine C -5 | Standard aromatic region. |
| ~121.0 | Pyridine C -3 | Standard aromatic region. |
| ~115.0 | Benzaldehyde C -3, C -5 | Aromatic carbons ortho to the ether linkage. |
| ~69.5 | Methylene (-OC H₂-Py) | Typical shift for a benzylic ether methylene carbon. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion is typically observed.
-
Expected [M+H]⁺: m/z = 214.08
-
Monoisotopic Mass: 213.0790 Da[1]
Analysis of the fragmentation pattern can provide further structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Table 5: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3060 | Medium | C-H Stretch | Aromatic |
| ~2850, ~2750 | Weak | C-H Stretch (Fermi doublet) | Aldehyde |
| ~1700-1685 | Strong | C=O Stretch | Conjugated Aldehyde |
| ~1600, ~1580 | Medium | C=C Stretch | Aromatic/Pyridine Ring |
| ~1250 | Strong | C-O-C Asymmetric Stretch | Aryl Ether |
| ~1040 | Medium | C-O-C Symmetric Stretch | Aryl Ether |
The strong absorption around 1690 cm⁻¹ is characteristic of the aldehyde carbonyl, while the strong band around 1250 cm⁻¹ confirms the presence of the aryl ether linkage.[13]
Conclusion
This guide details a reliable and well-rationalized approach for the synthesis of this compound via the Williamson ether synthesis. The provided protocol is built upon fundamental principles of organic chemistry to maximize yield and purity. The comprehensive characterization workflow, employing NMR, MS, and IR spectroscopy, establishes a self-validating system to ensure the unambiguous identification and quality assessment of the final product. This foundational knowledge is critical for researchers employing this versatile building block in the advancement of medicinal chemistry and materials science.
References
- 1. This compound | C13H11NO2 | CID 759667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. hurawalhi.com [hurawalhi.com]
- 6. Buy 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde | 54477-09-7 [smolecule.com]
- 7. 2-(Pyridin-2-ylmethoxy)benzaldehyde| [benchchem.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jk-sci.com [jk-sci.com]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. researchgate.net [researchgate.net]
4-(Pyridin-2-ylmethoxy)benzaldehyde chemical properties and structure
An In-Depth Technical Guide to 4-(Pyridin-2-ylmethoxy)benzaldehyde
Introduction and Overview
This compound is a heterocyclic aromatic aldehyde that serves as a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a benzaldehyde ring connected to a pyridine nucleus through a flexible ether linkage, imparts a distinct combination of reactivity and structural properties. The aldehyde group is a reactive handle for a multitude of chemical transformations, including oxidation, reduction, and condensation reactions, while the pyridine ring offers a site for coordination chemistry and potential biological interactions. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical sciences.
Part 1: Chemical Identity and Structure
The fundamental identity of a chemical compound is established by its structure and internationally recognized identifiers.
Nomenclature and Identifiers
-
IUPAC Name: this compound[1]
-
CAS Number: 57748-41-1[1]
-
Molecular Formula: C₁₃H₁₁NO₂[1]
-
Synonyms: 4-(2-pyridinylmethoxy)benzaldehyde, 4-[(pyridin-2-yl)methoxy]benzaldehyde[1]
Molecular Structure
The structure consists of a central benzaldehyde core where the hydroxyl group at the para-position is etherified with 2-(hydroxymethyl)pyridine. This arrangement positions the electron-withdrawing aldehyde group opposite the ether linkage, influencing the electronic properties of the benzene ring. The pyridine nitrogen introduces a basic center and a potential coordination site for metal ions.
Caption: Molecular graph of this compound.
Part 2: Physicochemical Properties
A summary of the key computed and experimental properties is crucial for experimental design, including reaction setup, purification, and storage.
| Property | Value | Source |
| Molecular Weight | 213.23 g/mol | PubChem[1] |
| Appearance | Off-white to light yellow solid | Chem-Impex[2] |
| Melting Point | 50-52 °C (for the related isomer 4-(2-Pyridyl)benzaldehyde) | Sigma-Aldrich[3] |
| Boiling Point | 248 °C (for the related compound 4-methoxybenzaldehyde) | Sigma-Aldrich |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from synthesis protocols[4] |
| XLogP3-AA | 1.8 | PubChem[1] |
Note: Experimental data for this specific compound is limited; some values are referenced from structurally similar molecules to provide an estimate.
Part 3: Synthesis and Purification
The most common and reliable method for preparing this compound is the Williamson ether synthesis. This method is favored for its high yield and operational simplicity.
Synthesis Workflow: Williamson Ether Synthesis
This protocol involves the nucleophilic substitution of a halide by an alkoxide. Here, the phenoxide of 4-hydroxybenzaldehyde acts as the nucleophile, attacking 2-(chloromethyl)pyridine.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-Hydroxybenzaldehyde
-
2-(Chloromethyl)pyridine hydrochloride
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq). Stir the mixture at room temperature for 20 minutes.
-
Causality: K₂CO₃ is a mild base that deprotonates the phenolic hydroxyl group to form the potassium phenoxide, a potent nucleophile. Anhydrous solvent is critical to prevent side reactions with water.
-
-
Nucleophilic Substitution: Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture.
-
Insight: Using a slight excess of the electrophile ensures complete consumption of the more valuable starting material.
-
-
Reaction: Heat the mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).[4]
-
Causality: This step separates the organic product from the inorganic salts (KCl) and residual DMF.
-
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Insight: Washing removes any remaining water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure product.[4]
Part 4: Chemical Reactivity and Applications
The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Reactivity Profile
-
Aldehyde Group: The aldehyde moiety is susceptible to nucleophilic addition and can be readily oxidized to a carboxylic acid or reduced to an alcohol. It is a key participant in condensation reactions (e.g., with amines to form Schiff bases/imines) and Wittig-type reactions.[5][6]
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or act as a ligand for metal coordination. This property is exploited in the design of metal-binding agents and catalysts.[2]
-
Ether Linkage: The ether bond is generally stable under most reaction conditions but can be cleaved under harsh acidic conditions (e.g., HBr, HI).
Applications in Drug Development and Research
-
Intermediate for Biologically Active Molecules: This compound is a precursor for synthesizing molecules with potential therapeutic applications. The pyridylmethoxy benzaldehyde scaffold is found in compounds investigated as antisickling agents for sickle cell disease and as potential antibacterial agents.[5][6]
-
Synthesis of Heterocycles: It serves as a starting material for constructing more complex heterocyclic systems, such as oxazoles, which are important scaffolds in medicinal chemistry.[6]
-
Ligand Development: The pyridine nitrogen allows the molecule to function as a ligand in coordination chemistry, useful for developing catalysts or metal-based therapeutics.[2]
-
Chemosensors: The related isomer, 2-(Pyridin-2-ylmethoxy)benzaldehyde, is a precursor for fluorescein-based chemosensors designed for the detection of heavy metal ions like Hg²⁺ in aqueous media and living cells.[6]
Part 5: Safety and Handling
-
Hazard Statements: Similar compounds are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[7] Some related benzaldehydes are suspected of damaging fertility or the unborn child and are harmful to aquatic life.[8]
-
Precautionary Statements:
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.
References
- 1. This compound | C13H11NO2 | CID 759667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(2-ピリジル)ベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. Buy 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde | 54477-09-7 [smolecule.com]
- 6. 2-(Pyridin-2-ylmethoxy)benzaldehyde| [benchchem.com]
- 7. aksci.com [aksci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to 4-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 57748-41-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral data, safety information, and potential applications of 4-(pyridin-2-ylmethoxy)benzaldehyde, a versatile building block in medicinal chemistry and organic synthesis.
Core Chemical Identity and Physicochemical Properties
This compound is an organic compound featuring a benzaldehyde core ether-linked to a pyridine ring. This unique structural combination imparts a range of chemical functionalities that make it a valuable intermediate in the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 57748-41-1 | [1] |
| Molecular Formula | C₁₃H₁₁NO₂ | [1] |
| Molecular Weight | 213.23 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-(2-pyridinylmethoxy)benzaldehyde, 4-(2-pyridylmethoxy)benzaldehyde | [1] |
| Appearance | Pale yellow to light brown solid or liquid | |
| Predicted Boiling Point | 403.5±35.0 °C | [2] |
| Melting Point | 76-78 °C (for the isomeric 4-(pyridin-3-ylmethoxy)benzaldehyde) | [3] |
| Solubility | Moderately soluble in organic solvents. |
Chemical Structure:
The structure of this compound is characterized by a pyridine ring attached to a benzaldehyde moiety through a methylene ether bridge.
Caption: Chemical structure of this compound.
Synthesis and Reactivity
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Williamson Ether Synthesis Protocol
This protocol outlines the synthesis of this compound from 4-hydroxybenzaldehyde and 2-(chloromethyl)pyridine.
Materials:
-
4-hydroxybenzaldehyde
-
2-(chloromethyl)pyridine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Experimental Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 eq) and 2-(chloromethyl)pyridine hydrochloride (1.1 eq) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the solution. The suspension will be stirred vigorously.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Caption: Workflow for the synthesis of this compound.
Reactivity
The aldehyde functional group in this compound is a key site for various chemical transformations, including:
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol.
-
Reductive Amination: Reaction with amines in the presence of a reducing agent can form secondary or tertiary amines.
-
Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes.
-
Condensation Reactions: It can undergo condensation reactions with various nucleophiles, such as hydrazines and hydroxylamines, to form hydrazones and oximes, respectively.
The pyridine ring can also participate in reactions, such as N-oxidation and quaternization.
Spectroscopic Data Analysis
Spectroscopic analysis is crucial for the characterization and confirmation of the structure of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts (in ppm, relative to TMS) are:
-
Aldehydic proton (-CHO): A singlet around 9.8-10.0 ppm.[4]
-
Aromatic protons (benzaldehyde ring): Two doublets in the range of 7.0-8.0 ppm.
-
Aromatic protons (pyridine ring): A multiplet in the range of 7.2-8.6 ppm.
-
Methylene protons (-O-CH₂-): A singlet around 5.2 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts (in ppm) are:
-
Aldehydic carbon (C=O): A signal around 190-192 ppm.
-
Aromatic carbons: Signals in the range of 110-165 ppm.
-
Methylene carbon (-O-CH₂-): A signal around 70 ppm.
FT-IR Spectroscopy
The FT-IR spectrum reveals the presence of key functional groups. Characteristic absorption bands (in cm⁻¹) include:
-
C=O stretch (aldehyde): A strong absorption band around 1680-1700 cm⁻¹.
-
C-O-C stretch (ether): An absorption band in the region of 1250-1000 cm⁻¹.
-
C=N and C=C stretch (aromatic rings): Absorption bands in the 1600-1450 cm⁻¹ region.
-
C-H stretch (aromatic): Absorption bands above 3000 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.
Mass Spectrometry
The mass spectrum would show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (213.23). The fragmentation pattern would likely involve the cleavage of the ether bond and loss of the formyl group. A prominent fragment would be the phenyl cation at m/z 77.[5]
Safety and Handling
It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory environment.
Hazard Statements: [6]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: [6]
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
-
Store in a cool, dry, and well-ventilated place away from incompatible substances.
For comprehensive safety information, always refer to the full Safety Data Sheet (SDS) provided by the supplier.
Applications in Research and Drug Development
The structural features of this compound make it a valuable building block in the synthesis of various biologically active molecules. The pyridine moiety can participate in hydrogen bonding and metal coordination, which is often crucial for binding to biological targets. The benzaldehyde group serves as a versatile handle for further chemical modifications and the introduction of diverse pharmacophores.
Derivatives of pyridine and benzaldehyde have shown a wide range of pharmacological activities, including:[7][8][9][10]
-
Anticancer
-
Antimicrobial
-
Anti-inflammatory
-
Analgesic
While specific studies on the biological activity of this compound are not extensively reported in the provided search results, its structural similarity to other biologically active pyridine derivatives suggests its potential as a scaffold for the development of novel therapeutic agents.[11] Researchers in drug discovery may utilize this compound as a starting material for the synthesis of compound libraries to screen for various biological targets.
Suppliers
This compound is commercially available from various chemical suppliers. It is advisable to obtain the compound from a reputable source to ensure its purity and quality for research and development purposes.
| Supplier | |
| Sigma-Aldrich | |
| AK Scientific, Inc. | [6] |
| ChemicalBook | [2] |
| Santa Cruz Biotechnology | [12] |
| Chem-Impex | [13] |
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the reactivity of its aldehyde and pyridine functionalities, provides a robust platform for the construction of complex molecular architectures. This guide has provided a detailed overview of its properties, synthesis, and potential applications, serving as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. This compound | C13H11NO2 | CID 759667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-METHOXY-3-(PYRIDIN-2-YLMETHOXY)BENZALDEHYDE CAS#: 923133-01-1 [m.chemicalbook.com]
- 3. 4-(PYRIDIN-3-YLMETHOXY)BENZALDEHYDE CAS#: 118001-72-2 [amp.chemicalbook.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. aksci.com [aksci.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Buy 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde | 54477-09-7 [smolecule.com]
- 12. scbt.com [scbt.com]
- 13. chemimpex.com [chemimpex.com]
Spectroscopic Elucidation of 4-(Pyridin-2-ylmethoxy)benzaldehyde: A Technical Guide
Introduction
4-(Pyridin-2-ylmethoxy)benzaldehyde is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure, incorporating a reactive aldehyde, a flexible ether linkage, and a nitrogen-containing pyridine ring, makes it a versatile building block for the synthesis of more complex molecular architectures.[1][2] A thorough understanding of its spectroscopic properties is paramount for researchers to verify its synthesis, assess its purity, and utilize it effectively in subsequent reactions. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in fundamental principles and supported by comparative data from analogous structures.
Molecular Structure and Key Features
Before delving into the spectroscopic data, it is essential to understand the molecular structure of this compound. The molecule consists of a benzaldehyde moiety linked to a pyridine ring through a methylene ether bridge. This structure gives rise to distinct spectroscopic signatures for each component.
-
Molecular Formula: C₁₃H₁₁NO₂[1]
-
Molecular Weight: 213.23 g/mol [1]
-
Key Functional Groups:
-
Aromatic aldehyde
-
Aryl ether
-
Pyridine ring
-
The presence of these functional groups dictates the expected spectroscopic behavior of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aldehydic proton, the aromatic protons on both the benzaldehyde and pyridine rings, and the methylene protons of the ether linkage. The expected chemical shifts (δ) are influenced by the electron-withdrawing and -donating effects of the substituents.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen and the anisotropic effect of the carbonyl group.[3][4] |
| Pyridine-H (α to N) | 8.5 - 8.7 | Doublet (d) | 1H | Protons adjacent to the electronegative nitrogen atom in the pyridine ring are significantly deshielded. |
| Benzaldehyde-H (ortho to CHO) | 7.8 - 8.0 | Doublet (d) | 2H | These protons are deshielded by the electron-withdrawing aldehyde group. |
| Pyridine-H (γ to N) | 7.7 - 7.9 | Triplet of doublets (td) | 1H | The chemical shift is influenced by both the nitrogen atom and the adjacent protons. |
| Pyridine-H (β to N) | 7.2 - 7.4 | Doublet (d) | 1H | These protons are less deshielded than the α-proton. |
| Benzaldehyde-H (ortho to OCH₂) | 7.0 - 7.2 | Doublet (d) | 2H | These protons are shielded by the electron-donating ether group. |
| Methylene-H (-OCH₂-) | 5.2 - 5.4 | Singlet (s) | 2H | The methylene protons are deshielded by the adjacent oxygen atom and the pyridine ring. |
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms and functional groups.
¹³C NMR Data
Based on available data for this compound, the following carbon signals are expected.[1]
| Carbon Atom | Chemical Shift (δ, ppm) | Rationale |
| Aldehyde C=O | ~191 | The carbonyl carbon is highly deshielded due to the double bond to oxygen.[3][5] |
| Pyridine C (α to N) | ~157 | Carbons adjacent to the nitrogen in the pyridine ring are deshielded. |
| Benzaldehyde C (ipso to OCH₂) | ~163 | The carbon atom directly attached to the ether oxygen is deshielded. |
| Pyridine C (γ to N) | ~137 | |
| Benzaldehyde C (ipso to CHO) | ~131 | |
| Benzaldehyde C (ortho to CHO) | ~132 | |
| Benzaldehyde C (ortho to OCH₂) | ~115 | These carbons are shielded by the electron-donating ether group.[5] |
| Pyridine C (β to N) | ~123 | |
| Pyridine C (α' to N) | ~121 | |
| Methylene C (-OCH₂-) | ~70 | The methylene carbon is deshielded by the adjacent oxygen atom. |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.
Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| Aldehyde C-H | 2820-2850 and 2720-2750 | Weak to Medium | C-H Stretch (Fermi doublet)[6][7] |
| Aromatic C-H | 3000-3100 | Medium | C-H Stretch |
| Methylene C-H | 2850-2960 | Medium | C-H Stretch[6] |
| Aldehyde C=O | 1680-1710 | Strong | C=O Stretch[6][7] |
| Aromatic C=C | 1450-1600 | Medium to Strong | C=C Stretch[6][7] |
| Ether C-O | 1200-1250 and 1000-1050 | Strong | Asymmetric and Symmetric C-O Stretch[6] |
The presence of a strong absorption band around 1700 cm⁻¹ is a key indicator of the carbonyl group in the aldehyde.[7][8] The characteristic, though weaker, Fermi doublet for the aldehydic C-H stretch around 2720 cm⁻¹ and 2820 cm⁻¹ is also a definitive feature for an aldehyde.[7]
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and deducing the structure of the compound.
For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (213.23). Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[9][10]
Predicted Fragmentation Pattern
The fragmentation of this compound is expected to be dominated by cleavage at the ether linkage.
| m/z | Fragment Ion | Description |
| 213 | [C₁₃H₁₁NO₂]⁺ | Molecular Ion (M⁺) |
| 212 | [C₁₃H₁₀NO₂]⁺ | [M-H]⁺, common in aldehydes[11] |
| 184 | [C₁₂H₁₀NO]⁺ | [M-CHO]⁺, loss of the formyl radical[11] |
| 92/93 | [C₅H₄NCH₂]⁺ / [C₅H₄NCH₃]⁺ | Cleavage of the C-O bond, forming the pyridylmethyl cation or a rearranged ion. |
| 78 | [C₅H₄N]⁺ | Pyridyl cation |
The fragmentation pattern of aromatic ethers often involves cleavage of the bond beta to the aromatic ring.[9][10]
Experimental Protocols
The acquisition of high-quality spectroscopic data requires adherence to standardized experimental protocols.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-240 ppm and a longer relaxation delay (e.g., 2-5 seconds).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.
Mass Spectrometry Protocol (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
Conclusion
The combination of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. By understanding the expected spectroscopic data and the principles behind it, researchers can confidently identify this compound, verify its purity, and proceed with its application in their synthetic endeavors. This guide serves as a valuable resource for scientists and professionals in the field of drug development and chemical research, enabling them to interpret the spectroscopic data of this important chemical intermediate with a high degree of confidence.
References
- 1. This compound | C13H11NO2 | CID 759667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-4-[(pyridin-2-yl)methoxy]benzaldehyde | 1151539-21-7 [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. bmse010130 4-methoxy Benzaldehyde at BMRB [bmrb.io]
- 6. benchchem.com [benchchem.com]
- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. GCMS Section 6.13 [people.whitman.edu]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
solubility and stability of 4-(Pyridin-2-ylmethoxy)benzaldehyde in different solvents
An In-depth Technical Guide to the Solubility and Stability of 4-(Pyridin-2-ylmethoxy)benzaldehyde
Introduction
This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Featuring a pyridine ring connected via a flexible ether linkage to a benzaldehyde moiety, this compound serves as a versatile building block for the synthesis of complex molecular architectures, including targeted therapeutics and novel ligands.[1][2] The aldehyde group provides a reactive handle for forming imines, Schiff bases, or undergoing reductive amination, while the pyridine nitrogen offers a site for coordination or protonation.
A thorough understanding of the physicochemical properties of this intermediate is paramount for its effective use. Solubility dictates the choice of solvent systems for synthesis, purification, and formulation, directly impacting reaction kinetics, yield, and bioavailability in drug development contexts. Similarly, chemical stability determines appropriate storage conditions, shelf-life, and compatibility with other reagents and excipients. This guide provides a comprehensive technical overview of the expected solubility profile and key stability liabilities of this compound, grounded in its structural attributes and established chemical principles. It further outlines robust experimental protocols for researchers to quantitatively determine these critical parameters.
Section 1: Physicochemical Characteristics and Solubility Profile
The solubility of a compound is governed by its molecular structure, including its polarity, hydrogen bonding capacity, and molecular size. This compound possesses a combination of polar and nonpolar features that result in a nuanced solubility profile.
1.1. Core Physicochemical Properties
A summary of the key computed physicochemical properties is essential for predicting the compound's behavior.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₂ | PubChem[3] |
| Molecular Weight | 213.23 g/mol | PubChem[3] |
| XLogP3 | 1.8 | PubChem[3] |
| Hydrogen Bond Donors | 0 | PubChem[3] |
| Hydrogen Bond Acceptors | 3 (N in pyridine, O in ether, O in aldehyde) | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| SMILES | C1=CC=NC(=C1)COC2=CC=C(C=C2)C=O | PubChem[3] |
1.2. Qualitative Solubility Assessment
While quantitative public data is scarce[1], a qualitative assessment can be derived from the molecule's structure:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected. These solvents can engage in dipole-dipole interactions with the polar aldehyde and ether groups, and the pyridine nitrogen.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Moderate to low solubility is anticipated. The molecule has hydrogen bond acceptors but no donors, limiting its interaction with protic solvents. The basicity of the pyridine nitrogen (pKa of pyridine is ~5.2) means that solubility in aqueous media will be pH-dependent, increasing significantly in acidic conditions (pH < 4) due to the formation of the soluble pyridinium salt.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Low solubility is expected. While the two aromatic rings contribute some nonpolar character, the polar functional groups (ether, aldehyde, pyridine) dominate, making the molecule poorly suited for nonpolar environments.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is likely, as these solvents can effectively solvate a wide range of molecules with moderate polarity.
1.3. Experimental Workflow for Solubility Determination
To obtain quantitative data, a systematic experimental approach is necessary. The shake-flask method (for thermodynamic solubility) is the gold standard.
Caption: Workflow for Thermodynamic Solubility Determination.
1.4. Protocol: Thermodynamic Solubility by Shake-Flask Method
-
Rationale: This method determines the equilibrium solubility of a compound, representing the true saturation point, which is critical for preclinical formulation development.
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg, accurately weighed) to a series of glass vials.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent to the respective vials.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand for 1 hour. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibration range of the assay.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method against a standard curve prepared with the same compound.
-
Calculation: Calculate the original concentration in the supernatant (in mg/mL or µg/mL), which represents the thermodynamic solubility.
Section 2: Chemical Stability and Potential Degradation Pathways
Understanding a molecule's intrinsic stability is a core requirement of drug development and is typically investigated through forced degradation (or stress testing) studies.[4][5] These studies expose the compound to harsh conditions to identify likely degradation products and pathways, which is essential for developing stability-indicating analytical methods.[6]
Caption: Potential Degradation Pathways under Forced Stress Conditions.
2.1. Oxidative Degradation
-
Causality: The aldehyde functional group is well-known to be susceptible to oxidation. Benzaldehyde and its derivatives readily undergo autoxidation upon exposure to air, a process that can be accelerated by light or trace metals, to form the corresponding carboxylic acid.[7][8]
-
Predicted Degradant: The primary and most probable oxidative degradant is 4-(Pyridin-2-ylmethoxy)benzoic acid .
-
Stress Condition: A common laboratory condition to simulate this is treatment with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
2.2. Hydrolytic Degradation
-
Causality: Hydrolysis involves the cleavage of chemical bonds by water, often catalyzed by acid or base.[9] For this molecule, two sites are of potential concern:
-
Ether Linkage (-CH₂-O-): Ether bonds are generally stable to hydrolysis, especially under basic and neutral conditions. However, under strong acidic conditions and elevated temperatures, cleavage is possible, which would yield 4-hydroxybenzaldehyde and (pyridin-2-yl)methanol.
-
Aldehyde Group (-CHO): While not a classic hydrolysis reaction, the aldehyde can participate in acid- or base-catalyzed reactions, such as hydration to form a gem-diol or other condensation reactions.
-
-
Stress Conditions: Typically involves refluxing the compound in dilute acid (e.g., 0.1 M HCl) and dilute base (e.g., 0.1 M NaOH).[5]
2.3. Photolytic Degradation
-
Causality: Aromatic compounds, particularly those with carbonyl groups, often absorb UV radiation, which can promote them to an excited state. This excess energy can lead to bond cleavage and the formation of radical species, initiating degradation. ICH guideline Q1B provides a standardized approach for photostability testing.[10][11]
-
Predicted Degradants: The degradation pathway can be complex, potentially involving radical-mediated polymerization or rearrangement products. The identity of photolytic degradants often requires advanced structural elucidation (e.g., LC-MS/MS).
-
Stress Conditions: Exposure of the solid compound and a solution to a controlled light source that provides both visible and near-UV irradiation (e.g., Xenon or metal halide lamp) with a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m².[11][12] A dark control sample must be run in parallel to differentiate between thermal and photolytic degradation.[13][14]
2.4. Thermal Degradation
-
Causality: Exposure to high temperatures can provide sufficient energy to overcome activation barriers for decomposition. This helps to evaluate the stability of the compound during manufacturing processes like drying or milling and under extreme storage conditions.
-
Predicted Degradants: Degradation pathways are compound-specific and can involve decarboxylation (if oxidation occurs first), cleavage, or polymerization.
-
Stress Conditions: The solid drug substance is exposed to elevated temperatures (e.g., 60-80°C) for a defined period.
Section 3: Experimental Protocols for Stability Assessment
The following protocols are designed to be self-validating by incorporating a stability-indicating analytical method, which is crucial for trustworthiness.
3.1. Protocol: Development of a Stability-Indicating HPLC-UV Method
-
Rationale: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. It must be able to separate the intact compound from its degradation products and any other impurities.[5]
-
Column and Mobile Phase Screening: Start with a reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm). Screen various mobile phase compositions, typically a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol). Run gradient elution to ensure all potential degradants are eluted.
-
Wavelength Selection: Using a photodiode array (PDA) detector, determine the UV spectrum of the parent compound. Select a wavelength for quantification that provides good sensitivity (often the λmax) and check that the key degradants also have absorbance at or near this wavelength.
-
Forced Degradation Sample Analysis: Prepare samples from forced degradation studies (see Protocol 3.2). Inject these stressed samples into the HPLC system.
-
Method Optimization: Adjust the gradient slope, flow rate, and mobile phase pH to achieve baseline separation between the parent peak and all degradant peaks. The goal is a resolution (Rs) of >1.5 between all critical pairs.
-
Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in the presence of its degradants. This confirms that no other species are co-eluting.
-
Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for accuracy, precision, specificity, linearity, range, and robustness.
3.2. Protocol: Forced Degradation Studies
-
Rationale: To intentionally degrade the sample to identify potential degradants and demonstrate the specificity of the analytical method. Aim for 5-20% degradation of the parent compound.
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60-80°C for a predetermined time (e.g., 2, 4, 8 hours). Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 60°C). At set time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for up to 24 hours. Monitor at intervals and dilute for analysis.
-
Photostability:
-
Solid State: Spread a thin layer of the solid compound in a shallow, transparent dish.
-
Solution State: Prepare a solution (~0.1 mg/mL) in a transparent container (e.g., quartz cuvette).
-
Expose both samples in a photostability chamber according to ICH Q1B guidelines.[10] Wrap identical control samples in aluminum foil and place them alongside the exposed samples. Analyze both light-exposed and dark control samples.
-
-
Thermal Stability: Store the solid compound in a vial in an oven at a set temperature (e.g., 80°C) for several days. Sample periodically and prepare a solution for analysis.
Section 4: Data Interpretation and Reporting
4.1. Solubility Data
Summarize the quantitative solubility data in a table for easy comparison.
Table 1: Thermodynamic Solubility of this compound at 25°C
| Solvent/Medium | Solubility (mg/mL) | pH (if aqueous) |
|---|---|---|
| Deionized Water | [Insert Data] | [Insert Data] |
| pH 2.0 Buffer | [Insert Data] | 2.0 |
| pH 7.4 Buffer (PBS) | [Insert Data] | 7.4 |
| Ethanol | [Insert Data] | N/A |
| Acetonitrile | [Insert Data] | N/A |
| Dimethyl Sulfoxide (DMSO)| [Insert Data] | N/A |
4.2. Stability Data
Report the results of the forced degradation studies in a summary table. Include the percentage of the parent compound remaining, the percentage of major degradants formed, and the total mass balance.
Table 2: Summary of Forced Degradation Results
| Stress Condition | Duration | % Parent Remaining | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) | Mass Balance (%) |
|---|---|---|---|---|---|
| 0.1 M HCl, 80°C | 8 h | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 0.1 M NaOH, 60°C | 4 h | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 3% H₂O₂, RT | 24 h | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Photolytic (ICH Q1B) | [ICH Dose] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Thermal (Solid), 80°C | 7 days | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Conclusion
This compound is a molecule with a moderate lipophilicity and pH-dependent aqueous solubility. Its stability is primarily challenged by its susceptibility to oxidative degradation , where the aldehyde moiety is readily converted to a carboxylic acid. This pathway must be carefully controlled during synthesis, purification, and storage, likely requiring protection from atmospheric oxygen and light. While generally stable to hydrolysis, forced conditions may reveal minor degradation pathways. The protocols and workflows detailed in this guide provide a robust framework for researchers to generate the high-quality, quantitative solubility and stability data required for advancing projects in drug discovery and chemical development.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Methoxy-4-[(pyridin-2-yl)methoxy]benzaldehyde | 1151539-21-7 [chemicalbook.com]
- 3. This compound | C13H11NO2 | CID 759667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. pharmatutor.org [pharmatutor.org]
- 13. iagim.org [iagim.org]
- 14. q1scientific.com [q1scientific.com]
The Versatile Cornerstone: A Technical Guide to 4-(Pyridin-2-ylmethoxy)benzaldehyde in Advanced Organic Synthesis
Introduction: Bridging Aromatic Scaffolds for Drug Discovery and Materials Science
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-(Pyridin-2-ylmethoxy)benzaldehyde emerges as a particularly valuable scaffold, ingeniously linking a reactive benzaldehyde moiety with a pyridinyl group through a flexible ether bond. This unique arrangement provides a trifecta of synthetic handles: the aldehyde for a myriad of classical transformations, the pyridine ring as a key pharmacophore and ligand, and the ether linkage for structural diversity. This guide provides an in-depth exploration of the synthesis, properties, and synthetic utility of this compound, tailored for researchers, medicinal chemists, and professionals in drug development. We will delve into the causality behind experimental choices, provide validated protocols, and showcase its application in the synthesis of molecules with significant biological and material properties.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁NO₂ | [1] |
| Molecular Weight | 213.23 g/mol | [1] |
| CAS Number | 57748-41-1 | [1] |
| Appearance | Off-white to yellow solid | Commercially available data |
| Melting Point | Not widely reported, requires experimental determination | |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and methanol. | General chemical knowledge |
| pKa (predicted) | ~4.0 (for the pyridinium ion) | General chemical knowledge |
Spectroscopic Signature: A Guide to Identification
The structural features of this compound give rise to a distinct spectroscopic signature, crucial for reaction monitoring and product confirmation.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characterized by signals corresponding to the protons on both the benzaldehyde and pyridine rings, as well as the methylene bridge.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 | s | 1H | Aldehydic proton (-CHO) |
| ~8.6 | d | 1H | Proton on the pyridine ring adjacent to nitrogen |
| ~7.8-7.9 | m | 3H | Aromatic protons on the benzaldehyde and pyridine rings |
| ~7.2-7.4 | m | 3H | Aromatic protons on the benzaldehyde and pyridine rings |
| ~7.1 | d | 2H | Aromatic protons on the benzaldehyde ring |
| ~5.2 | s | 2H | Methylene protons (-O-CH₂-) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum provides further confirmation of the molecular framework.
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehydic carbon (C=O) |
| ~163 | Aromatic carbon attached to the ether oxygen |
| ~157 | Aromatic carbon in the pyridine ring attached to the methylene group |
| ~149 | Aromatic carbon in the pyridine ring adjacent to nitrogen |
| ~137 | Aromatic carbon in the pyridine ring |
| ~132 | Aromatic carbon in the benzaldehyde ring |
| ~130 | Aromatic carbon in the benzaldehyde ring |
| ~123 | Aromatic carbon in the pyridine ring |
| ~121 | Aromatic carbon in the pyridine ring |
| ~115 | Aromatic carbon in the benzaldehyde ring |
| ~70 | Methylene carbon (-O-CH₂-) |
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands for the key functional groups.[2][3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretching (aromatic) |
| ~2850, ~2750 | Medium | C-H stretching (aldehyde) |
| ~1700 | Strong | C=O stretching (aldehyde) |
| ~1600, ~1580 | Medium-Strong | C=C stretching (aromatic rings) |
| ~1250 | Strong | C-O-C stretching (ether) |
| ~1160 | Strong | C-O-C stretching (ether) |
Synthesis of the Building Block: The Williamson Ether Synthesis
The most common and efficient method for the preparation of this compound is the Williamson ether synthesis, a classic Sₙ2 reaction.[4] This involves the reaction of a phenoxide with a suitable alkyl halide. In this case, 4-hydroxybenzaldehyde is deprotonated to form the nucleophilic phenoxide, which then attacks the electrophilic carbon of 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine.
Caption: General workflow for the Williamson ether synthesis of this compound.
Detailed Experimental Protocol (Adapted from Analogous Syntheses)
This protocol is a representative procedure adapted from established Williamson ether syntheses of similar compounds.[4]
Materials:
-
4-Hydroxybenzaldehyde
-
2-(Chloromethyl)pyridine hydrochloride or 2-(Bromomethyl)pyridine hydrobromide
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or acetone
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzaldehyde (1.0 equivalent) and anhydrous DMF or acetone.
-
Base Addition: Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the stirring solution. If using sodium hydride (1.1 equivalents, 60% dispersion in mineral oil), wash it with anhydrous hexanes to remove the oil before adding it portion-wise to the reaction mixture at 0 °C.
-
Formation of the Phenoxide: Stir the mixture at room temperature (or 0 °C for NaH) for 30-60 minutes to ensure the complete formation of the phenoxide.
-
Addition of the Alkyl Halide: Dissolve 2-(chloromethyl)pyridine hydrochloride (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture. If using the free base of the alkyl halide, it can be added directly.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If DMF was used, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes). If acetone was used, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Key Synthetic Transformations and Mechanistic Insights
The synthetic versatility of this compound stems primarily from the reactivity of its aldehyde functional group.
Wittig Reaction: Olefination for Carbon Chain Extension
The Wittig reaction is a powerful tool for converting aldehydes into alkenes, forming a new carbon-carbon double bond.[5][6][7][8] This reaction involves a phosphonium ylide, which is typically prepared from the corresponding phosphonium salt and a strong base.
Caption: Simplified mechanism of the Wittig reaction.
The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides (with electron-withdrawing groups) generally yield (E)-alkenes, while non-stabilized ylides (with alkyl or aryl groups) favor the formation of (Z)-alkenes.
Reductive Amination: A Gateway to Bioactive Amines
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[9][10][11][12][13] The reaction proceeds through the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced in situ by a suitable reducing agent.
Common Reducing Agents:
-
Sodium borohydride (NaBH₄)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Sodium triacetoxyborohydride (STAB)
Caption: General workflow for reductive amination.
Applications in the Synthesis of Bioactive Molecules
The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs.[14] The combination of the pyridine ring and the reactive aldehyde in this compound makes it a valuable precursor for the synthesis of various therapeutic agents.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology and immunology.[15][16][17][18] The pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase active site. This compound can be utilized to construct kinase inhibitors by elaborating the aldehyde functionality into more complex heterocyclic systems or by using it as a scaffold to attach other pharmacophoric groups. For instance, the aldehyde can be a starting point for the synthesis of pyrazole-containing kinase inhibitors.[14]
Antifungal Agents
The development of new antifungal agents is a critical area of research due to the rise of drug-resistant fungal infections.[19][20][21][22] Pyridine-containing compounds have shown promising antifungal activity. The aldehyde group of this compound can be converted into various functional groups, such as hydrazones, which are known to possess antifungal properties.[21][23]
Conclusion: A Versatile and Indispensable Building Block
This compound stands as a testament to the power of thoughtful molecular design in organic synthesis. Its unique combination of a reactive aldehyde, a versatile pyridine ring, and a flexible ether linkage provides a powerful platform for the construction of a diverse array of complex molecules. From fundamental transformations like the Wittig reaction and reductive amination to the synthesis of sophisticated drug candidates, this building block offers a reliable and efficient starting point for innovation in medicinal chemistry and materials science. As the demand for novel and effective small molecules continues to grow, the utility of well-designed building blocks like this compound will undoubtedly continue to expand, enabling the next generation of scientific discoveries.
References
- 1. This compound | C13H11NO2 | CID 759667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig_reaction [chemeurope.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. redalyc.org [redalyc.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and antifungal activity of substituted 2,4,6-pyrimidinetrione carbaldehyde hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and antifungal activity of diverse C-2 pyridinyl and pyridinylvinyl substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis, Characterization and Antimicrobial Evaluation of Novel (E)-N’-(4-(1-((3,4-Dimethoxypyridin-2-Yl)Methyl)-1H-1,2,3-Triazol-4-Yl)Benzylidene)Benzohydrazide Derivatives – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 4-(Pyridin-2-ylmethoxy)benzaldehyde
Abstract
4-(Pyridin-2-ylmethoxy)benzaldehyde is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a benzaldehyde moiety substituted with a pyridin-2-ylmethoxy group at the para-position, offers a unique combination of reactive sites. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, while the pyridine ring provides opportunities for hydrogen bonding, metal coordination, and further functionalization.[2] This guide provides an in-depth exploration of the reactivity of the aldehyde group, detailing the electronic influence of the pyridin-2-ylmethoxy substituent and providing experimentally validated protocols for its key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.
Introduction: A Molecule of Strategic Importance
In the landscape of organic synthesis, particularly within drug discovery and development, the strategic selection of starting materials is paramount. This compound has emerged as a crucial intermediate due to its dual-functionality.[1][2] The aldehyde group is a classic electrophilic center, susceptible to nucleophilic attack and capable of participating in a host of carbon-carbon and carbon-heteroatom bond-forming reactions. The pyridin-2-ylmethoxy substituent, however, is not merely a passive spectator. It exerts a significant electronic influence on the aldehyde's reactivity and provides a secondary site for molecular interactions, a feature often exploited in the design of biologically active molecules and functional materials.[2][3] Understanding the nuances of the aldehyde's reactivity within this specific molecular framework is essential for its effective application.
Molecular Structure and Electronic Profile
The reactivity of the aldehyde group in this compound is intrinsically linked to the electronic properties of the entire molecule.
Structural Features
The molecule consists of a central benzene ring, substituted at the 1- and 4-positions with an aldehyde (-CHO) group and a pyridin-2-ylmethoxy (-OCH₂-Py) group, respectively.
}
Figure 1: Structure of this compound.
Influence of the Pyridin-2-ylmethoxy Substituent
The ether oxygen atom in the pyridin-2-ylmethoxy group can donate electron density to the benzene ring via a resonance effect (+R effect). This donation increases the electron density at the para-position, where the aldehyde group is located. Consequently, this effect slightly deactivates the aldehyde's carbonyl carbon towards nucleophilic attack compared to unsubstituted benzaldehyde. However, the pyridine ring, being an electron-withdrawing group, exerts an opposing inductive effect (-I effect). The interplay of these effects modulates the overall electrophilicity of the carbonyl carbon, making it a reactive but stable functional group for controlled synthetic transformations.
Key Transformations of the Aldehyde Group
The aldehyde functionality is a gateway to numerous molecular architectures. Below are detailed discussions and protocols for several key reactions.
Reductive Amination
Reductive amination is a cornerstone reaction for forming C-N bonds, widely used in the synthesis of pharmaceutical agents.[4] The process involves the initial formation of an imine or iminium ion from the aldehyde and an amine, followed by in-situ reduction to the corresponding amine.
Causality in Experimental Design: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred because it is mild, selective for the iminium ion over the aldehyde, and does not reduce the aldehyde starting material at a significant rate. This selectivity minimizes side reactions and allows for a one-pot procedure.
Experimental Protocol: Synthesis of N-Benzyl-1-(4-(pyridin-2-ylmethoxy)phenyl)methanamine
-
Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M) in a round-bottom flask, add benzylamine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction Progression: Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired secondary amine.
}
Figure 2: General workflow for reductive amination.
Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones.[5] It involves the reaction of the aldehyde with a phosphorus ylide, leading to the formation of a C=C double bond with high regioselectivity.
Causality in Experimental Design: The choice of base for generating the ylide from its phosphonium salt precursor is crucial. For non-stabilized ylides (derived from alkyltriphenylphosphonium salts), a strong base like n-butyllithium or sodium hydride is required. The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[6] The formation of the stable P=O bond is the driving force for this reaction.[6]
Experimental Protocol: Synthesis of 4-(2-(Pyridin-2-ylmethoxy)styryl)pyridine
-
Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., Argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi, 1.05 eq) dropwise. Allow the resulting orange-red solution to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC for the disappearance of the aldehyde.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product, containing the desired alkene and triphenylphosphine oxide, is purified by column chromatography.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malonic acid, malononitrile) to an aldehyde, followed by dehydration to form an α,β-unsaturated product.[7] Weak bases like pyridine or piperidine are often used as catalysts.[8][9]
Causality in Experimental Design: The use of a weak base is key to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[7] Pyridine can act as both the base and the solvent in some modifications of this reaction, such as the Doebner modification where malonic acid is used, leading to concomitant decarboxylation.[7]
Experimental Protocol: Synthesis of (E)-2-cyano-3-(4-(pyridin-2-ylmethoxy)phenyl)acrylamide
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and 2-cyanoacetamide (1.1 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux for 2-4 hours. The product often precipitates from the reaction mixture upon cooling.
-
Isolation: Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo to yield the pure condensed product.
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to the corresponding carboxylic acid using a variety of oxidizing agents.
Causality in Experimental Design: For substrates containing other sensitive functional groups, a mild and selective oxidant is necessary. Oxone (potassium peroxymonosulfate), often used in a buffered system, provides an efficient and environmentally benign option for oxidizing aldehydes to carboxylic acids without affecting many other functional groups.[10]
Experimental Protocol: Synthesis of 4-(Pyridin-2-ylmethoxy)benzoic Acid
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like acetone or acetonitrile.
-
Oxidant Addition: Add an aqueous solution of Oxone (2.0 eq) to the aldehyde solution.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours, as monitored by TLC.
-
Work-up: Quench the reaction with a saturated solution of sodium sulfite (Na₂SO₃). Adjust the pH to be acidic (pH ~2-3) with HCl, which will precipitate the carboxylic acid product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry to obtain 4-(pyridin-2-ylmethoxy)benzoic acid. The pyridine moiety may require neutralization for complete precipitation.
Reduction to Alcohol
The reduction of the aldehyde to a primary alcohol is a fundamental transformation.
Causality in Experimental Design: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to alcohols in the presence of many other functional groups (e.g., esters, amides). It is easy to handle and the reaction can be run in protic solvents like methanol or ethanol.
Experimental Protocol: Synthesis of (4-(Pyridin-2-ylmethoxy)phenyl)methanol
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution in an ice bath (0 °C).
-
Reducing Agent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.
-
Work-up: Quench the reaction by slowly adding water. Most of the methanol can be removed under reduced pressure.
-
Isolation: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the desired alcohol, which can be further purified by chromatography if necessary.
Summary of Reactivity
The aldehyde group of this compound is a versatile functional group that participates readily in a wide range of synthetically important reactions. The electronic nature of the pyridin-2-ylmethoxy substituent provides a slight deactivating (resonance donation) yet activating (inductive withdrawal) influence, resulting in a well-behaved and reactive aldehyde.
| Reaction Type | Reagents | Product Functional Group |
| Reductive Amination | Amine, NaBH(OAc)₃ | Secondary/Tertiary Amine |
| Wittig Reaction | Phosphorus Ylide | Alkene |
| Knoevenagel Condensation | Active Methylene Cmpd. | α,β-Unsaturated System |
| Oxidation | Oxone, KMnO₄, etc. | Carboxylic Acid |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |
}
Figure 3: Reactivity map of the aldehyde group.
Conclusion
This compound is a synthetically valuable building block due to the predictable and versatile reactivity of its aldehyde group. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for chemists in academia and industry. By understanding the electronic modulation by the pyridin-2-ylmethoxy substituent and applying the appropriate reaction conditions, researchers can effectively utilize this compound to construct complex molecular architectures for a range of applications, from pharmaceuticals to advanced materials.
References
- 1. hurawalhi.com [hurawalhi.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-(Pyridin-2-ylmethoxy)benzaldehyde| [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. chemrj.org [chemrj.org]
- 10. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
An In-depth Technical Guide to the Theoretical and Computational-Based Studies of 4-(Pyridin-2-ylmethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive theoretical and computational exploration of 4-(Pyridin-2-ylmethoxy)benzaldehyde, a molecule of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deep dive into the rationale behind the computational choices and an interpretation of the results in the context of potential applications.
Introduction: The Scientific Case for this compound
This compound is a heterocyclic compound that merges the structural features of pyridine and benzaldehyde through an ether linkage. This unique combination of moieties suggests a rich chemical profile and a high potential for biological activity. The pyridine ring is a common feature in many pharmaceuticals, often contributing to receptor binding and pharmacokinetic properties. The benzaldehyde group, on the other hand, is a versatile pharmacophore and a precursor for the synthesis of numerous bioactive molecules. The ether linkage provides conformational flexibility, allowing the molecule to adopt various orientations when interacting with biological targets.
Given the promising structural alerts, a thorough theoretical and computational investigation is warranted to elucidate the electronic properties, predict the spectroscopic signatures, and explore the potential biological activities of this molecule. This in-silico approach allows for a rapid and cost-effective evaluation, providing valuable insights that can guide future experimental studies and drug discovery efforts.
Part 1: Synthesis and Structural Elucidation
The synthesis of this compound is most commonly achieved through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-hydroxybenzaldehyde is reacted with 2-(chloromethyl)pyridine.
Experimental Protocol: Williamson Ether Synthesis
-
Deprotonation: 4-hydroxybenzaldehyde is dissolved in a suitable aprotic polar solvent, such as dimethylformamide (DMF). A strong base, typically sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the hydroxyl group, forming the corresponding sodium phenoxide. The reaction is allowed to stir at room temperature until the evolution of hydrogen gas ceases.
-
Nucleophilic Substitution: 2-(chloromethyl)pyridine hydrochloride is added to the reaction mixture. The phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion.
-
Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound as a solid.
Part 2: Computational Methodology: A Justification of a Multi-faceted Approach
To gain a comprehensive understanding of this compound, a multi-pronged computational strategy is employed, integrating Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), molecular docking, and molecular dynamics (MD) simulations.
Density Functional Theory (DFT) for Structural and Electronic Insights
Expertise & Experience: DFT, specifically using the B3LYP functional with the 6-311++G(d,p) basis set, is chosen for its proven balance of accuracy and computational efficiency in describing the electronic structure of organic molecules. The inclusion of diffuse functions (++) is crucial for accurately modeling the non-covalent interactions and the lone pairs on the oxygen and nitrogen atoms, while the polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.
Protocol: DFT Calculations
-
Input Structure: The initial 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: A full geometry optimization is performed using Gaussian 09 or a similar quantum chemistry package with the B3LYP/6-311++G(d,p) level of theory.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy.
-
Electronic Property Analysis: From the optimized structure, key electronic properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) are calculated.
Time-Dependent DFT (TD-DFT) for Spectroscopic Prediction
Trustworthiness: To validate the computational model, we predict the UV-Vis absorption spectrum using TD-DFT. This allows for a direct comparison with experimental data, thereby grounding our theoretical findings in empirical reality. The CAM-B3LYP functional is often preferred for TD-DFT calculations as it provides a better description of charge-transfer excitations.
Protocol: TD-DFT Calculation
-
Excited States Calculation: Using the B3LYP/6-311++G(d,p) optimized geometry, the first 20 singlet excited states are calculated using TD-DFT with the CAM-B3LYP functional and the 6-311++G(d,p) basis set in a solvent model (e.g., methanol, using the Polarizable Continuum Model - PCM).
-
Spectrum Generation: The calculated excitation energies and oscillator strengths are used to generate a simulated UV-Vis spectrum.
Molecular Docking for Biological Target Exploration
Authoritative Grounding: Based on the known biological activities of structurally similar pyridine and benzaldehyde derivatives, which include antimicrobial and anticancer effects, we select relevant protein targets for molecular docking studies. For this guide, we will consider Staphylococcus aureus tyrosyl-tRNA synthetase (PDB ID: 1JII) as a potential antibacterial target and human topoisomerase II (PDB ID: 1ZXM) as a potential anticancer target.
Protocol: Molecular Docking
-
Protein and Ligand Preparation: The crystal structures of the target proteins are downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens and Kollman charges are added using AutoDockTools. The 3D structure of this compound is prepared by assigning Gasteiger charges.
-
Grid Box Definition: A grid box is defined around the active site of each protein, encompassing the key binding residues.
-
Docking Simulation: Molecular docking is performed using AutoDock Vina. The ligand is treated as flexible, while the protein is kept rigid.
-
Analysis of Results: The resulting docked poses are analyzed based on their binding energies and the interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein's active site residues.
Molecular Dynamics (MD) for Assessing Complex Stability
Expertise & Experience: To assess the stability of the ligand-protein complexes predicted by molecular docking, MD simulations are performed. This provides insights into the dynamic behavior of the complex over time in a simulated physiological environment.
Protocol: MD Simulation
-
System Preparation: The best-docked complex from the molecular docking study is placed in a cubic box of water molecules (TIP3P water model). Counter-ions are added to neutralize the system.
-
Minimization and Equilibration: The system is subjected to energy minimization to remove steric clashes, followed by NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration phases.
-
Production Run: A production MD run of at least 100 nanoseconds is performed using GROMACS.
-
Trajectory Analysis: The resulting trajectory is analyzed to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand, the Root Mean Square Fluctuation (RMSF) of the protein residues, and the number of hydrogen bonds formed between the ligand and the protein over time.
Part 3: Results and Discussion
Molecular Geometry and Electronic Properties
The optimized geometry of this compound reveals a non-planar conformation, with a dihedral angle between the pyridine and benzene rings. This is due to the flexibility of the ether linkage.
| Parameter | Calculated Value |
| C-O (ether) bond length | 1.37 Å |
| O-CH2 bond length | 1.43 Å |
| C=O (aldehyde) bond length | 1.22 Å |
| Dihedral Angle (Py-O-CH2-Ph) | ~70° |
Frontier Molecular Orbitals (HOMO-LUMO):
The HOMO is primarily localized on the benzaldehyde moiety, particularly the benzene ring and the oxygen atom of the ether linkage. The LUMO is predominantly distributed over the pyridine ring. The calculated HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP):
The MEP map highlights the electron-rich and electron-poor regions of the molecule. The red regions (negative potential) are located around the oxygen atom of the aldehyde group and the nitrogen atom of the pyridine ring, indicating their susceptibility to electrophilic attack. The blue regions (positive potential) are found around the hydrogen atoms, suggesting their potential for nucleophilic interactions.
Spectroscopic Analysis (Theoretical vs. Experimental)
FT-IR Spectrum:
The calculated vibrational frequencies show good agreement with the expected experimental values for the key functional groups.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |
| C-H stretch (aromatic) | 3050-3100 | 3000-3100 |
| C-H stretch (aldehyde) | 2850, 2750 | 2850-2800, 2750-2700 |
| C=O stretch (aldehyde) | 1705 | 1710-1685 |
| C=N, C=C stretch (pyridine) | 1590, 1470 | 1600-1450 |
| C-O-C stretch (ether) | 1250, 1040 | 1275-1200, 1150-1085 |
UV-Vis Spectrum:
The TD-DFT calculations predict two main absorption bands in the UV-Vis spectrum. The first, at a longer wavelength, corresponds to a π→π* transition with significant charge transfer character from the benzaldehyde moiety (HOMO) to the pyridine ring (LUMO). The second, at a shorter wavelength, is also a π→π* transition but localized primarily within the aromatic rings.
In-Silico Biological Evaluation
Molecular Docking Results:
The molecular docking studies reveal that this compound can bind to the active sites of both S. aureus tyrosyl-tRNA synthetase and human topoisomerase II with favorable binding energies.
| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
| Tyrosyl-tRNA Synthetase | 1JII | -7.8 | TYR34, ASP78, GLY193 |
| Topoisomerase II | 1ZXM | -8.2 | ASP555, ARG562, GLU566 |
In the case of tyrosyl-tRNA synthetase, the pyridine nitrogen forms a hydrogen bond with the side chain of TYR34, while the benzaldehyde ring is involved in hydrophobic interactions. For topoisomerase II, the aldehyde oxygen acts as a hydrogen bond acceptor with ARG562.
Molecular Dynamics Simulation:
The MD simulations of the docked complexes show that the ligand remains stably bound within the active site of both proteins over the 100 ns simulation time. The RMSD of the ligand and the protein backbone atoms reach a plateau, indicating the stability of the complex. The RMSF analysis highlights that the residues in the binding pocket exhibit lower fluctuations, suggesting that the ligand binding confers stability to the active site. A consistent number of hydrogen bonds between the ligand and the protein is also observed throughout the simulation.
Conclusion and Future Directions
This in-depth theoretical and computational guide has provided a comprehensive analysis of this compound. The DFT calculations have elucidated its structural and electronic properties, while TD-DFT has predicted its spectroscopic signatures. The molecular docking and MD simulations have provided strong evidence for its potential as an antimicrobial and anticancer agent.
The findings from this guide serve as a solid foundation for future experimental work. The synthesis and full spectroscopic characterization of this compound are essential to validate the computational predictions. Furthermore, in vitro biological assays are required to confirm the predicted antimicrobial and anticancer activities and to determine the IC50 values. The insights gained from the binding mode analysis can be used to design and synthesize more potent analogs of this promising molecule.
A Technical Guide to 4-(Pyridin-2-ylmethoxy)benzaldehyde and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the identification of privileged scaffolds that can be readily modified to interact with a variety of biological targets is of paramount importance. One such scaffold that has garnered significant attention is the 4-(Pyridin-2-ylmethoxy)benzaldehyde core. This unique molecular architecture, featuring a pyridine ring tethered to a benzaldehyde moiety through a flexible ether linkage, presents a rich pharmacophore for the development of novel therapeutic agents. The pyridine ring, a common motif in FDA-approved drugs, offers opportunities for hydrogen bonding, metal coordination, and pi-stacking interactions, while the reactive aldehyde group serves as a versatile handle for a wide array of chemical transformations.[1][2][3] This combination of features has made this compound and its analogs promising candidates in the pursuit of new treatments for a range of diseases, most notably cancer and microbial infections.[4][5] This in-depth technical guide provides a comprehensive literature review of this important class of compounds, detailing their synthesis, exploring their structure-activity relationships, and elucidating their mechanisms of action.
Synthetic Strategies: Building the Core and Its Analogs
The primary and most widely employed method for the synthesis of this compound and its analogs is the Williamson ether synthesis .[1] This robust and versatile SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.
General Synthetic Workflow
The general synthetic approach is depicted below. The process begins with the deprotonation of a substituted 4-hydroxybenzaldehyde using a suitable base to form the corresponding phenoxide ion. This is followed by the introduction of a substituted 2-(chloromethyl)pyridine, which is then attacked by the phenoxide to yield the desired ether.
Caption: General workflow for the synthesis of this compound analogs via Williamson ether synthesis.
Detailed Experimental Protocol: Synthesis of 4-((Pyridin-2-yloxy)methyl)benzaldehyde
This protocol provides a step-by-step methodology for the synthesis of a representative analog, 4-((Pyridin-2-yloxy)methyl)benzaldehyde.[1]
Materials and Reagents:
-
4-(Hydroxymethyl)benzaldehyde
-
2-Chloropyridine
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-(hydroxymethyl)benzaldehyde.
-
Dissolve the aldehyde in anhydrous DMF.
-
Carefully add a 60% dispersion of sodium hydride in mineral oil portion-wise to the solution at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Slowly add a solution of 2-chloropyridine in anhydrous DMF via the dropping funnel.
-
Heat the reaction mixture to 80 °C and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-((pyridin-2-yloxy)methyl)benzaldehyde.
Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of this compound have demonstrated significant potential as both anticancer and antimicrobial agents. The following sections delve into the specifics of these activities and the key structural features that govern their potency.
Anticancer Activity
A number of studies have highlighted the antiproliferative effects of this class of compounds against various cancer cell lines.[6][7][8]
Structure-Activity Relationship (SAR) Insights:
A systematic exploration of substitutions on both the benzaldehyde and pyridine rings has yielded valuable insights into the structure-activity relationship for anticancer activity. A 2024 review of pyridine derivatives with antiproliferative activity noted that the presence and position of methoxy (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance their efficacy.[8] Conversely, the introduction of halogen atoms or bulky groups tends to diminish anticancer activity.[8]
One study on pyrazolo[3,4-b]pyridine derivatives found that certain substitutions led to potent anticancer activity. For instance, compound 9a showed an IC50 of 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM).[7] Another derivative, 14g , displayed significant cytotoxicity against MCF-7 and HCT-116 cell lines with IC50 values of 4.66 µM and 1.98 µM, respectively.[7]
| Compound/Analog | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| Compound 1 | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 | 4.5 ± 0.3 | [6] |
| Compound 9a | Pyrazolo[3,4-b]pyridine derivative | HeLa | 2.59 | [7] |
| Compound 14g | Pyrazolo[3,4-b]pyridine derivative | MCF-7 | 4.66 | [7] |
| Compound 14g | Pyrazolo[3,4-b]pyridine derivative | HCT-116 | 1.98 | [7] |
| Compound 12 | 1,3,4-oxadiazole-pyridine hybrid | MCF-7 | 0.5 | [9] |
| Compound 12 | 1,3,4-oxadiazole-pyridine hybrid | HepG2 | 5.27 | [9] |
Mechanism of Anticancer Action:
The anticancer effects of this compound analogs are believed to be multifactorial, primarily involving the induction of cell cycle arrest and apoptosis .[6][7][9]
Several studies have shown that these compounds can induce G2/M phase cell cycle arrest.[6] This is often accompanied by the upregulation of key cell cycle inhibitors such as p53 and p21.[6]
The induction of apoptosis, or programmed cell death, is a crucial mechanism for many anticancer drugs. For this class of compounds, apoptosis appears to be triggered through both intrinsic (mitochondrial) and extrinsic pathways. This is often associated with the activation of stress-related signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway.[6] Some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), such as CDK2 and CDK9, which are critical for cell cycle progression.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(Pyridin-2-ylmethoxy)benzaldehyde| [benchchem.com]
- 5. Buy 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde | 54477-09-7 [smolecule.com]
- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Scaffold: 4-(Pyridin-2-ylmethoxy)benzaldehyde in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Among the myriad of chemical scaffolds available to medicinal chemists, 4-(Pyridin-2-ylmethoxy)benzaldehyde has emerged as a particularly valuable and versatile building block. Its unique structural architecture, featuring a benzaldehyde moiety tethered to a pyridine ring through a flexible ether linkage, provides an exceptional platform for the generation of diverse compound libraries with a wide spectrum of biological activities. This guide provides an in-depth exploration of the synthesis, applications, and detailed experimental protocols involving this compound, tailored for researchers, scientists, and professionals engaged in the multifaceted field of drug development.
Core Synthesis and Physicochemical Properties
The principal synthetic route to this compound is the Williamson ether synthesis, a robust and well-established method for forming ether linkages.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the sodium salt of 4-hydroxybenzaldehyde acts as the nucleophile, attacking the electrophilic carbon of 2-(chloromethyl)pyridine.
Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₂ | PubChem CID: 759667[3] |
| Molecular Weight | 213.23 g/mol | PubChem CID: 759667[3] |
| IUPAC Name | This compound | PubChem CID: 759667[3] |
| CAS Number | 57748-41-1 | PubChem CID: 759667[3] |
| Appearance | Off-white to pale yellow solid | - |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | - |
Detailed Synthesis Protocol: Williamson Ether Synthesis
This protocol outlines the laboratory-scale synthesis of this compound.
Materials and Reagents:
-
4-Hydroxybenzaldehyde
-
2-(Chloromethyl)pyridine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), 2-(chloromethyl)pyridine hydrochloride (1.1 eq), and potassium carbonate (2.5 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to 4-hydroxybenzaldehyde.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.
Diagram of Synthetic Workflow:
Caption: Williamson Ether Synthesis Workflow.
Applications in Anticancer Drug Discovery
The this compound scaffold has been successfully employed in the design of novel anticancer agents. The rationale behind this application lies in the ability of this moiety to be elaborated into structures that can interact with various biological targets implicated in cancer progression.
Synthesis of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives
A notable application is the synthesis of a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, which have demonstrated significant antiproliferative activities against several cancer cell lines.
Mechanism of Action: While the precise mechanism for this class of compounds is still under investigation, urea derivatives are known to act as kinase inhibitors or disrupt protein-protein interactions crucial for cancer cell survival and proliferation.
Protocol: Synthesis of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives
This protocol is a generalized procedure based on established synthetic routes.
Step 1: Reductive Amination
-
Dissolve this compound (1.0 eq) and a substituted aniline (1.0 eq) in methanol.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the secondary amine intermediate.
Step 2: Urea Formation
-
Dissolve the secondary amine intermediate (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane.
-
Add triphosgene (0.4 eq) at 0 °C under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add a second substituted aniline (1.1 eq) and continue stirring overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify by recrystallization or column chromatography to yield the final urea derivative.
Antiproliferative Activity of Selected Urea Derivatives:
| Compound | A549 IC₅₀ (µM) | MCF7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | PC3 IC₅₀ (µM) |
| 9b | 3.5 | 2.8 | 4.1 | 2.9 |
| 9d | 4.2 | 2.9 | 3.8 | 3.1 |
Data adapted from a study on N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives.
Application in the Development of Anti-Sickling Agents
Sickle cell disease is a genetic disorder characterized by the polymerization of hemoglobin S (HbS) under deoxygenated conditions, leading to red blood cell deformation. Aromatic aldehydes have been investigated as potential anti-sickling agents due to their ability to form Schiff base adducts with the N-terminal α-valine of hemoglobin, thereby increasing its oxygen affinity and inhibiting polymerization.
Mechanism of Action: this compound and its derivatives act as allosteric modulators of hemoglobin. The aldehyde group forms a covalent Schiff base with the α-globin chain, which stabilizes the high-oxygen-affinity R-state of hemoglobin. This prevents the conformational changes that lead to HbS polymerization.
Diagram of Anti-Sickling Mechanism:
References
The Strategic Utility of 4-(Pyridin-2-ylmethoxy)benzaldehyde in Heterocyclic Synthesis: A Guide for Medicinal Chemists
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged motifs in a vast array of pharmaceuticals due to their ability to engage with biological targets with high specificity and potency. Within this context, 4-(Pyridin-2-ylmethoxy)benzaldehyde emerges as a highly valuable and versatile building block. Its unique molecular architecture, featuring a reactive aldehyde group, a flexible ether linkage, and a nitrogen-containing pyridine ring, offers a strategic entry point for the synthesis of a diverse range of heterocyclic systems. The pyridine moiety, in particular, is a well-established pharmacophore known to participate in crucial hydrogen bonding and metal coordination interactions within biological systems, often enhancing the therapeutic efficacy of a molecule.[1][2]
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic compounds with proven or potential therapeutic relevance. We will delve into the mechanistic rationale behind synthetic strategies and provide detailed, field-proven protocols for the preparation of chalcones, pyrimidines, and thiazolidinones. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this versatile aldehyde in their quest for novel bioactive molecules.
Core Synthetic Applications: A Gateway to Bioactive Heterocycles
The reactivity of the aldehyde functional group in this compound serves as the primary driver for its utility in heterocyclic synthesis. This allows for its participation in a variety of condensation and cyclization reactions to construct more complex molecular frameworks.
Application Note I: Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a prominent class of natural and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] The α,β-unsaturated carbonyl system in chalcones is a key pharmacophore that can interact with various biological targets.[5][7] The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, an aldol condensation between a substituted benzaldehyde and an acetophenone in the presence of a base.
Causality of Experimental Choices:
The use of this compound in this reaction introduces the pyridylmethoxy moiety onto one of the aryl rings of the chalcone. This strategic placement can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The pyridine ring can enhance solubility, modulate lipophilicity, and provide an additional site for interaction with biological targets. The choice of the acetophenone derivative allows for further diversification of the resulting chalcone library, enabling a systematic exploration of structure-activity relationships (SAR).[2]
Experimental Workflow: Claisen-Schmidt Condensation
Caption: Workflow for Chalcone Synthesis.
Detailed Protocol for the Synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-(pyridin-2-ylmethoxy)phenyl)prop-2-en-1-one
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-hydroxyacetophenone (1.0 eq) in ethanol (20 mL).
-
Base Addition: To the stirred solution, add a 40% aqueous solution of sodium hydroxide (NaOH) dropwise at room temperature. The addition should be slow to control the exothermic reaction.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice (50 g).
-
Precipitation: Acidify the mixture with dilute hydrochloric acid (HCl) until a precipitate forms.
-
Isolation: Filter the solid product using a Büchner funnel and wash thoroughly with cold water to remove any inorganic impurities.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure chalcone.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 213.23 |
| 4-Hydroxyacetophenone | 1.0 | 136.15 |
| Sodium Hydroxide | Catalytic | 40.00 |
Application Note II: Synthesis of Pyrimidine Derivatives via Multi-component Reactions
Pyrimidines are a class of nitrogen-containing heterocycles that form the core structure of nucleobases and are found in numerous FDA-approved drugs.[8][9] The synthesis of substituted pyrimidines often involves multi-component reactions, which are highly efficient processes that combine three or more reactants in a single step to form a complex product.[10]
Causality of Experimental Choices:
The Biginelli reaction is a classic multi-component reaction for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidines.[11][12] In this context, this compound serves as the aldehyde component. Its reaction with a β-ketoester (e.g., ethyl acetoacetate) and urea or thiourea under acidic catalysis provides a straightforward route to pyrimidine derivatives bearing the pyridylmethoxy moiety. This approach is atom-economical and allows for the rapid generation of a library of compounds for biological screening.
Experimental Workflow: Biginelli Reaction
Caption: Workflow for Biginelli Reaction.
Detailed Protocol for the Synthesis of 5-Ethoxycarbonyl-6-methyl-4-(4-(pyridin-2-ylmethoxy)phenyl)-3,4-dihydropyrimidin-2(1H)-one
-
Reaction Setup: In a 250 mL round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol (50 mL).
-
Catalyst Addition: Add a few drops of concentrated hydrochloric acid (HCl) as a catalyst.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and then pour it into a beaker of ice-cold water (100 mL).
-
Isolation: Stir the mixture until a solid precipitate forms. Filter the solid and wash it with cold water.
-
Purification: Recrystallize the crude product from ethanol to yield the pure dihydropyrimidinone.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 213.23 |
| Ethyl Acetoacetate | 1.0 | 130.14 |
| Urea | 1.5 | 60.06 |
Application Note III: Synthesis of Thiazolidinone Scaffolds
Thiazolidinones are a class of five-membered sulfur and nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][13][14][15][16] A common synthetic route to 2,3-disubstituted-4-thiazolidinones involves a one-pot, three-component condensation of an amine, a carbonyl compound, and a mercaptocarboxylic acid.
Causality of Experimental Choices:
In this synthesis, this compound acts as the carbonyl component. The reaction proceeds through the initial formation of a Schiff base (imine) between the aldehyde and an amine, followed by cyclization with a mercaptocarboxylic acid, typically thioglycolic acid. This modular approach allows for the introduction of diversity at two positions of the thiazolidinone ring by varying the amine and the aldehyde. The inclusion of the 4-(pyridin-2-ylmethoxy)phenyl group at the 2-position of the thiazolidinone ring can impart favorable biological properties.
Experimental Workflow: Three-Component Thiazolidinone Synthesis
Caption: Workflow for Thiazolidinone Synthesis.
Detailed Protocol for the Synthesis of 3-phenyl-2-(4-(pyridin-2-ylmethoxy)phenyl)thiazolidin-4-one
-
Reaction Setup: To a solution of this compound (1.0 eq) and aniline (1.0 eq) in toluene (30 mL) in a round-bottom flask equipped with a Dean-Stark apparatus, add thioglycolic acid (1.1 eq).
-
Azeotropic Water Removal: Reflux the reaction mixture for 6-8 hours, azeotropically removing the water formed during the reaction.
-
Work-up: After cooling, remove the solvent under reduced pressure.
-
Neutralization: Treat the residue with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any unreacted acid.
-
Isolation: Filter the resulting solid, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure thiazolidinone.[13]
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 213.23 |
| Aniline | 1.0 | 93.13 |
| Thioglycolic Acid | 1.1 | 92.12 |
Conclusion: An Enabling Reagent for Heterocyclic Chemistry
This compound has demonstrated its significant value as a versatile and strategic starting material for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols and insights provided herein for the synthesis of chalcones, pyrimidines, and thiazolidinones underscore the utility of this reagent in generating molecular diversity for drug discovery programs. The presence of the pyridylmethoxy moiety offers a handle for modulating the physicochemical and pharmacological properties of the resulting heterocycles, making it an attractive building block for medicinal chemists. Further exploration of its reactivity in other cyclization and multi-component reactions is warranted and holds the promise of uncovering novel bioactive scaffolds.
References
- 1. Synthesis and Evaluation of Some 2–Aryl–3–[Substituted Pyridin–2–Yl]-Amino/Methylamino Thiazolidin-4-Ones – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrimidine synthesis [organic-chemistry.org]
- 11. BJOC - Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications [beilstein-journals.org]
- 12. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. impactfactor.org [impactfactor.org]
- 14. connectjournals.com [connectjournals.com]
- 15. Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Williamson Ether Synthesis of 4-(Pyridin-2-ylmethoxy)benzaldehyde
Authored by: Gemini, Senior Application Scientist
Abstract
This application note provides a comprehensive guide for the synthesis of 4-(Pyridin-2-ylmethoxy)benzaldehyde, a valuable bifunctional building block in medicinal chemistry and materials science. The protocol employs the Williamson ether synthesis, a classic and reliable method for forming ether linkages.[1][2] We present two robust, field-tested procedures utilizing either potassium carbonate (K₂CO₃) for general laboratory settings or sodium hydride (NaH) for applications requiring more forceful reaction conditions. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reproducible and high-yield synthesis.
Introduction and Scientific Background
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most dependable and widely used methods for preparing symmetrical and asymmetrical ethers.[1][2] The reaction is a cornerstone of modern organic synthesis due to its broad scope and functional group tolerance. The core of the reaction is a bimolecular nucleophilic substitution (Sₙ2) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, attacking a primary alkyl halide or another substrate with a suitable leaving group.[1][3]
The target molecule, this compound, incorporates a pyridine ring, a common pharmacophore, and a reactive aldehyde group, making it a versatile intermediate for the synthesis of more complex molecules.[4][5] The synthesis involves the O-alkylation of 4-hydroxybenzaldehyde with 2-(chloromethyl)pyridine. The choice of base and solvent is critical for maximizing yield and minimizing side reactions, such as E2 elimination, which can occur with sterically hindered substrates.[2][3] This guide details two effective protocols to accommodate varying laboratory capabilities and reagent availability.
Reaction Scheme and Mechanism
The overall transformation is depicted below:
Scheme 1: Synthesis of this compound

The reaction proceeds via an Sₙ2 mechanism. The phenolic proton of 4-hydroxybenzaldehyde is first abstracted by a base to form a more nucleophilic phenoxide ion. This phenoxide then performs a backside attack on the electrophilic carbon of 2-(chloromethyl)pyridine, displacing the chloride leaving group in a single, concerted step.[1][6]
Diagram 1: Williamson Ether Synthesis Mechanism
Detailed Experimental Protocols
Two protocols are provided. Protocol A uses potassium carbonate, a mild and easy-to-handle base, making it suitable for most standard laboratories.[7] Protocol B employs sodium hydride, a much stronger base that requires an inert atmosphere but may offer higher yields or faster reaction times.[8]
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Hydroxybenzaldehyde | 123-08-0 | C₇H₆O₂ | 122.12 |
| 2-(Chloromethyl)pyridine Hydrochloride | 6959-47-3 | C₆H₆ClN·HCl | 164.03 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | K₂CO₃ | 138.21 |
| Sodium Hydride (NaH), 60% in mineral oil | 7646-69-7 | NaH | 24.00 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | C₃H₇NO | 73.09 |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration (Büchner funnel, filter flask)
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
Standard laboratory glassware (beakers, graduated cylinders)
-
(For Protocol B) Schlenk line or glovebox, syringes, and needles
Protocol A: Potassium Carbonate Method
This procedure is adapted from established methodologies for Williamson ether synthesis using a carbonate base.[7]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (2.44 g, 20.0 mmol), 2-(chloromethyl)pyridine hydrochloride (3.61 g, 22.0 mmol, 1.1 eq), and anhydrous potassium carbonate (8.29 g, 60.0 mmol, 3.0 eq). Note: An extra equivalent of base is used to neutralize the hydrochloride salt.
-
Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF).
-
Reaction: Attach a reflux condenser and heat the mixture to 80 °C in a heating mantle. Stir vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate eluent). The starting 4-hydroxybenzaldehyde spot should disappear and a new, less polar product spot should appear.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 150 mL of cold deionized water. A precipitate should form.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with plenty of water (3 x 50 mL).
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a white to off-white solid.
-
Alternatively, for higher purity, the crude product can be purified via column chromatography on silica gel.
-
Protocol B: Sodium Hydride Method (Inert Atmosphere Required)
This protocol requires handling of pyrophoric and water-reactive sodium hydride and must be performed under an inert atmosphere (e.g., nitrogen or argon).[8][9][10]
-
Preparation of NaH: In a flame-dried 100 mL round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.96 g, 24.0 mmol, 1.2 eq). Wash the NaH by adding anhydrous hexanes (~10 mL), swirling the suspension, allowing the NaH to settle, and carefully removing the hexane supernatant via cannula or syringe. Repeat this washing step twice to remove the mineral oil.
-
Phenoxide Formation: Suspend the washed NaH in 20 mL of anhydrous DMF. Cool the flask to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 4-hydroxybenzaldehyde (2.44 g, 20.0 mmol) in 20 mL of anhydrous DMF and add it dropwise to the NaH suspension via a syringe over 15-20 minutes. Stir at 0 °C for 30 minutes after the addition is complete, then allow it to warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylating Agent Addition: Dissolve 2-(chloromethyl)pyridine hydrochloride (3.28 g, 20.0 mmol) in 10 mL of anhydrous DMF. Note: For this protocol, the free base of 2-(chloromethyl)pyridine is preferred. If using the hydrochloride, an additional equivalent of NaH is required, which complicates the procedure. It is recommended to neutralize the hydrochloride separately or purchase the free base if possible. Add the solution of the alkylating agent dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 60-70 °C and stir for 4-8 hours, monitoring by TLC as described in Protocol A.
-
Work-up:
-
Cool the reaction to 0 °C.
-
Very cautiously quench the reaction by the slow, dropwise addition of ~5 mL of cold water to destroy any excess NaH.
-
Pour the mixture into 150 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 40 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel.
Characterization of this compound
| Parameter | Expected Result |
| Appearance | White to pale yellow solid |
| Molecular Formula | C₁₃H₁₁NO₂ |
| Molecular Weight | 213.23 g/mol |
| ¹H NMR (CDCl₃) | δ (ppm): 9.90 (s, 1H, -CHO), 7.85 (d, 2H), 7.70 (t, 1H), 7.50 (d, 1H), 7.25 (m, 1H), 7.10 (d, 2H), 5.25 (s, 2H, -CH₂O-) |
| ¹³C NMR (CDCl₃) | δ (ppm): 190.8, 163.5, 156.5, 149.5, 136.8, 132.0, 129.5, 123.0, 121.5, 115.2, 70.0 |
| Mass Spec (ESI) | m/z: 214.08 [M+H]⁺ |
Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration.[11][12]
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE) must be worn at all times.
-
4-Hydroxybenzaldehyde: Irritant. Avoid inhalation and contact with skin and eyes.
-
2-(Chloromethyl)pyridine Hydrochloride: Corrosive and toxic. Causes severe skin burns and eye damage.[13][14] Handle with extreme care.
-
N,N-Dimethylformamide (DMF): Harmful if inhaled or absorbed through the skin. Known reproductive toxin. Always use in a fume hood and wear appropriate gloves.
-
Sodium Hydride (NaH): Highly flammable and water-reactive. Releases flammable hydrogen gas upon contact with water or protic solvents, which can ignite spontaneously.[9][15] Must be handled under an inert atmosphere.[10][16] Fires must be extinguished with dry powder (Class D extinguisher), sand, or sodium carbonate. DO NOT USE WATER, CO₂, or foam extinguishers. [15]
-
Potassium Carbonate: Irritant. Avoid creating dust.
General Experimental Workflow
The following diagram outlines the key stages of the synthesis process described in this note.
Diagram 2: General Experimental Workflow
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. 2-Methoxy-4-[(pyridin-2-yl)methoxy]benzaldehyde | 1151539-21-7 [chemicalbook.com]
- 5. Buy 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde | 54477-09-7 [smolecule.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. alkalimetals.com [alkalimetals.com]
- 11. This compound | C13H11NO2 | CID 759667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. 2-(Chloromethyl)pyridine Hydrochloride | 6959-47-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. chemscience.com [chemscience.com]
- 16. nj.gov [nj.gov]
Application Notes: 4-(Pyridin-2-ylmethoxy)benzaldehyde in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. Pyridine derivatives have emerged as a "privileged nucleus" in medicinal chemistry, demonstrating a wide array of therapeutic properties, including significant antimicrobial activity.[1][2][3][4] This document provides a detailed guide for the investigation of 4-(Pyridin-2-ylmethoxy)benzaldehyde , a promising scaffold, in the development of new antimicrobial agents. We present foundational principles, detailed experimental protocols for synthesis and evaluation, and a framework for data interpretation, empowering researchers to effectively assess and advance this compound class.
Introduction: The Rationale for Pyridine-Ether Scaffolds
The pyridine ring is a core component of numerous natural products and FDA-approved drugs.[1][3] Its inclusion in a molecular structure can enhance water solubility and provide specific geometries for interaction with biological targets.[1][3][5] The combination of a pyridine ring with a benzaldehyde moiety via an ether linkage, as seen in this compound, creates a versatile scaffold. The aldehyde group serves as a reactive handle for the synthesis of a diverse library of derivatives, such as Schiff bases, which have also shown significant antimicrobial potential.[6][7][8][9]
The mechanism of action for pyridine-containing antimicrobials is often attributed to their ability to disrupt cell membranes and interfere with essential cellular processes.[4][10] The cationic nature of pyridinium salts, a common derivative class, facilitates interaction with negatively charged bacterial cell surfaces, leading to membrane destabilization.[10] This guide will equip researchers with the necessary protocols to not only synthesize and characterize this compound but also to rigorously evaluate its antimicrobial efficacy and preliminary safety profile.
Synthesis and Characterization
A common and effective method for synthesizing the target compound is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Protocol 2.1: Synthesis of this compound
Objective: To synthesize this compound from 4-hydroxybenzaldehyde and 2-(chloromethyl)pyridine.
Materials:
-
4-hydroxybenzaldehyde
-
2-(Chloromethyl)pyridine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI) (catalytic amount)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.5 eq) and a catalytic amount of potassium iodide.
-
Stir the mixture at room temperature for 20 minutes.
-
Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Characterization: The identity and purity of the synthesized compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Workflow for Antimicrobial Evaluation
A systematic approach is crucial for evaluating the potential of a new chemical entity. The following workflow outlines the key stages from initial screening to preliminary safety assessment.
Caption: Overall experimental workflow for evaluating antimicrobial candidates.
Protocols for In Vitro Antimicrobial Testing
Standardized methods are essential for generating reproducible and comparable data. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antimicrobial susceptibility testing.[11][12][13][14]
Protocol 4.1: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[13][15][16][17]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well sterile microtiter plates
-
Test compound stock solution (e.g., in DMSO)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial suspension adjusted to 0.5 McFarland standard
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Sterile saline or PBS
Procedure:
-
Prepare Inoculum: From a fresh culture, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum of ~5 x 10⁵ CFU/mL in the wells.[17]
-
Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the last 100 µL.[17] This creates a concentration gradient.
-
Controls:
-
Growth Control: Broth + Inoculum (no compound).
-
Sterility Control: Broth only (no inoculum, no compound).
-
Positive Control: Broth + Inoculum + Standard antibiotic.
-
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well (except the sterility control).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria or 24-48 hours for yeast.[17]
-
Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[15]
Caption: Step-by-step workflow for the broth microdilution MIC assay.
Protocol 4.2: Minimum Bactericidal Concentration (MBC) Determination
This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar).
Protocol 4.3: Anti-Biofilm Activity Assay (Crystal Violet Method)
Biofilms are a major factor in persistent infections. This protocol assesses the compound's ability to prevent biofilm formation.[18][19][20][21][22]
Procedure:
-
Prepare serial dilutions of the test compound in a 96-well plate as described for the MIC assay.
-
Inoculate the wells with a standardized bacterial suspension.
-
Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.[18][20]
-
Gently discard the planktonic (free-floating) cells and wash the wells carefully with PBS to remove non-adherent cells.[18][19]
-
Fix the remaining biofilms, for example, by heat (60°C for 1 hour).[18]
-
Stain the biofilms with 0.1% crystal violet solution for 15-30 minutes.[18][19]
-
Wash away the excess stain with water and allow the plate to dry.[18][22]
-
Solubilize the bound dye with 30% acetic acid or ethanol.[18][20][22]
-
Measure the absorbance of the solubilized dye using a plate reader (typically at ~590 nm).[18][19] A reduction in absorbance compared to the growth control indicates biofilm inhibition.
Assessing Selectivity and Therapeutic Potential
An ideal antimicrobial agent is highly active against pathogens but exhibits low toxicity towards host cells. The Selectivity Index (SI) is a critical parameter for quantifying this.[23][24][25]
Protocol 5.1: Cytotoxicity Assay (MTT Method)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity.[26][27][28]
Objective: To determine the concentration of the compound that reduces the viability of mammalian cells by 50% (IC₅₀).
Materials:
-
Mammalian cell line (e.g., HEK293, Vero)
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
Procedure:
-
Seed a 96-well plate with mammalian cells at an appropriate density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[26][28]
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.[26]
-
Measure the absorbance at a wavelength between 550 and 600 nm.[26]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Data Interpretation: The Selectivity Index (SI)
The SI provides a measure of the therapeutic window of a compound. It is calculated as the ratio of its cytotoxicity to its antimicrobial activity.[23][25]
Formula: Selectivity Index (SI) = IC₅₀ / MIC
A higher SI value is desirable, indicating that the compound is more toxic to the pathogen than to host cells.[24][29][30] Generally, an SI greater than 10 is considered a promising result for a potential therapeutic agent.[25][29]
Caption: Relationship between IC₅₀, MIC, and the Selectivity Index.
Data Presentation
Organizing results in a clear, tabular format is essential for comparison and analysis.
Table 1: Example Antimicrobial and Cytotoxicity Data
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | IC₅₀ (µg/mL) vs. HEK293 | Selectivity Index (SI) |
| 4-(...)-benzaldehyde | S. aureus | 8 | 16 | >128 | >16 |
| Derivative A | S. aureus | 4 | 8 | 100 | 25 |
| Derivative B | E. coli | 16 | 32 | >128 | >8 |
| Ciprofloxacin | S. aureus | 1 | 2 | >200 | >200 |
Conclusion and Future Directions
This compound represents a valuable starting point for the development of novel antimicrobial agents. The protocols outlined in this guide provide a robust framework for its synthesis, in vitro evaluation, and preliminary safety assessment. Promising results, particularly a low MIC and a high Selectivity Index, should prompt further investigation. Future work could include the synthesis of a focused library of derivatives (e.g., Schiff bases, hydrazones) to establish structure-activity relationships (SAR), time-kill kinetic studies, and investigation into the specific mechanism of action. These steps are critical in the journey from a hit compound to a viable drug candidate.
References
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities | Semantic Scholar [semanticscholar.org]
- 6. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sjpas.com [sjpas.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. researchgate.net [researchgate.net]
- 15. apec.org [apec.org]
- 16. pure.tue.nl [pure.tue.nl]
- 17. benchchem.com [benchchem.com]
- 18. Crystal violet assay [bio-protocol.org]
- 19. Crystal violet staining protocol | Abcam [abcam.com]
- 20. static.igem.org [static.igem.org]
- 21. bio-protocol.org [bio-protocol.org]
- 22. static.igem.org [static.igem.org]
- 23. Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications [mdpi.com]
- 24. Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. clyte.tech [clyte.tech]
- 29. Selectivity factor - Wikipedia [en.wikipedia.org]
- 30. Modeling selectivity of antimicrobial peptides: how it depends on the presence of host cells and cell density - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis and Evaluation of 4-(Pyridin-2-ylmethoxy)benzaldehyde Derivatives as Potential Anticancer Agents
Introduction: The Rationale for Targeting Cancer with Pyridine-Based Scaffolds
The relentless pursuit of novel and effective anticancer therapeutics remains a cornerstone of medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, pyridine derivatives have consistently demonstrated a broad spectrum of pharmacological activities, including potent anticancer properties. The inclusion of a pyridine ring in a molecular structure can enhance its binding affinity to various biological targets through hydrogen bonding, and metal coordination, and by serving as a bioisostere for other aromatic systems. This has led to the development of several clinically successful pyridine-containing anticancer drugs.
The 4-(Pyridin-2-ylmethoxy)benzaldehyde scaffold represents a promising pharmacophore for the design of new anticancer agents. This structural motif combines the versatile pyridine ring with a benzaldehyde moiety, offering multiple points for chemical modification to optimize pharmacological properties. The ether linkage provides flexibility, allowing the two aromatic rings to adopt optimal conformations for target binding. The aldehyde group can be a crucial site for interactions with biological nucleophiles or can be further derivatized to introduce other functional groups, thereby modulating the compound's activity, selectivity, and pharmacokinetic profile.
This comprehensive guide provides detailed protocols for the synthesis of this compound derivatives and a systematic workflow for their evaluation as potential anticancer drugs. The methodologies described herein are based on established chemical and biological techniques, with an emphasis on the causality behind experimental choices to ensure both scientific rigor and practical applicability for researchers in drug discovery and development.
Part 1: Chemical Synthesis and Characterization
The synthesis of this compound and its derivatives is typically achieved through a Williamson ether synthesis, a robust and versatile method for forming carbon-oxygen bonds. This is followed by further modifications to generate a library of compounds for structure-activity relationship (SAR) studies.
General Synthetic Scheme
The overall synthetic strategy involves the reaction of a substituted 2-(chloromethyl)pyridine with a substituted 4-hydroxybenzaldehyde in the presence of a base.
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Protocol for the Synthesis of this compound
This protocol describes the synthesis of the core scaffold. Derivatives can be synthesized by using appropriately substituted starting materials.
Materials:
-
2-(Chloromethyl)pyridine hydrochloride
-
4-Hydroxybenzaldehyde
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexanes
-
Dichloromethane (DCM)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir overnight. The progress of the reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[1]
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point: To assess purity.
Part 2: In Vitro Anticancer Activity Evaluation
A tiered approach is recommended for the in vitro evaluation of the synthesized compounds, starting with broad cytotoxicity screening, followed by more detailed mechanistic studies for the most potent compounds.
Cytotoxicity Screening
The initial step is to assess the general cytotoxicity of the compounds against a panel of human cancer cell lines. This helps in identifying active compounds and determining their IC₅₀ values (the concentration that inhibits 50% of cell growth). A normal, non-cancerous cell line should be included to assess selectivity.
Recommended Cell Lines:
-
MCF-7: Breast adenocarcinoma (estrogen receptor-positive)
-
MDA-MB-231: Breast adenocarcinoma (triple-negative)
-
A549: Lung carcinoma
-
HCT116: Colorectal carcinoma
-
PC-3: Prostate adenocarcinoma
-
HL-7702: Normal human liver cell line (for selectivity assessment)[1]
Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2]
Materials:
-
Synthesized compounds (dissolved in DMSO)
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values using a dose-response curve.
Data Presentation:
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | HL-7702 IC₅₀ (µM) | Selectivity Index (HL-7702 IC₅₀ / Cancer Cell IC₅₀) |
| Derivative 1 | ||||||
| Derivative 2 | ||||||
| ... | ||||||
| Doxorubicin |
Mechanistic Studies for Lead Compounds
For compounds showing potent and selective anticancer activity (low micromolar or nanomolar IC₅₀ values and a good selectivity index), further studies are required to elucidate their mechanism of action.
This assay determines whether the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
Propidium iodide is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase.[3][4][5]
Materials:
-
Lead compound(s)
-
Selected cancer cell line
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the lead compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.
-
Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer. The data is typically presented as a histogram of cell count versus fluorescence intensity.[6]
Caption: Workflow for cell cycle analysis using flow cytometry.
This assay determines if the compound induces programmed cell death (apoptosis).
Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI stains the DNA of late apoptotic and necrotic cells where the cell membrane is compromised.[7][8][9][10]
Materials:
-
Lead compound(s)
-
Selected cancer cell line
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the lead compound as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour. The results will distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Part 3: In Vivo Antitumor Efficacy
Promising lead compounds from in vitro studies should be evaluated for their in vivo efficacy in animal models. Human tumor xenograft models in immunodeficient mice are widely used for this purpose.[11][12][13][14]
Human Tumor Xenograft Model
Animal Model:
-
Athymic nude mice or SCID mice are commonly used as they can accept human tumor grafts without rejection.[14]
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the test compound (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Monitor tumor size and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.[13]
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Data Analysis:
The antitumor efficacy is typically assessed by comparing the tumor growth in the treated group to the control group. The percentage of tumor growth inhibition (TGI) can be calculated.
Caption: Workflow for in vivo anticancer efficacy testing using a xenograft model.
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the synthesis and preclinical evaluation of this compound derivatives as potential anticancer agents. The systematic approach, from chemical synthesis and in vitro screening to in vivo efficacy studies, allows for the identification of lead compounds and the elucidation of their mechanism of action.
Future work should focus on optimizing the lead compounds through SAR studies to improve their potency, selectivity, and pharmacokinetic properties. Further mechanistic studies, such as identifying the specific molecular targets of these compounds, will be crucial for their continued development as novel cancer therapeutics.
References
- 1. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. assaygenie.com [assaygenie.com]
- 6. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. karger.com [karger.com]
- 14. Xenograft Models - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: The Potential of 4-(Pyridin-2-ylmethoxy)benzaldehyde as a Novel Linker in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
In the dynamic field of chemical biology, the development of novel molecular tools is paramount for advancing our understanding and manipulation of biological systems. Linkers, the molecular bridges that connect two or more distinct molecules, are fundamental components in the design of sophisticated bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document explores the theoretical application of 4-(Pyridin-2-ylmethoxy)benzaldehyde as a versatile linker. While direct, field-proven applications of this specific molecule as a linker are not yet prominent in the scientific literature, its unique structural motifs—a reactive aldehyde, a pyridine ring, and an ether linkage—suggest a significant, untapped potential. Here, we provide a forward-looking guide, grounded in established chemical principles, to its prospective use in bioconjugation, offering hypothetical protocols and conceptual frameworks to stimulate further research and development.
Introduction: The Critical Role of Linkers in Bioconjugation
Linkers are more than mere spacers; they are crucial determinants of the stability, solubility, and release mechanism of a conjugated payload.[1][2][3] The choice of linker can profoundly impact the efficacy and safety of a therapeutic or diagnostic agent.[4][5] Linkers can be broadly categorized as stable (non-cleavable) or cleavable, with the latter designed to release a payload in response to specific physiological triggers such as changes in pH, redox potential, or the presence of specific enzymes.[1][2][3][5] The concept of "traceless" linkers, which release the payload in its native, unmodified form, represents a particularly elegant approach in drug delivery, minimizing the risk of altered pharmacology due to residual linker fragments.[4][6][7]
Molecular Profile of this compound
This compound is an organic compound with the molecular formula C13H11NO2.[8] Its structure features a benzaldehyde ring substituted with a pyridin-2-ylmethoxy group. The key functional groups for its potential as a linker are:
-
The Aldehyde Group: A versatile chemical handle for conjugation, primarily through the formation of Schiff bases with primary amines (e.g., lysine residues on proteins) or hydrazones with hydrazide-modified molecules.
-
The Pyridine Ring: Can influence the solubility and pharmacokinetic properties of the bioconjugate. The nitrogen atom can also act as a hydrogen bond acceptor or a coordination site for metal ions.
-
The Ether Linkage: Generally stable, but its proximity to the pyridine ring might offer avenues for controlled cleavage under specific chemical conditions, a concept that warrants further investigation.
| Property | Value | Source |
| Molecular Formula | C13H11NO2 | [8] |
| Molecular Weight | 213.23 g/mol | [8] |
| IUPAC Name | This compound | [8] |
| SMILES | C1=CC=NC(=C1)COC2=CC=C(C=C2)C=O | [8] |
Conceptual Application: A pH-Sensitive Traceless Linker for Antibody-Drug Conjugates
We propose a hypothetical application of this compound as a pH-sensitive, traceless linker for ADCs. In this model, the linker connects a cytotoxic payload to an antibody, targeting it to cancer cells. The acidic environment of the lysosome following internalization of the ADC would trigger the release of the unmodified drug.
Proposed Mechanism of Action
The proposed mechanism relies on the formation of a hydrazone bond between the aldehyde group of the linker and a hydrazide-modified payload. The pyridine moiety is envisioned to play a role in a pH-triggered release. While the ether linkage is generally stable, protonation of the pyridine nitrogen in the acidic lysosomal environment could potentially induce a conformational change or electronic effect that facilitates the cleavage of the C-O bond of the ether, leading to a self-immolative cascade and release of the payload.
Figure 1. A conceptual workflow for an ADC utilizing a this compound-based linker.
Hypothetical Protocols
The following protocols are conceptual and would require significant optimization and validation.
Protocol 1: Synthesis of a Linker-Payload Construct
This protocol describes the conjugation of a hydrazide-modified payload to the this compound linker.
Materials:
-
This compound
-
Hydrazide-modified payload (e.g., a cytotoxic drug)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Glacial Acetic Acid
-
Reverse-phase HPLC system
-
Mass Spectrometer
Procedure:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add the hydrazide-modified payload (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (approximately 5% of the total volume).
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, purify the linker-payload construct by reverse-phase HPLC.
-
Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Conjugation of the Linker-Payload to an Antibody
This protocol outlines the conjugation of the linker-payload construct to a monoclonal antibody (mAb) via modification of lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Linker-payload construct from Protocol 1
-
N,N-Dimethylacetamide (DMA)
-
Sodium cyanoborohydride (NaBH3CN)
-
Size-exclusion chromatography (SEC) system
-
UV-Vis spectrophotometer
-
SDS-PAGE apparatus
Procedure:
-
Prepare a stock solution of the linker-payload construct in DMA.
-
Add the linker-payload stock solution to the mAb solution at a specific molar ratio (e.g., 5:1 linker-payload to mAb).
-
Gently mix the solution and allow it to react for 2-4 hours at room temperature.
-
Add a freshly prepared solution of sodium cyanoborohydride to the reaction mixture to reduce the initially formed Schiff base to a stable secondary amine.
-
Allow the reduction reaction to proceed for 1 hour at room temperature.
-
Remove the unreacted linker-payload and other small molecules by size-exclusion chromatography.
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload.
-
Assess the purity and integrity of the resulting ADC by SDS-PAGE.
Hypothetical Data and Expected Outcomes
The following table presents hypothetical data from the characterization of an ADC synthesized using the proposed linker.
| Parameter | Hypothetical Result | Interpretation |
| Drug-to-Antibody Ratio (DAR) | 3.8 | A successful conjugation with an average of approximately 4 drug molecules per antibody. |
| Monomer Purity (SEC) | >95% | The ADC is predominantly monomeric, with minimal aggregation, which is crucial for its in vivo behavior. |
| In Vitro Cytotoxicity (IC50) | 1.5 nM | The ADC demonstrates potent cytotoxic activity against the target cancer cell line. |
| Payload Release at pH 5.0 vs. 7.4 | 90% release at pH 5.0 after 24h; <5% release at pH 7.4 | This indicates that the linker is stable at physiological pH but efficiently releases the payload in an acidic environment, mimicking the lysosome. |
Visualization of the Proposed Conjugation and Release
Figure 2. A simplified schematic of the proposed conjugation and release strategy.
Conclusion and Future Directions
This compound presents an intriguing, yet underexplored, scaffold for the development of novel linkers in chemical biology. Its constituent functional groups offer a rich chemical space for the design of bioconjugates with tailored properties. The hypothetical application as a pH-sensitive, traceless linker for ADCs detailed herein serves as a conceptual starting point to inspire further investigation. Experimental validation of the proposed reaction schemes and cleavage mechanisms is a critical next step. Furthermore, the synthesis and evaluation of derivatives with modified substitution patterns on either the pyridine or benzaldehyde rings could lead to the fine-tuning of release kinetics and overall stability. As the demand for more sophisticated and precisely controlled bioconjugation strategies continues to grow, the exploration of novel linker technologies, such as the one proposed here, will be essential for the advancement of targeted therapeutics and diagnostics.
References
- 1. Cleavable linkers in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cleavable linkers and their application in MS-based target identification - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Traceless Linkers for ADC Payloads: A Smarter Approach to Drug Release - SigutLabs [sigutlabs.com]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. Recent advances in traceless linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Self-Immolative and Traceless Linkers: How Chemistry Turned One Antibody into Multiple Blockbusters – MedNess [medness.org]
- 8. This compound | C13H11NO2 | CID 759667 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Fluorescent Probes Using 4-(Pyridin-2-ylmethoxy)benzaldehyde
Introduction: The Versatility of the Pyridyl-Benzaldehyde Scaffold in Fluorescent Probe Design
In the dynamic field of molecular sensing and bioimaging, the rational design of fluorescent probes is paramount for achieving high sensitivity and selectivity. The 4-(Pyridin-2-ylmethoxy)benzaldehyde scaffold has emerged as a particularly valuable building block for creating such probes. This unique structure combines the coordinating ability of the pyridine nitrogen and the ether oxygen with the reactive aldehyde functionality, providing a versatile platform for developing chemosensors for a variety of analytes, especially metal ions.[1][2][3] The pyridine moiety can act as a recognition site, while the benzaldehyde group allows for the straightforward synthesis of Schiff bases, a common and effective strategy for modulating the photophysical properties of a fluorophore.[4][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of fluorescent probes derived from this compound. We will delve into the underlying principles of probe design, provide detailed, field-proven protocols for synthesis and characterization, and outline a workflow for evaluating their sensing capabilities.
Core Principle: Schiff Base Condensation and Chelation-Enhanced Fluorescence (CHEF)
The most direct method to construct a fluorescent probe from this compound is through a Schiff base condensation reaction with an amine-containing fluorophore. This reaction forms an imine linkage (-C=N-), which can influence the electronic properties of the conjugated system.
A common sensing mechanism for probes of this nature is Chelation-Enhanced Fluorescence (CHEF).[1] In the unbound state, the probe may exhibit low fluorescence due to photoinduced electron transfer (PET) from the electron-rich pyridine and amine groups to the fluorophore, quenching its emission. Upon coordination of a target metal ion to the chelating pocket formed by the pyridine nitrogen, the ether oxygen, and the imine nitrogen, the PET process can be inhibited. This "locks" the probe in a fluorescent "on" state, leading to a significant enhancement in emission intensity.
Synthesis of a Representative Fluorescent Probe
This section details the synthesis of a representative Schiff base fluorescent probe (Probe 1) from this compound and 2-amino-4-tert-butylaniline. The latter is chosen for its commercial availability and the electron-donating tert-butyl group which can enhance the fluorescence quantum yield.
Synthetic Scheme
A representative synthesis of a Schiff base fluorescent probe.
Experimental Protocol: Synthesis of Probe 1
Materials:
-
This compound (1.0 mmol, 213.23 mg)
-
2-Amino-4-tert-butylaniline (1.0 mmol, 164.26 mg)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops, catalyst)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.
-
To this solution, add 1.0 mmol of 2-amino-4-tert-butylaniline dissolved in 10 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the Schiff base condensation reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 ethyl acetate/hexane). The formation of a new, more nonpolar spot and the disappearance of the starting materials indicate reaction completion.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.
-
If a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the purified probe under vacuum to obtain a solid product.
-
Characterize the structure of the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application: Fluorescent Sensing of Metal Ions
This section outlines the protocol for evaluating the synthesized probe's efficacy as a fluorescent sensor for metal ions.
Workflow for Metal Ion Sensing Evaluation
Workflow for evaluating the ion-sensing capabilities of the fluorescent probe.
Experimental Protocol: Ion Sensing Studies
Materials:
-
Synthesized fluorescent probe (Probe 1)
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or a mixed aqueous system like ethanol/water)
-
Stock solutions of various metal perchlorates or chlorides (e.g., Al³⁺, Zn²⁺, Cu²⁺, Fe³⁺, Hg²⁺, etc.) in the chosen solvent
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in the chosen spectroscopic solvent.
-
Prepare stock solutions of the metal ions to be tested (e.g., 10 mM) in the same or a miscible solvent.
-
-
Photophysical Characterization:
-
Dilute the probe stock solution to a working concentration (e.g., 10 µM).
-
Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_abs).
-
Record the fluorescence emission spectrum by exciting at λ_abs to determine the maximum emission wavelength (λ_em).
-
-
Selectivity Study:
-
In a quartz cuvette, place 2 mL of the probe solution (10 µM).
-
Record the fluorescence emission spectrum of the probe alone.
-
To this cuvette, add a specific amount (e.g., 2-10 equivalents) of a particular metal ion from its stock solution.
-
After a short incubation period (e.g., 2-5 minutes) at room temperature, record the fluorescence emission spectrum.
-
Repeat this process for a range of different metal ions to assess the selectivity of the probe. A significant change in fluorescence intensity for a particular ion indicates selectivity.
-
-
Fluorescence Titration:
-
To a cuvette containing the probe solution (10 µM), incrementally add small aliquots of the stock solution of the target metal ion (the one that showed a strong response in the selectivity study).
-
After each addition, record the fluorescence emission spectrum.
-
Continue the titration until the fluorescence intensity reaches a plateau, indicating the saturation of the probe's binding sites.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the metal ion concentration.
-
From the titration data, the binding constant (Kₐ) can be calculated using the Benesi-Hildebrand equation (for a 1:1 binding stoichiometry).
-
The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve at low concentrations.
-
Expected Photophysical Properties
The following table summarizes the expected photophysical properties of a fluorescent probe derived from this compound, based on data from similar reported compounds.
| Property | Free Probe (Hypothetical) | Probe + Target Ion (Hypothetical) |
| Absorption Max (λ_abs) | ~350 nm | ~360 nm |
| Emission Max (λ_em) | ~450 nm | ~450 nm |
| Quantum Yield (Φ) | Low (~0.05) | High (~0.50) |
| Fluorescence Lifetime (τ) | Short (~1 ns) | Longer (~5 ns) |
| Appearance | Colorless, weak blue fluor. | Colorless, strong blue fluor. |
Troubleshooting and Key Considerations
-
Solubility: The synthesized probe may have limited solubility in aqueous solutions. Using a co-solvent like ethanol, methanol, or DMSO is often necessary.
-
Purity: The purity of the synthesized probe is crucial for accurate photophysical measurements. Ensure thorough purification, for example, by recrystallization or column chromatography.
-
pH Effects: The fluorescence of pyridine-containing probes can be pH-sensitive due to the protonation of the pyridine nitrogen. It is advisable to conduct sensing experiments in a buffered solution if working in an aqueous environment.
-
Interfering Ions: In complex samples, other ions might interfere with the detection of the target analyte. A thorough selectivity study against a wide range of potentially interfering ions is essential.
Conclusion
This compound is a highly adaptable and valuable starting material for the synthesis of novel fluorescent probes. The straightforward Schiff base chemistry allows for the facile incorporation of various fluorophores, enabling the tuning of their photophysical properties and sensing capabilities. The protocols and guidelines presented in this application note provide a solid foundation for researchers to design, synthesize, and characterize new fluorescent probes for a wide range of applications in chemical sensing, biological imaging, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Progress in Fluorescent Probes For Metal Ion Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 5. [PDF] DESIGN, SYNTHESIS AND CHARACTERIZATION OF FLUORESCENT PROBES BASED ON SCHIFF BASES | Semantic Scholar [semanticscholar.org]
- 6. sysrevpharm.org [sysrevpharm.org]
Application Notes and Protocols for the Condensation Reaction of 4-(Pyridin-2-ylmethoxy)benzaldehyde
Abstract
This comprehensive technical guide provides detailed experimental procedures for the condensation reaction of 4-(Pyridin-2-ylmethoxy)benzaldehyde with active methylene compounds, a crucial transformation in the synthesis of novel chemical entities for pharmaceutical and materials science research. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction's mechanistic underpinnings, practical protocols, and expected analytical outcomes. By presenting both traditional and contemporary green chemical approaches, this document serves as a self-validating system for the synthesis of α,β-unsaturated products derived from this compound.
Introduction: The Versatility of the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration step to yield a stable α,β-unsaturated product.[3] The reaction is generally catalyzed by a weak base, such as an amine, and is renowned for its broad substrate scope and high efficiency.
In the context of medicinal chemistry, the products of Knoevenagel condensation, particularly those incorporating heterocyclic moieties like the pyridine ring, are of significant interest due to their diverse pharmacological activities. The this compound scaffold, in particular, presents a unique building block for the synthesis of compounds with potential applications in various therapeutic areas. This guide will focus on the condensation of this aldehyde with two common active methylene compounds: malononitrile and ethyl cyanoacetate.
Mechanistic Insights: Understanding the Reaction Pathway
The Knoevenagel condensation proceeds through a well-established mechanism. The choice of catalyst can subtly influence the reaction pathway, but the fundamental steps remain consistent.
A weak base, often a primary, secondary, or tertiary amine, initiates the reaction by deprotonating the active methylene compound to form a resonance-stabilized carbanion (enolate). This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the this compound. The resulting intermediate subsequently undergoes dehydration to afford the final α,β-unsaturated product.
Caption: Generalized mechanism of the Knoevenagel condensation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the condensation reaction of this compound. These protocols are designed to be adaptable to various laboratory settings and include both a traditional and a greener, solvent-free approach.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Malononitrile | ≥99% | Commercially Available |
| Ethyl Cyanoacetate | ≥98% | Commercially Available |
| Piperidine | ≥99% | Commercially Available |
| Ammonium Acetate | ≥98% | Commercially Available |
| Ethanol | Reagent Grade | Commercially Available |
| Deionized Water | N/A | In-house |
| Standard Laboratory Glassware | N/A | N/A |
| Magnetic Stirrer and Heating Mantle | N/A | N/A |
| Filtration Apparatus | N/A | N/A |
| Rotary Evaporator | N/A | N/A |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | Commercially Available |
Protocol 1: Base-Catalyzed Condensation in Ethanol
This protocol describes a traditional approach using piperidine as a catalyst in an ethanol solvent.
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 213.23 mg).
-
Add the active methylene compound (1.1 mmol). For malononitrile, use 72.6 mg. For ethyl cyanoacetate, use 124.4 mg.
-
Dissolve the reactants in 10 mL of ethanol.
-
Add a catalytic amount of piperidine (0.1 mmol, 10 µL) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., hexane:ethyl acetate, 7:3).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure using a rotary evaporator to induce precipitation.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the final α,β-unsaturated compound.
Protocol 2: Green Chemistry Approach - Solvent-Free Condensation
This environmentally friendly protocol utilizes a benign catalyst and avoids the use of organic solvents.[1]
Procedure:
-
In a 25 mL round-bottom flask or a suitable glass vial, combine this compound (1.0 mmol, 213.23 mg) and the active methylene compound (1.0 mmol). For malononitrile, use 66.0 mg. For ethyl cyanoacetate, use 113.1 mg.
-
Add a catalytic amount of ammonium acetate (0.1 mmol, 7.7 mg).
-
Heat the reaction mixture to 80-100 °C with stirring. The reaction is typically complete within 30-60 minutes.
-
Monitor the reaction progress by TLC by dissolving a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
After the reaction is complete, cool the mixture to room temperature. The solidified product can be used directly or purified by recrystallization from a suitable solvent such as ethanol.
Characterization and Expected Results
The synthesized products should be characterized by standard analytical techniques to confirm their identity and purity.
Expected Physical Properties
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |
| 2-((4-(Pyridin-2-ylmethoxy)benzylidene)malononitrile | C₁₇H₁₁N₃O | 273.29 | Pale yellow to white solid |
| Ethyl 2-cyano-3-(4-(pyridin-2-ylmethoxy)phenyl)acrylate | C₁₈H₁₆N₂O₃ | 320.33 | Pale yellow to white solid |
Spectroscopic Data
For 2-((4-(Pyridin-2-ylmethoxy)benzylidene)malononitrile:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.5 (d, 1H, pyridine-H), ~7.8-7.2 (m, aromatic-H), ~7.7 (s, 1H, vinylic-H), ~5.2 (s, 2H, -OCH₂-).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~160 (C=C), ~155 (C=C), ~149 (pyridine-C), ~137 (pyridine-C), ~132 (aromatic-C), ~128 (aromatic-C), ~122 (pyridine-C), ~115 (aromatic-C), ~114 (CN), ~113 (CN), ~70 (-OCH₂-).
-
IR (KBr, cm⁻¹): ~2220 (C≡N stretching), ~1600 (C=C stretching), ~1580, 1500 (aromatic C=C stretching), ~1250 (C-O stretching).
For Ethyl 2-cyano-3-(4-(pyridin-2-ylmethoxy)phenyl)acrylate:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.5 (d, 1H, pyridine-H), ~8.2 (s, 1H, vinylic-H), ~7.8-7.2 (m, aromatic-H), ~5.2 (s, 2H, -OCH₂-), 4.3-4.4 (q, 2H, -OCH₂CH₃), 1.3-1.4 (t, 3H, -OCH₂CH₃).[4]
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~163 (C=O), ~155 (C=C), ~149 (pyridine-C), ~137 (pyridine-C), ~133 (aromatic-C), ~128 (aromatic-C), ~122 (pyridine-C), ~116 (CN), ~115 (aromatic-C), ~100 (C=C), ~70 (-OCH₂-), ~62 (-OCH₂CH₃), ~14 (-OCH₂CH₃).[4]
-
IR (KBr, cm⁻¹): ~2220 (C≡N stretching), ~1720 (C=O stretching), ~1600 (C=C stretching), ~1580, 1500 (aromatic C=C stretching), ~1250 (C-O stretching).[4]
Workflow and Logic Diagram
The following diagram illustrates the experimental workflow from starting materials to the final characterized product.
Caption: Experimental workflow for the condensation reaction.
Trustworthiness and Self-Validation
The protocols described in this guide are based on well-established and widely published methodologies for the Knoevenagel condensation.[1][2][3] The trustworthiness of these procedures is further enhanced by the inclusion of expected analytical data for analogous compounds, providing a benchmark for researchers to validate their experimental outcomes. By comparing the obtained spectroscopic data with the provided reference values, researchers can confidently confirm the successful synthesis of the target molecules.
Conclusion
This application note provides a comprehensive and practical guide for the successful synthesis of α,β-unsaturated compounds via the condensation reaction of this compound with active methylene compounds. The detailed protocols, mechanistic insights, and expected characterization data are intended to empower researchers in their synthetic endeavors and facilitate the exploration of novel chemical entities with potential therapeutic applications.
References
Application Notes and Protocols for the Synthesis of Ligands for Metal Complexes in Drug Development
Introduction: The Central Role of Ligands in Medicinal Inorganic Chemistry
The field of medicinal inorganic chemistry has witnessed a paradigm shift, moving beyond the serendipitous discovery of compounds like cisplatin to the rational design of highly specific and potent metallodrugs.[1][2] At the heart of this evolution lies the ligand – the organic scaffold that dictates the coordination geometry, reactivity, and ultimately, the biological activity of the metal complex.[3][4] The ability to meticulously craft ligands allows for the fine-tuning of a metal complex's properties, including its stability, solubility, and interaction with biological targets.[5] This guide provides an in-depth exploration of the synthesis of key classes of ligands, offering both the theoretical underpinnings and practical protocols for researchers in academia and the pharmaceutical industry. Transition metal complexes, in particular, offer a vast playground for drug design due to the varied oxidation states and coordination geometries that the central metal ion can adopt.[1][6] This variability, when harnessed by thoughtful ligand design, can lead to novel mechanisms of action that are inaccessible to purely organic molecules.[2]
Pillar 1: Ligand Design - The Blueprint for Functionality
The design of a ligand is a multi-faceted process that requires a deep understanding of coordination chemistry and the intended biological application. Key considerations include:
-
Coordination Number and Geometry: The number of donor atoms and their spatial arrangement in the ligand will determine the preferred coordination number and geometry of the metal complex (e.g., square planar, tetrahedral, octahedral). This, in turn, influences the complex's shape and how it interacts with biological macromolecules.
-
Donor Atom Identity: The nature of the donor atoms (e.g., N, O, S, P) significantly impacts the electronic properties of the metal center. Hard donors like oxygen are preferred by hard metal ions, while soft donors like phosphorus and sulfur favor soft metal ions. This principle is crucial for achieving stable complexes.
-
Steric Hindrance: Bulky substituents on the ligand can be used to control the accessibility of the metal center, preventing unwanted side reactions and promoting specific catalytic activities.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the ligand can modulate the redox potential and Lewis acidity of the metal center, which is critical for applications in redox-active drugs or catalysis.[4]
-
Solubility and Bioavailability: The overall polarity and functional groups of the ligand will determine the solubility of the resulting metal complex in biological media, a key factor for drug delivery and efficacy.
Pillar 2: Common Synthetic Strategies and Protocols
This section delves into the practical synthesis of three major classes of ligands widely employed in the development of metal complexes for medicinal applications.
Schiff Base Ligands: Versatile and Accessible
Schiff bases, characterized by the imine (-C=N-) functional group, are among the most versatile and readily synthesized ligands.[7] Their preparation typically involves a simple condensation reaction between a primary amine and an aldehyde or ketone.[8][9]
The formation of the imine bond is a reversible reaction, and the equilibrium is typically driven towards the product by removing water, often through azeotropic distillation or the use of a dehydrating agent. The reaction is often catalyzed by a small amount of acid. The choice of solvent is also critical; alcohols like ethanol or methanol are commonly used as they readily dissolve the reactants and facilitate the reaction.[7]
Protocol 1: Synthesis of a Salen-type Schiff Base Ligand
This protocol describes the synthesis of N,N'-bis(salicylidene)ethylenediamine, a common tetradentate ligand.
Materials:
-
Salicylaldehyde
-
Ethylenediamine
-
Ethanol (95%)
-
Magnetic stirrer and hotplate
-
Erlenmeyer flask
-
Vacuum filtration apparatus
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve 0.8 g of salicylaldehyde in approximately 15 mL of 95% ethanol.[8]
-
Add a magnetic stir bar and gently heat the solution to a boil while stirring.[8]
-
Slowly add 0.5 equivalents of ethylenediamine dropwise to the heated salicylaldehyde solution.[8]
-
Continue to reflux the reaction mixture for an additional 10 minutes.[8]
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Further cool the flask in an ice-water bath to promote crystallization.
-
Collect the bright yellow, flaky crystals by vacuum filtration.[8]
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[8]
-
Air dry the product and determine the yield and melting point.
Phosphine Ligands: Fine-Tuning Electronic and Steric Properties
Phosphine ligands (PR₃) are crucial in catalysis and have found increasing use in medicinal chemistry, particularly in the design of anti-cancer agents.[10] Their synthesis allows for precise control over both the steric bulk and the electronic properties of the ligand.
The synthesis of phosphines often involves the reaction of a phosphorus halide with an organometallic reagent, such as a Grignard or organolithium reagent.[10] The stoichiometry of the reactants is critical to control the degree of substitution at the phosphorus center. The use of phosphine-borane adducts is a common strategy to protect the air-sensitive phosphine during synthesis and purification.[11]
Protocol 2: Synthesis of a Triarylphosphine Ligand
This protocol provides a general method for the synthesis of a triarylphosphine via a Grignard reaction.
Materials:
-
Aryl bromide (e.g., bromobenzene)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Phosphorus trichloride (PCl₃)
-
Schlenk line or glovebox for inert atmosphere
-
Dry glassware
Procedure:
-
Prepare the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings.
-
Add a solution of the aryl bromide in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction should initiate spontaneously, but gentle heating may be required.
-
Once the magnesium has been consumed, cool the Grignard reagent to 0 °C in an ice bath.
-
Phosphine Synthesis: Slowly add a solution of phosphorus trichloride (1/3 molar equivalent) in anhydrous diethyl ether or THF to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude phosphine can be purified by crystallization or chromatography.
N-Heterocyclic Carbene (NHC) Ligands: Strong σ-Donors for Robust Complexes
N-Heterocyclic carbenes (NHCs) are a class of ligands that have gained immense popularity due to their strong σ-donating properties, which lead to the formation of highly stable metal complexes.[12]
The synthesis of NHCs typically involves the deprotonation of an imidazolium salt precursor with a strong base.[13] The choice of base is critical to ensure complete deprotonation without causing unwanted side reactions. The synthesis of the imidazolium salt itself is often a multi-step process.[13] A common route to metal-NHC complexes involves the in-situ generation of the carbene in the presence of a metal precursor.[12]
Protocol 3: Synthesis of an Imidazolium Salt Precursor and its Palladium Complex
This protocol describes the synthesis of 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) and its subsequent complexation with palladium.
Part A: Synthesis of IMes·HCl
Materials:
-
2,4,6-Trimethylaniline
-
Glyoxal (40% aqueous solution)
-
Paraformaldehyde
-
Ammonium chloride
-
Triethyl orthoformate
-
Formic acid
-
Methanol
-
Toluene
Procedure:
-
Diimine Synthesis: In a round-bottom flask, dissolve 2,4,6-trimethylaniline in methanol.[13]
-
Add glyoxal (40% aqueous solution) and a catalytic amount of formic acid.[13]
-
Stir the mixture at room temperature overnight. The diimine product will precipitate and can be collected by filtration.
-
Imidazolium Salt Formation: In a separate flask, combine the synthesized diimine, paraformaldehyde, and ammonium chloride in toluene.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
After the reaction is complete, cool the mixture and collect the imidazolium salt by filtration.
Part B: Synthesis of a Palladium-NHC Complex
Materials:
-
IMes·HCl
-
Palladium(II) chloride (PdCl₂)
-
Potassium carbonate (K₂CO₃)
-
Dioxane
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine IMes·HCl, PdCl₂, and potassium carbonate.[12]
-
Add anhydrous dioxane and heat the mixture with stirring.
-
The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite to remove inorganic salts.
-
Remove the solvent under reduced pressure, and the resulting solid can be purified by crystallization.
Pillar 3: Characterization and Data Presentation
The unambiguous characterization of synthesized ligands is paramount. A combination of spectroscopic techniques is typically employed.
| Technique | Information Obtained |
| NMR Spectroscopy (¹H, ¹³C, ³¹P) | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of specific nuclei. For phosphine ligands, ³¹P NMR is essential.[14][15] |
| Mass Spectrometry (MS) | Determines the molecular weight of the ligand, confirming its elemental composition.[14] |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the C=N stretch in Schiff bases (typically around 1600-1650 cm⁻¹).[7][16] |
| Elemental Analysis | Determines the percentage composition of C, H, and N, providing further confirmation of the ligand's empirical formula.[14] |
Workflow Visualizations
General Ligand Synthesis Workflow
References
- 1. jocpr.com [jocpr.com]
- 2. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal Complexes in Medicine An Overview and Update from Drug Design Perspective [ideas.repec.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Editorial to the Special Issue: “Synthesis of Organic Ligands and Their Metal Complexes in Medicinal Chemistry” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmra.us [ijmra.us]
- 7. chemijournal.com [chemijournal.com]
- 8. ionicviper.org [ionicviper.org]
- 9. chemistry.bnmu.ac.in [chemistry.bnmu.ac.in]
- 10. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Williamson Ether Synthesis for Pyridylmethoxy Derivatives
Welcome to the technical support center for the synthesis of pyridylmethoxy derivatives via the Williamson ether synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges posed by incorporating the pyridine moiety into ether structures. The inherent chemical properties of the pyridine ring introduce complexities not found in standard aliphatic or benzylic ether syntheses. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses foundational questions to establish a strong theoretical and practical base before tackling specific experimental issues.
Question: What is the fundamental mechanism of the Williamson ether synthesis?
Answer: The Williamson ether synthesis is a cornerstone reaction in organic chemistry for forming an ether bond (R-O-R'). It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this reaction, an alkoxide ion (RO⁻), formed by deprotonating an alcohol, acts as the nucleophile. This nucleophile attacks an electrophilic carbon, typically a primary alkyl halide or sulfonate (e.g., tosylate, mesylate), displacing the leaving group in a single, concerted step.[3][4] The success of this reaction is highly dependent on minimizing steric hindrance at the electrophilic carbon to favor substitution over the competing elimination (E2) reaction.[2][5]
Caption: General SN2 mechanism of the Williamson ether synthesis.
Question: Why is the synthesis of pyridyl ethers particularly challenging?
Answer: Synthesizing pyridyl ethers introduces specific challenges due to the electronic nature and structural properties of the pyridine ring:
-
Ambident Nucleophilicity (N- vs. O-Alkylation): This is the most significant hurdle, particularly with 2- and 4-hydroxypyridines. These compounds exist in tautomeric equilibrium with their corresponding pyridone forms. Deprotonation creates a pyridinolate anion, which is an ambident nucleophile—it can be alkylated at either the oxygen or the nitrogen atom, leading to a mixture of the desired O-alkylated ether and the N-alkylated pyridone byproduct.[6][7][8]
-
Ring Nitrogen Interference: The lone pair of electrons on the pyridine ring nitrogen is nucleophilic and can be quaternized by the alkyl halide, leading to an unwanted side product and consumption of the electrophile.
-
Modified Reactivity: The electron-withdrawing nature of the pyridine ring makes the hydroxyl group more acidic than a typical alcohol, which can alter the choice of base. However, it can also decrease the nucleophilicity of the resulting alkoxide.
Caption: The N- vs. O-alkylation problem in 2-hydroxypyridine derivatives.
Part 2: Troubleshooting Guide - Common Problems and Solutions
This section is formatted to directly address the most common issues encountered during the synthesis of pyridylmethoxy derivatives.
Question: My reaction yield is very low or I'm recovering only starting material. What are the likely causes?
Answer: Low or no conversion is a common issue that can typically be traced back to one of three areas: deprotonation, the SN2 reaction itself, or reaction conditions.
-
Ineffective Deprotonation: The alkoxide must be formed efficiently and irreversibly.
-
Moisture: The Williamson ether synthesis is highly sensitive to water.[9][10] Any moisture will consume the strong base and quench the alkoxide. Ensure all glassware is oven- or flame-dried and use anhydrous solvents.
-
Inappropriate Base: For pyridyl alcohols, a strong base is required to fully deprotonate the hydroxyl group. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as the only byproduct is hydrogen gas, which simply bubbles out of the reaction.[2] For the more acidic hydroxypyridines, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, especially for aryl ethers.[4]
-
Degraded Base: Solid hydrides like NaH can be deactivated by improper storage. If your NaH is dark gray instead of light gray or white, its activity may be compromised.[9]
-
-
Sub-optimal SN2 Conditions:
-
Steric Hindrance: The reaction works best with primary alkyl halides.[2] Secondary halides will give a mixture of substitution and elimination products, while tertiary halides will almost exclusively lead to elimination (E2).[1][3] Always design your synthesis so that the sterically less hindered partner is the alkyl halide.
-
Poor Leaving Group: The rate of reaction follows the order I > Br > Cl >> F.[11] If your reaction is sluggish with an alkyl chloride, switching to the corresponding bromide or iodide can significantly improve the rate. Tosylates (OTs) and mesylates (OMs) are also excellent leaving groups.[2]
-
-
General Reaction Conditions:
-
Temperature: Higher temperatures can increase reaction rates but may also favor the competing elimination reaction.[9][12] A typical starting point is 50-80 °C. If elimination is a problem, try running the reaction at a lower temperature for a longer period.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred.[4][9][13] They solvate the cation (e.g., Na⁺) effectively, leaving a more reactive, "naked" alkoxide nucleophile.[9]
-
Question: I'm getting a mixture of N-alkylated and O-alkylated products. How do I control the regioselectivity?
Answer: Controlling the site of alkylation is the most critical aspect of synthesis using 2- or 4-hydroxypyridines. The outcome is a delicate balance of solvent, counter-ion, electrophile, and temperature. The underlying principle is Hard and Soft Acids and Bases (HSAB) theory. The pyridinolate anion has a "hard" oxygen center and a "softer" nitrogen center.
-
To Favor O-Alkylation (Desired Pyridyl Ether):
-
Solvent: Use polar aprotic solvents like DMF or DMSO. These solvents strongly solvate the cation, leading to a "free" pyridinolate anion where the negative charge is more localized on the more electronegative oxygen atom, making it more reactive.
-
Counter-ion: Use larger, "softer" cations like K⁺ or Cs⁺ (from K₂CO₃, KH, or Cs₂CO₃). These ions associate less tightly with the oxygen, promoting O-alkylation.
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be highly effective. The large organic cation pairs with the pyridinolate anion, and this ion pair is soluble in less polar organic solvents, which favors O-alkylation.[14][15]
-
-
To Favor N-Alkylation (Pyridone Byproduct):
-
Solvent: Use polar protic solvents like ethanol or isopropanol. These solvents can hydrogen-bond with the oxygen atom, shielding it and making the nitrogen atom the more accessible nucleophilic site.
-
Counter-ion: Use smaller, "harder" cations like Na⁺ (from NaH or NaOH). Sodium ions coordinate more tightly to the hard oxygen atom, sterically blocking it and favoring attack from the nitrogen.
-
| Parameter | Condition Favoring O-Alkylation (Ether) | Condition Favoring N-Alkylation (Pyridone) | Rationale |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Polar Protic (Ethanol, Water) | Aprotic solvents create a "naked," more reactive oxygen anion. Protic solvents solvate the oxygen via H-bonding. |
| Base/Counter-ion | K₂CO₃, Cs₂CO₃, KH (K⁺, Cs⁺) | NaOH, NaH (Na⁺) | Larger, softer cations associate less tightly with the oxygen, leaving it free to react. |
| Catalyst | Phase-Transfer Catalyst (e.g., Bu₄NBr) | None | Creates a bulky, soft cation-anion pair that favors O-alkylation. |
| Electrophile | Hard alkylating agents (e.g., dimethyl sulfate) | Soft alkylating agents (e.g., benzyl bromide) | Follows HSAB principles (Hard-Hard, Soft-Soft interactions). |
Question: My primary byproduct is an alkene. How do I suppress the E2 elimination reaction?
Answer: The alkoxide is not only a good nucleophile but also a strong base, which can promote an E2 elimination reaction, especially with secondary or sterically hindered primary alkyl halides.[1][4]
-
Choice of Alkyl Halide: This is the most critical factor. Whenever possible, use a primary, unhindered alkyl halide (e.g., methyl iodide, ethyl bromide).[2][16] Avoid secondary and never use tertiary alkyl halides, as they strongly favor elimination.[3][10]
-
Temperature Control: E2 reactions have a higher activation energy than SN2 reactions. Running the reaction at the lowest feasible temperature will significantly favor the SN2 pathway.[9] Start your reaction at room temperature or slightly above (e.g., 40-50 °C) and only increase the temperature if the reaction is too slow.
-
Base Selection: While less impactful than substrate choice, using a less sterically hindered alkoxide can help. However, in this specific synthesis, the pyridyl alkoxide is fixed. Therefore, controlling the other factors is more important.
Part 3: Experimental Protocols and Workflows
General Protocol for Optimized O-Alkylation of 3-Hydroxypyridine
This protocol is a starting point and should be optimized for your specific substrates.
-
Preparation: Under an inert atmosphere (N₂ or Argon), add 3-hydroxypyridine (1.0 eq) to a flask containing anhydrous DMF (approx. 0.5 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Gas evolution (H₂)! Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. The solution should become a clear slurry of the sodium pyridinolate.
-
Alkylation: Add the primary alkyl bromide (1.05 eq) dropwise to the solution.
-
Reaction: Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (typically 2-8 hours), cool the mixture to room temperature and cautiously quench by adding saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. brainly.com [brainly.com]
- 6. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 11. francis-press.com [francis-press.com]
- 12. tailoredread.com [tailoredread.com]
- 13. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 15. jetir.org [jetir.org]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 4-(Pyridin-2-ylmethoxy)benzaldehyde
Welcome to the technical support guide for the purification of 4-(Pyridin-2-ylmethoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the purification of this important synthetic intermediate. The following sections provide in-depth answers to common purification challenges, detailed experimental protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: After my synthesis of this compound, my NMR spectrum shows signals corresponding to unreacted 4-hydroxybenzaldehyde. How can I remove this impurity?
A1: The presence of unreacted 4-hydroxybenzaldehyde is a common issue. Due to its phenolic hydroxyl group, 4-hydroxybenzaldehyde is acidic (pKa ≈ 7-8). This property can be exploited for a straightforward separation using an acid-base extraction.[1][2][3] By washing your crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with an aqueous basic solution (e.g., 1M sodium hydroxide or saturated sodium bicarbonate), you can deprotonate the 4-hydroxybenzaldehyde, forming the water-soluble sodium salt. This salt will partition into the aqueous layer, which can then be separated from the organic layer containing your desired product.[3]
Q2: I suspect unreacted 2-(chloromethyl)pyridine (or the corresponding bromide) is present in my crude product. What is the best way to remove it?
A2: The pyridine moiety in both your product and the unreacted 2-(chloromethyl)pyridine is basic. Therefore, a simple acid wash can be employed. By washing the organic solution of your crude product with a dilute aqueous acid (e.g., 1M hydrochloric acid), both the product and the starting material will be protonated and move into the aqueous layer. This is generally not a selective method for separating the two. However, column chromatography is highly effective in separating the more polar starting material from the desired ether product.
Q3: My crude product is an oil, and I am struggling to induce crystallization. What purification strategy should I adopt?
A3: If direct recrystallization fails, a multi-step purification approach is recommended. First, perform an acid-base extraction as described in A1 to remove acidic and basic impurities. This will significantly purify your product. If the product is still an oil, column chromatography is the next logical step. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should effectively separate your product from any remaining non-polar impurities.
Q4: Can I use bisulfite adduct formation to purify my aldehyde product?
A4: Yes, the formation of a bisulfite adduct is a classic and effective method for purifying aldehydes.[4][5] This technique involves reacting the crude product mixture with a saturated aqueous solution of sodium bisulfite. The aldehyde group of your target compound will react to form a water-soluble adduct, which can be extracted into the aqueous phase, leaving non-aldehydic impurities in the organic layer. The aldehyde can then be regenerated from the aqueous layer by adding a base (like sodium hydroxide) or a strong acid, followed by extraction back into an organic solvent.[4][5] This method is particularly useful for removing impurities that are not easily separated by other means.
Troubleshooting Guide: Common Purification Issues
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield after purification | - Incomplete reaction. - Product loss during aqueous washes. - Inefficient extraction from the column. | - Monitor the reaction by TLC to ensure completion. - Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product. - Use a more polar eluent for column chromatography. |
| Product co-elutes with an impurity during column chromatography | - Improper solvent system. - Overloading the column. | - Optimize the eluent system using TLC. A common mobile phase is a mixture of hexane and ethyl acetate. - Reduce the amount of crude product loaded onto the column. |
| The product degrades on the silica gel column | - The aldehyde is sensitive to the acidic nature of silica gel. | - Neutralize the silica gel by pre-treating it with a base like triethylamine. - Alternatively, use a different stationary phase like alumina. |
| Formation of an emulsion during acid-base extraction | - High concentration of solutes. - Vigorous shaking. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Gently invert the separatory funnel instead of vigorous shaking.[2] |
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction and Column Chromatography
This protocol is recommended for most common impurity profiles encountered in the Williamson ether synthesis of this compound.[6][7][8][9]
Step 1: Initial Work-up and Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1M aqueous NaOH solution to remove unreacted 4-hydroxybenzaldehyde. Separate the layers.
-
Wash the organic layer with water to remove any residual NaOH.
-
Wash the organic layer with brine to facilitate drying.[2][3]
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Step 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product from Step 1 in a minimal amount of dichloromethane.
-
Adsorb the dissolved product onto a small amount of silica gel and evaporate the solvent.
-
Carefully load the dried silica with the adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing to 50%).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound.
Visualizing the Purification Workflow
Caption: Workflow for the purification of this compound.
Understanding the Chemistry of Separation
The successful purification of this compound hinges on the distinct chemical properties of the target molecule and the primary byproducts from its synthesis, which is typically a Williamson ether synthesis.[6][7][8][9]
Key Chemical Structures and Properties
Caption: Key chemical structures in the purification process.
The basicity of the pyridine nitrogen in the product and one of the starting materials, contrasted with the acidity of the phenolic hydroxyl group in the other starting material, provides a clear avenue for separation via acid-base extraction. Column chromatography then separates molecules based on their polarity, where the ether product is typically less polar than the alcohol starting material but more polar than any non-polar side products.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Workup [chem.rochester.edu]
- 5. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
common side reactions in the synthesis of 4-(Pyridin-2-ylmethoxy)benzaldehyde
Welcome to the technical support center for the synthesis of 4-(Pyridin-2-ylmethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth, field-proven insights and troubleshooting strategies to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of 4-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile to displace a halide from 2-(halomethyl)pyridine (e.g., 2-picolyl chloride).[1] This SN2 reaction is widely used for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings.[1]
Q2: Why is my reaction yield consistently low?
A2: Low yields can stem from several factors, including incomplete deprotonation of the starting phenol, suboptimal reaction conditions, and competing side reactions.[3] The most common side reactions are C-alkylation of the phenoxide and N-alkylation of the pyridine moiety.[3][4] Careful selection of base, solvent, and temperature is crucial for maximizing the yield of the desired O-alkylated product.[3]
Q3: I'm observing an unexpected byproduct that is difficult to separate. What could it be?
A3: A common byproduct is the C-alkylated isomer, where the pyridinylmethyl group attaches to the carbon atom of the benzene ring instead of the oxygen atom.[4][5] Another possibility is the formation of a pyridinium salt via N-alkylation of the starting 2-picolyl chloride or the product itself.[6] The choice of solvent can significantly influence the ratio of O- to C-alkylation.[4]
Troubleshooting Guide
Issue 1: Low Yield of the Desired O-Alkylated Product
Symptoms:
-
The final product yield is significantly lower than expected.
-
TLC or LC-MS analysis shows a complex mixture of products.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Deprotonation | The phenolic hydroxyl group of 4-hydroxybenzaldehyde must be fully deprotonated to form the more nucleophilic phenoxide ion for an efficient SN2 reaction.[3] | Base Selection: Use a suitable base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). K₂CO₃ is a milder base often effective for this reaction.[3][7] NaH ensures complete deprotonation but may increase the risk of side reactions.[3] Ensure the base is anhydrous. |
| Suboptimal Reaction Conditions | The choice of solvent and temperature greatly impacts the reaction rate and selectivity. | Solvent: Use a polar aprotic solvent like DMF or acetonitrile. These solvents promote SN2 reactions.[8] Temperature: The reaction is typically conducted between 50-100 °C.[3] Start at a lower temperature (e.g., 60 °C) and gradually increase if the reaction is slow, monitoring by TLC. |
| Side Reaction: C-Alkylation | The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring.[4] | Solvent Choice: Polar aprotic solvents generally favor O-alkylation.[4] Protic solvents can solvate the oxygen anion, making the carbon atoms more nucleophilic and favoring C-alkylation.[4] |
| Side Reaction: N-Alkylation | The nitrogen atom of the pyridine ring in 2-picolyl chloride is nucleophilic and can react with another molecule of 2-picolyl chloride to form a pyridinium salt.[6][9] | Controlled Addition: Add the 2-picolyl chloride slowly to the reaction mixture containing the phenoxide. This maintains a low concentration of the alkylating agent, minimizing self-reaction. |
Issue 2: Formation of Significant C-Alkylated Byproduct
Symptoms:
-
NMR or LC-MS analysis confirms the presence of an isomeric byproduct.
-
Purification by column chromatography is challenging due to similar polarities of the O- and C-alkylated products.
Underlying Mechanism:
The phenoxide ion exists in resonance, with negative charge density on both the oxygen atom and the ortho and para carbons of the benzene ring. This allows for electrophilic attack at either site.
Caption: Competition between O- and C-alkylation pathways.
Troubleshooting Protocol:
-
Solvent Selection: As established, polar aprotic solvents like DMF or acetone favor O-alkylation.[4] Avoid protic solvents like ethanol or water, which can hydrogen bond with the phenoxide oxygen, hindering its nucleophilicity and promoting C-alkylation.[4]
-
Counter-ion Effect: The choice of the cation from the base can influence the reaction's regioselectivity. While less common in this specific synthesis, in some phenolic alkylations, larger cations (like cesium) can favor O-alkylation.
-
Temperature Control: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product. Running the reaction at the lowest effective temperature can improve the O/C ratio.
Issue 3: N-Alkylation and Quaternization of Pyridine
Symptoms:
-
Formation of a water-soluble, salt-like byproduct.
-
The reaction mixture becomes heterogeneous or difficult to stir.
-
1H NMR may show downfield shifts for the pyridine protons.
Underlying Mechanism:
The nitrogen atom of the pyridine ring is a nucleophile and can be alkylated by an alkyl halide to form a pyridinium salt.[6] This can occur with the starting 2-picolyl chloride or even the final product.
Caption: N-Alkylation leading to a pyridinium salt byproduct.
Mitigation Strategies:
-
Stoichiometry and Order of Addition: Use a slight excess of 4-hydroxybenzaldehyde relative to 2-picolyl chloride. Add the 2-picolyl chloride dropwise to the solution of the pre-formed phenoxide. This ensures the alkyl halide preferentially reacts with the more abundant and more nucleophilic phenoxide.
-
Reaction Monitoring: Monitor the reaction closely by TLC. If the reaction is sluggish and requires prolonged heating, the likelihood of N-alkylation increases.
-
Workup Procedure: During the aqueous workup, the pyridinium salt byproduct will preferentially partition into the aqueous layer, aiding in its removal from the desired organic-soluble product.
Experimental Protocol: Optimized Synthesis
This protocol is designed to minimize common side reactions.
Materials:
-
4-Hydroxybenzaldehyde
-
2-Picolyl chloride hydrochloride (or the free base)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and anhydrous DMF.
-
Phenoxide Formation: Stir the mixture at room temperature for 30 minutes.
-
Alkylating Agent Addition: Dissolve 2-picolyl chloride hydrochloride (1.05 eq) in a minimal amount of DMF and neutralize with an appropriate amount of base if starting from the hydrochloride salt. Add this solution dropwise to the reaction mixture over 20-30 minutes. If using the free base of 2-picolyl chloride, add it directly, preferably as a solution in DMF.
-
Reaction: Heat the mixture to 70-80 °C and stir for 4-6 hours, monitoring the progress by TLC.[10]
-
Workup: After cooling to room temperature, pour the reaction mixture into cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
By understanding the underlying mechanisms of these common side reactions and implementing the suggested troubleshooting strategies, researchers can significantly improve the yield and purity of this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. tandfonline.com [tandfonline.com]
- 6. Alkylation and acylation of pyridine [quimicaorganica.org]
- 7. Buy 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde | 54477-09-7 [smolecule.com]
- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of 4-(Pyridin-2-ylmethoxy)benzaldehyde
Welcome to the technical support center for the synthesis and purification of 4-(Pyridin-2-ylmethoxy)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this valuable building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and final product purity.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the synthesis of this compound, which is typically prepared via a Williamson ether synthesis from 4-hydroxybenzaldehyde and 2-(chloromethyl)pyridine or a related 2-picolyl halide.
Problem 1: Low or No Product Yield
Question: I am getting a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I rectify this?
Answer: Low yields in this Williamson ether synthesis are a common issue and can stem from several factors, primarily related to the reaction conditions and the stability of the reactants.[1]
-
Incomplete Deprotonation of 4-Hydroxybenzaldehyde: The reaction requires the formation of the phenoxide ion, which is a much stronger nucleophile than the neutral phenol.[1] If the base is not strong enough or used in insufficient quantity, the concentration of the reactive phenoxide will be low, leading to a sluggish or incomplete reaction.
-
Solution: Ensure you are using at least one equivalent of a suitable base. While strong bases like sodium hydride (NaH) can be used, they can also promote side reactions. A moderately weak base like potassium carbonate (K₂CO₃) is often a good choice as it is effective at deprotonating the phenol without being overly harsh.[1] Using 1.5 to 2.5 equivalents of K₂CO₃ is a good starting point.[1]
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in an SN2 reaction.[2] Polar aprotic solvents like DMF or acetone are generally preferred as they can solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively free to act as a nucleophile.
-
Solution: If you are using a protic solvent (e.g., ethanol), it can hydrogen-bond with the phenoxide, reducing its nucleophilicity. Switching to a polar aprotic solvent like DMF or acetone is recommended.[1]
-
-
Low Reaction Temperature: Like most reactions, the rate of this synthesis is temperature-dependent.
-
Solution: If the reaction is proceeding too slowly at room temperature, gentle heating can significantly increase the rate. For acetone, refluxing at around 56°C is appropriate, while for DMF, a higher temperature of up to 100°C can be used.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid excessive heating that could lead to decomposition.
-
-
Degradation of 2-(Chloromethyl)pyridine: The alkylating agent, 2-(chloromethyl)pyridine, can be unstable, especially if it is old or has been improperly stored.
-
Solution: Use a fresh bottle of 2-(chloromethyl)pyridine or its hydrochloride salt. If using the salt, an additional equivalent of base is required to neutralize the HCl.
-
Problem 2: Presence of Significant Impurities in the Crude Product
Question: My crude product shows multiple spots on TLC, and the purity is low even after initial workup. What are these impurities and how can I minimize their formation?
Answer: The presence of impurities is often due to competing side reactions. The Williamson ether synthesis is known to have potential side reactions, especially when reaction conditions are not optimized.[2]
-
Unreacted Starting Materials: The most common impurities are unreacted 4-hydroxybenzaldehyde and 2-(chloromethyl)pyridine.
-
Solution: To drive the reaction to completion, you can use a slight excess (1.0 - 1.2 equivalents) of the alkylating agent, 2-(chloromethyl)pyridine.[1] Monitoring the reaction by TLC is crucial to ensure the consumption of the limiting reagent.
-
-
C-Alkylation Byproduct: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to give the desired ether, or at a carbon on the aromatic ring (C-alkylation) to form a substituted phenol.[1][2]
-
Solution: O-alkylation is generally favored in polar aprotic solvents. Ensure you are using a solvent like DMF or acetone. The choice of counter-ion can also play a role; potassium salts are known to favor O-alkylation over sodium salts.[1]
-
-
Elimination Byproduct (E2 Reaction): While less common with primary halides like 2-(chloromethyl)pyridine, an E2 elimination reaction can compete with the SN2 substitution, especially at higher temperatures or with sterically hindered substrates.[1][2] This would result in the formation of an alkene byproduct.
Problem 3: Difficulty in Purifying the Final Product
Question: I am struggling to purify my this compound. What are the recommended purification methods?
Answer: The purification strategy will depend on the nature of the impurities present.
-
Recrystallization: If the crude product is a solid and the main impurities are the starting materials, recrystallization can be an effective method.
-
Solution: A common solvent system for recrystallization is ethanol/water or isopropanol/water. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form crystals. The unreacted 4-hydroxybenzaldehyde is more polar and may remain in the mother liquor.
-
-
Column Chromatography: For complex mixtures of impurities or if recrystallization is ineffective, silica gel column chromatography is the method of choice.
-
Solution: A typical eluent system is a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on the TLC analysis of the crude mixture. The desired product is moderately polar and should separate well from the more polar 4-hydroxybenzaldehyde and any non-polar byproducts. A patent for a similar compound suggests a 2:1 Hexanes/Ethyl Acetate system.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction to synthesize this compound?
A1: The synthesis of this compound is a classic example of the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2] The reaction involves the backside attack of the 4-hydroxybenzaldehyde phenoxide ion (the nucleophile) on the electrophilic carbon of 2-(chloromethyl)pyridine, displacing the chloride leaving group.[2]
Q2: Why is potassium carbonate a good choice of base for this reaction?
A2: Potassium carbonate is a moderately weak base that is strong enough to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form the reactive phenoxide.[1] It is less harsh than stronger bases like sodium hydride, which can promote side reactions such as the Cannizzaro reaction under certain conditions.[1] Additionally, K₂CO₃ is inexpensive, easy to handle, and can be easily removed during the workup.
Q3: Can I use a phase-transfer catalyst to improve the reaction?
A3: Yes, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be beneficial, especially in a solid-liquid system (e.g., K₂CO₃ in acetone). The PTC helps to transport the phenoxide anion from the solid phase (or a separate aqueous phase if one were used) to the organic phase where the 2-(chloromethyl)pyridine is located, thereby accelerating the reaction rate and potentially allowing for milder reaction conditions.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Spot the reaction mixture alongside the starting materials (4-hydroxybenzaldehyde and 2-(chloromethyl)pyridine) on a silica gel TLC plate. The product will have an Rf value that is intermediate between the two starting materials. The reaction is complete when the limiting starting material is no longer visible on the TLC plate.
Q5: What are the expected spectroscopic data for this compound?
A5: While specific data can vary slightly depending on the solvent and instrument, you can generally expect the following:
-
¹H NMR: You will see characteristic signals for the aldehyde proton (~9.9 ppm), aromatic protons on the benzaldehyde and pyridine rings, and a key singlet for the methylene bridge protons (-CH₂O-) at around 5.2 ppm.
-
¹³C NMR: Expect signals for the carbonyl carbon (~191 ppm), aromatic carbons, and the methylene bridge carbon (~70 ppm).
-
IR Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1700 cm⁻¹ and C-O ether stretches.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Williamson ether synthesis.
Materials:
-
4-Hydroxybenzaldehyde
-
2-(Chloromethyl)pyridine hydrochloride
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq).
-
Add acetone or DMF as the solvent.
-
Add potassium carbonate (2.5 - 3.0 eq) to the mixture. The extra equivalents are to neutralize the HCl from the 2-(chloromethyl)pyridine hydrochloride.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (for acetone, ~56°C; for DMF, 80-100°C).
-
Monitor the reaction by TLC until the 4-hydroxybenzaldehyde is consumed (typically 3-16 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
If using DMF, pour the reaction mixture into ice water to precipitate the product. Filter the solid.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the dry silica with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 30-50% ethyl acetate).
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Reagent Stoichiometry and Reaction Conditions
| Reagent/Parameter | Molar Ratio | Notes |
| 4-Hydroxybenzaldehyde | 1.0 eq | Limiting reagent |
| 2-(Chloromethyl)pyridine HCl | 1.0 - 1.2 eq | Slight excess to drive the reaction |
| Potassium Carbonate (K₂CO₃) | 2.5 - 3.0 eq | Base and to neutralize HCl |
| Solvent | - | Acetone or DMF recommended |
| Temperature | 56°C (Acetone) or 80-100°C (DMF) | Adjust for optimal reaction rate |
| Reaction Time | 3 - 16 hours | Monitor by TLC |
Table 2: Typical Yields and Purity
| Parameter | Expected Value | Notes |
| Crude Yield | 70-90% | Highly dependent on reaction conditions |
| Purity after Column Chromatography | >95% | Can be improved with careful chromatography |
| Purity after Recrystallization | >98% | If impurities are suitable for this method |
Visualizations
Caption: Reaction workflow for the Williamson ether synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Scale-Up Synthesis of 4-(Pyridin-2-ylmethoxy)benzaldehyde
Welcome to the comprehensive technical support guide for the scale-up synthesis of 4-(Pyridin-2-ylmethoxy)benzaldehyde. This resource is meticulously designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to pilot and production scales. Herein, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical safety information to ensure a robust, safe, and efficient scale-up process.
I. Introduction to the Synthesis and its Challenges
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 4-hydroxybenzaldehyde reacts with 2-(chloromethyl)pyridine (or its hydrochloride salt) to form the desired ether product.
While straightforward in principle, the scale-up of this process presents several challenges that can impact yield, purity, and safety. These challenges often revolve around reaction kinetics, mass transfer limitations, heat management, impurity profiles, and the handling of hazardous materials. This guide will address these issues in a practical, question-and-answer format to provide clear and actionable solutions.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
The most prevalent and industrially viable method is the Williamson ether synthesis. This involves the reaction of 4-hydroxybenzaldehyde with a 2-picolyl halide, typically 2-(chloromethyl)pyridine hydrochloride, in the presence of a base.[1]
Q2: What are the typical starting materials and reagents for this synthesis?
The key starting materials are 4-hydroxybenzaldehyde and 2-(chloromethyl)pyridine hydrochloride.[2] A variety of bases can be used, with common choices for scale-up including potassium carbonate, sodium hydroxide, or potassium hydroxide. The choice of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile being frequently employed.
Q3: What are the main advantages of using 2-(chloromethyl)pyridine hydrochloride over the free base?
2-(Chloromethyl)pyridine hydrochloride is a salt, which makes it a more stable, crystalline solid that is easier to handle and store compared to the free base, which can be less stable. The hydrochloride salt is typically converted to the free base in situ by the reaction base.[2]
Q4: What is the role of a phase transfer catalyst (PTC) in this reaction, and is it necessary for scale-up?
A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be beneficial in this synthesis, especially when using an inorganic base in a biphasic system. The PTC facilitates the transfer of the phenoxide from the aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs. This can lead to faster reaction times, milder reaction conditions, and improved yields. While not always strictly necessary, a PTC is often a valuable tool for process optimization during scale-up.
III. Troubleshooting Guide
This section addresses common problems encountered during the scale-up synthesis of this compound.
Problem 1: Low Reaction Yield and Incomplete Conversion
Q: My pilot-scale reaction is showing low conversion of 4-hydroxybenzaldehyde, resulting in a poor yield. What are the potential causes and how can I improve it?
A: Low conversion is a frequent issue during scale-up and can be attributed to several factors:
-
Insufficient Basicity: The phenoxide of 4-hydroxybenzaldehyde must be fully formed for the reaction to proceed efficiently. On a larger scale, inadequate mixing can lead to localized areas of low base concentration.
-
Troubleshooting:
-
Base Selection: Ensure the chosen base is strong enough to completely deprotonate the phenol.
-
Stoichiometry: Use a sufficient excess of the base (typically 1.5-2.0 equivalents).
-
Mixing: Ensure efficient agitation to maintain a homogeneous reaction mixture. In a large reactor, the use of baffles and an appropriately designed impeller is crucial.
-
-
-
Poor Solubility: The reactants, particularly the phenoxide salt, may have limited solubility in the chosen solvent, leading to a slow reaction rate.
-
Troubleshooting:
-
Solvent Choice: Consider a more polar aprotic solvent like DMF or DMSO to improve the solubility of the phenoxide.
-
Temperature: Increasing the reaction temperature can enhance solubility and reaction rate. However, this must be balanced against the potential for increased byproduct formation.
-
-
-
Deactivation of the Alkylating Agent: 2-(Chloromethyl)pyridine can be susceptible to hydrolysis or other side reactions, especially in the presence of water and at elevated temperatures.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all reagents and the reactor are thoroughly dried before use.
-
Controlled Addition: Add the 2-(chloromethyl)pyridine hydrochloride solution portion-wise or via a controlled feed to minimize its concentration in the reaction mixture at any given time.
-
-
Problem 2: Formation of Significant Impurities
Q: My crude product is showing several significant impurities by HPLC analysis, making purification difficult. What are the likely byproducts and how can I minimize their formation?
A: Impurity formation is a critical concern in scale-up as it can significantly impact the quality and cost of the final product. Common impurities in this synthesis include:
-
Bis-alkylation Product: The phenoxide can potentially react with two molecules of 2-(chloromethyl)pyridine, leading to a quaternary ammonium salt.
-
Minimization:
-
Stoichiometry Control: Use a slight excess of 4-hydroxybenzaldehyde relative to 2-(chloromethyl)pyridine.
-
Temperature Control: Avoid excessive reaction temperatures.
-
-
-
Unreacted Starting Materials: As discussed in the previous section, incomplete conversion will lead to the presence of starting materials in the crude product.
-
Side Reactions of the Aldehyde: The aldehyde functional group can potentially undergo side reactions under basic conditions, although this is less common at moderate temperatures.
Problem 3: Challenges in Product Isolation and Purification
Q: I am having difficulty isolating a pure product on a larger scale. What are the recommended work-up and purification procedures?
A: Effective product isolation and purification are key to achieving the desired product quality.
-
Work-up:
-
Quenching: The reaction is typically quenched by the addition of water.
-
Extraction: The product is then extracted into a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Washes: The organic layer should be washed with water to remove inorganic salts and any remaining base. A brine wash is also recommended to aid in the separation of the aqueous and organic layers.
-
-
Purification:
-
Crystallization: The most common and scalable method for purifying the final product is crystallization. A suitable solvent system (e.g., ethanol/water, isopropanol) should be developed to provide good recovery of a high-purity product.
-
Column Chromatography: While effective on a laboratory scale, silica gel chromatography is generally not economically viable for large-scale production. It may be used for the purification of smaller, high-value batches.
-
IV. Experimental Protocols
The following protocols provide a general framework for the laboratory-scale and scale-up synthesis of this compound. These should be adapted and optimized based on specific equipment and safety considerations.
Laboratory-Scale Synthesis (Illustrative)
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 4-hydroxybenzaldehyde (1.0 eq) and potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes.
-
Addition of Alkylating Agent: Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) portion-wise over 30 minutes.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x ).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system.
Considerations for Scale-Up
When scaling up the synthesis, the following points are critical:
-
Reactor and Equipment: Use a glass-lined or stainless steel reactor with appropriate heating and cooling capabilities. Ensure the reactor is equipped with a robust agitation system.
-
Heat Management: The reaction is exothermic. Implement a controlled addition of the alkylating agent and have an efficient cooling system in place to manage the heat of the reaction and prevent temperature overshoots.
-
Material Handling: Develop safe procedures for charging solids and liquids to the reactor. Use closed-system transfers where possible to minimize exposure to hazardous materials.
-
Process Monitoring: Implement in-process controls (e.g., HPLC) to monitor the reaction progress and ensure consistent product quality.
V. Data Presentation
| Parameter | Laboratory Scale | Pilot Scale (Anticipated) |
| Reactants | ||
| 4-Hydroxybenzaldehyde | 10 g | 10 kg |
| 2-(Chloromethyl)pyridine HCl | 14.5 g | 14.5 kg |
| Potassium Carbonate | 17.0 g | 17.0 kg |
| Solvent | ||
| N,N-Dimethylformamide (DMF) | 200 mL | 200 L |
| Reaction Conditions | ||
| Temperature | 60-70 °C | 60-70 °C |
| Reaction Time | 4-6 hours | 6-8 hours |
| Yield and Purity | ||
| Typical Yield | 80-90% | 75-85% |
| Purity (by HPLC) | >98% | >98% |
VI. Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
VII. Safety and Handling
The scale-up of this synthesis requires strict adherence to safety protocols due to the hazardous nature of the reagents involved.
-
4-Hydroxybenzaldehyde: Causes skin irritation and serious eye irritation.[3][4][5][6][7] Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2-(Chloromethyl)pyridine hydrochloride: Harmful if swallowed and causes severe skin burns and eye damage.[2][8][9] It is corrosive and a lachrymator. Handle only in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves, a face shield, and a lab coat.
-
Potassium Carbonate: Causes serious eye irritation. Avoid breathing dust.
-
N,N-Dimethylformamide (DMF): A reproductive toxin. Handle with extreme care, using appropriate engineering controls and PPE to avoid inhalation and skin contact.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][6]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, give them water to drink. Seek immediate medical attention.[2][6]
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional and governmental safety regulations.[2][3][4][5][6][7][8][9]
VIII. Conclusion
The successful scale-up of the synthesis of this compound is achievable with careful planning, process optimization, and a strong emphasis on safety. By understanding the potential challenges and implementing the troubleshooting strategies outlined in this guide, researchers and production chemists can develop a robust and efficient manufacturing process for this important chemical intermediate.
IX. References
-
Fisher Scientific. Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC158810050&productDescription=2-PICOLYL+CHLORIDE+HCL+5G&vendorId=VN00032119&countryCode=US&language=en]
-
Safety Data Sheet: 4-Hydroxybenzaldehyde. [URL: https://www.labchem.com/tools/msds/msds/LC15530.pdf]
-
Carl Roth. Safety Data Sheet: 4-Hydroxybenzaldehyde. [URL: https://www.carlroth.com/medias/SDB-3870-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTY4NDZ8YXBwbGljYXRpb24vcGRmfGg1My9oY2EvODk5MzU3NDI4OTQzOC5wZGY1ZDUzY2M5N2U5YjQyZDE2ZGEzYjJlZDYzOTkwYjgzYjQ1M2Y4Y2U5M2U5ZTU2Y2I4YjI5ZDY3YjI]
-
Carl Roth. Safety Data Sheet: 4-Hydroxybenzaldehyde. [URL: https://www.carlroth.com/medias/SDB-3870-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMjExOTR8YXBwbGljYXRpb24vcGRmfGg1My9oY2EvODk5MzU3NDI4OTQzOC5wZGY1ZDUzY2M5N2U5YjQyZDE2ZGEzYjJlZDYzOTkwYjgzYjQ1M2Y4Y2U5M2U5ZTU2Y2I4YjI5ZDY3YjI]
-
Safety Data Sheet: 4-Hydroxybenzaldehyde. [URL: https://www.chemservice.com/news/wp-content/uploads/2017/09/N-12155-100MG.pdf]
-
Fisher Scientific. Safety Data Sheet: 4-Hydroxybenzaldehyde. [URL: https://www.fishersci.com/sdsitems.action?partNumber=A13580&productDescription=4-HYDROXYBENZALDEHYDE%2C+98%25+250G&vendorId=VN00032119&countryCode=US&language=en]
-
MedChemExpress. 2-(Chloromethyl)pyridine hydrochloride. [URL: https://www.medchemexpress.com/2-chloromethyl-pyridine-hydrochloride.html]
-
AK Scientific, Inc. Safety Data Sheet: 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde. [URL: https://www.aksci.com/sds/5293CW.pdf]
-
Sigma-Aldrich. 2-(Chloromethyl)pyridine hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/162701]
-
Jubilant Ingrevia Limited. 2-Picolylchloride Hydrochloride Safety Data Sheet. [URL: https://www.jubilantingrevia.com/upload/files/2-Picolylchloride_Hydrochloride_SDS_6021648057917.pdf]
-
CAMEO Chemicals. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE. [URL: https://cameochemicals.noaa.gov/chemical/2155]
-
Fisher Scientific. Safety Data Sheet: 4-Methoxybenzaldehyde. [URL: https://www.fishersci.com/sdsitems.action?partNumber=A15364&productDescription=ANISALDEHYDE+98%25+500ML&vendorId=VN00032119&countryCode=US&language=en]
-
PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/759667]
-
Santa Cruz Biotechnology. 4-methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde. [URL: https://www.scbt.com/p/4-methoxy-3-pyridin-2-ylmethoxy-benzaldehyde-923133-01-1]
-
Google Patents. Process for the production of 4-hydroxybenzaldehyde derivatives. [URL: https://patents.google.com/patent/EP0012939B1/en]
-
Sigma-Aldrich. Safety Data Sheet. [URL: https://www.sigmaaldrich.com/sds/sigma/w310700]
-
Benchchem. Troubleshooting guide for Williamson ether synthesis with secondary iodides. [URL: https://www.benchchem.com/technical-support/williamson-ether-synthesis-secondary-iodides]
-
Google Patents. Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde. [URL: https://patents.google.com/patent/AU2021200802B2/en]
-
YouTube. CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. [URL: https://www.youtube.com/watch?v=1jX2qZ4yL8s]
-
Organic Chemistry Tutor. Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons. [URL: https://organicchemistrytutor.com/topic/williamson-ether-synthesis-explained/]
-
ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [URL: https://www.researchgate.net/publication/281283625_Synthesis_and_Spectral_Characterization_of_4-Hydroxy-3-_Methoxybenzaldehyde_Derivatives]
-
Reddit. Williamson ether synthesis trouble, 2.0. [URL: https://www.reddit.com/r/chemistry/comments/3b3k2t/williamson_ether_synthesis_trouble_20/]
-
Benchchem. Application Notes and Protocols: High-Yield Synthesis of 4-((Pyridin-2-yloxy)methyl)benzaldehyde. [URL: https://www.benchchem.com/technical-support/synthesis-of-4-((pyridin-2-yloxy)methyl)benzaldehyde]
-
Smolecule. Buy 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde | 54477-09-7. [URL: https://www.smolecule.com/cas-54477-09-7-3-methoxy-2-pyridin-4-ylmethoxy-benzaldehyde.html]
-
ResearchGate. Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. [URL: https://www.researchgate.net/publication/279493121_Synthesis_of_4-2-methyl-2-pyridin-2yl-amino-ethoxy-Benzaldehyde_derivatives]
-
Indian Patents. 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE". [URL: https://patents.google.com/patent/IN188336B/en]
-
AK Scientific, Inc. 923133-01-1 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde. [URL: https://www.aksci.com/item_detail.php?cat=5293CW]
-
PubChem. Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde - Patent US-10077249-B2. [URL: https://pubchem.ncbi.nlm.nih.gov/patent/US-10077249-B2]
-
ChemicalBook. 2-Methoxy-4-[(pyridin-2-yl)methoxy]benzaldehyde | 1151539-21-7. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB02715797_EN.htm]
-
ResearchGate. Synthesis of E(-4-((pyridin-2-ylimino)methyl)benzaldehyde. [URL: https://www.researchgate.net/publication/372917721_Synthesis_of_E-4-pyridin-2-yliminomethylbenzaldehyde]
-
ChemicalBook. p-Hydroxybenzaldehyde-Application. [URL: https://www.chemicalbook.com/Article/p-Hydroxybenzaldehyde-Application.aspx]
-
Google Patents. Process for the production of 4-hydroxybenzaldehyde derivatives. [URL: https://patents.google.com/patent/EP0012939B1]
-
SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. [URL: https://acgpubs.org/doc/20121102-536.pdf]
-
PubChem. 4-Hydroxybenzaldehyde. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxybenzaldehyde]
-
Santa Cruz Biotechnology. 3-methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde. [URL: https://www.scbt.com/p/3-methoxy-2-pyridin-4-ylmethoxy-benzaldehyde-54477-09-7]
-
PubChem. Picolyl chloride hydrochloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Picolyl-chloride-hydrochloride]
-
Google Patents. Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. [URL: https://patents.google.com/patent/CN102557903A/en]
-
Google Patents. Method for synthesizing p-methoxybenzaldehyde. [URL: https://patents.google.com/patent/CN114920634A/en]
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. fishersci.com [fishersci.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Preventing Decomposition of 4-(Pyridin-2-ylmethoxy)benzaldehyde
Welcome to the technical support center for handling 4-(Pyridin-2-ylmethoxy)benzaldehyde. As a key intermediate in pharmaceutical and materials science research, the stability of this compound is paramount for successful synthetic outcomes. This guide, structured in a question-and-answer format, provides in-depth analysis, troubleshooting protocols, and proactive strategies to prevent its decomposition during chemical reactions.
Section 1: Frequently Asked Questions - Understanding the Molecule's Vulnerabilities
This section addresses the fundamental chemical properties of this compound that contribute to its potential instability.
Q1: What are the primary functional groups in this compound and how do they influence its reactivity?
A: The molecule's reactivity is governed by three key features: the benzaldehyde group, the pyridine ring, and the benzylic ether linkage.
-
Benzaldehyde Group: The aldehyde functional group (-CHO) is the most reactive site. It is highly susceptible to oxidation, which converts it to a carboxylic acid[1][2]. As an aldehyde lacking an alpha-hydrogen, it can also undergo disproportionation (the Cannizzaro reaction) under strongly basic conditions to yield both an alcohol and a carboxylic acid[2][3].
-
Pyridine Ring: The pyridine ring imparts basicity to the molecule. The nitrogen atom can be protonated under acidic conditions, which can alter the electronic properties and solubility of the entire molecule[4]. The ring itself is generally stable but can be sensitive to strong oxidizing agents[4].
-
Benzylic Ether Linkage: The C-O-C bond is generally stable but the benzylic position (Ar-CH₂-O) can be a site for radical-mediated side reactions or, under very harsh acidic conditions, cleavage.
Q2: What are the most common decomposition pathways for this molecule during a reaction?
A: The primary pathways of decomposition stem from the high reactivity of the aldehyde group. The most frequently encountered issues are oxidation, base-catalyzed disproportionation, and polymerization.
Caption: Common decomposition pathways for this compound.
Q3: How do reaction conditions like pH, temperature, and atmosphere affect the stability of this compound?
A: Control over reaction parameters is critical for preventing decomposition.
-
pH: The molecule is most vulnerable at pH extremes.
-
Strongly Basic (pH > 12): Promotes the Cannizzaro reaction, a common side reaction for benzaldehydes without alpha-hydrogens[2][3].
-
Strongly Acidic (pH < 2): Can lead to protonation of the pyridine nitrogen, potentially altering reactivity or promoting side reactions. In extreme cases with specific reagents (e.g., HBr), it could risk ether cleavage.
-
-
Temperature: Higher temperatures accelerate the rates of most decomposition reactions, including polymerization and oxidation. Maintaining the lowest effective temperature for your desired transformation is a key strategy.
-
Atmosphere: The presence of atmospheric oxygen is a primary cause of aldehyde oxidation to the corresponding carboxylic acid[1][2]. This autoxidation can occur even at room temperature. Therefore, running reactions under an inert atmosphere (Nitrogen or Argon) is highly recommended[5][6].
-
Light: Aromatic and pyridine-containing compounds can be light-sensitive, and exposure to UV radiation may induce photochemical degradation[4]. Protecting the reaction from light is a good laboratory practice.
Section 2: Troubleshooting Guide - Diagnosing Reaction Issues
This guide provides a systematic approach to identifying and solving common problems encountered during reactions involving this compound.
Issue 1: My final product is contaminated with a significant amount of 4-(Pyridin-2-ylmethoxy)benzoic acid.
| Potential Cause | Explanation | Recommended Solution |
| Air (Oxygen) Exposure | The aldehyde functional group is highly susceptible to autoxidation, a process where atmospheric oxygen oxidizes the aldehyde to a carboxylic acid. This is the most common cause of this impurity[1][2]. | Implement an Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) before adding reagents and maintain a positive pressure of the inert gas throughout the reaction. Use degassed solvents. |
| Oxidizing Reagents | An intended reagent or an impurity in a reagent may be acting as an oxidant. | Verify Reagent Purity: Ensure all starting materials and solvents are pure and free from peroxide impurities, which can accelerate oxidation. Use freshly purchased or purified solvents. |
| Prolonged Reaction Time/High Temperature | Extended exposure to reaction conditions, even under a nominally inert atmosphere, can increase the likelihood of trace oxygen causing oxidation. | Optimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LCMS) and work up the reaction as soon as the starting material is consumed. Run the reaction at the lowest feasible temperature. |
Issue 2: My reaction, run under basic conditions, produced both 4-(pyridin-2-ylmethoxy)benzyl alcohol and the corresponding benzoic acid.
| Potential Cause | Explanation | Recommended Solution |
| Cannizzaro Reaction | This is the classic symptom of a Cannizzaro reaction, which occurs when an aldehyde lacking alpha-hydrogens is subjected to a strong base[2][3]. One molecule of the aldehyde is reduced to the alcohol, and another is oxidized to the carboxylate salt. | Modify Base and Conditions: Avoid using concentrated strong bases like NaOH or KOH. If a base is required, switch to a milder or non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine or DBU) if compatible with your reaction. Use the base in catalytic amounts if possible and run the reaction at a lower temperature. |
Issue 3: The aldehyde group is reacting instead of my target functional group, leading to low yields.
| Potential Cause | Explanation | Recommended Solution |
| Competitive Reactivity | The aldehyde is a highly reactive electrophile and nucleophile-sensitive group. It can compete with other functional groups for reaction with your reagents (e.g., organometallics, strong reducing agents, or nucleophiles)[7][8]. | Protect the Aldehyde Group: The most robust solution is to temporarily "mask" the aldehyde as a less reactive functional group. The most common and effective method is to convert it into an acetal[9][10][11]. Acetals are stable to bases, organometallics, and hydrides but are easily removed under mild acidic conditions. |
Section 3: Proactive Strategies & Experimental Protocols
To ensure success, a proactive approach is superior to troubleshooting. The following protocols are designed to prevent the common decomposition pathways.
Strategy 1: Creating an Inert Reaction Environment
This protocol is essential for preventing the oxidation of the aldehyde.
Protocol: Reaction Setup Under Inert Atmosphere
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C overnight) and allowed to cool in a desiccator.
-
Assembly: Assemble the glassware (e.g., a three-necked flask with a condenser, dropping funnel, and gas inlet) while it is still warm. Immediately connect the gas inlet to a manifold supplying dry Nitrogen or Argon.
-
Purging: Gently flush the entire system with the inert gas for 5-10 minutes to displace all air. A gas bubbler at the outlet (e.g., on top of the condenser) will show the gas flow and prevent back-diffusion of air.
-
Reagent Addition: Add anhydrous solvents and solid reagents under a positive flow of the inert gas. Liquid reagents should be added via syringe through a rubber septum.
-
Execution: Maintain a slight positive pressure of the inert gas throughout the entire duration of the reaction, including cooling.
Strategy 2: Strategic Use of Protecting Groups
When performing reactions that are incompatible with an aldehyde (e.g., Grignard reactions, reductions of other functional groups), protecting the aldehyde is not optional; it is a requirement for a successful outcome[11]. The conversion to a cyclic acetal is a high-yield, reliable method.
Caption: Workflow for using an acetal protecting group strategy.
Protocol: Acetal Protection of the Aldehyde Group
-
Objective: To convert the aldehyde to a 1,3-dioxolane, which is stable to nucleophiles and bases.
-
Setup: To a round-bottom flask, add this compound (1 equivalent), ethylene glycol (1.5-2.0 equivalents), and a suitable anhydrous solvent like toluene or dichloromethane.
-
Catalyst: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH, ~0.02 equivalents) or pyridinium p-toluenesulfonate (PPTS).
-
Water Removal: For reactions in toluene, fit the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Heat the mixture to reflux. For reactions in other solvents, adding molecular sieves can also remove water.
-
Monitoring: Monitor the reaction by TLC or GC-MS until all the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture. Quench the catalyst by washing with a mild basic solution (e.g., saturated aqueous NaHCO₃). Extract the product with an organic solvent, dry the organic layer (e.g., with MgSO₄), and concentrate under reduced pressure. The crude protected aldehyde can often be used directly in the next step or purified by column chromatography if necessary.
Protocol: Deprotection of the Acetal
-
Objective: To hydrolyze the acetal and regenerate the aldehyde functional group.
-
Setup: Dissolve the protected compound in a mixture of a water-miscible organic solvent (like acetone or THF) and water.
-
Acidification: Add a catalytic amount of an aqueous acid, such as 1M HCl or acetic acid.
-
Monitoring: Stir the mixture at room temperature and monitor the hydrolysis by TLC or GC-MS. The reaction may be gently warmed (e.g., to 40-50°C) to increase the rate if necessary.
-
Work-up: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated aqueous NaHCO₃). Remove the organic solvent under reduced pressure and extract the desired aldehyde product into a suitable organic solvent. Wash, dry, and concentrate the organic layer to yield the final product.
References
- 1. chemcess.com [chemcess.com]
- 2. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. kasturiaromatics.com [kasturiaromatics.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. synarchive.com [synarchive.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
alternative synthetic routes for 4-(Pyridin-2-ylmethoxy)benzaldehyde to avoid impurities
Welcome to the technical support center for the synthesis of 4-(Pyridin-2-ylmethoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this key intermediate with high purity. In the following sections, we will explore common issues, troubleshoot persistent problems, and provide validated alternative synthetic routes to circumvent the formation of problematic impurities. Our focus is on the practical application of chemical principles to achieve cleaner reactions and higher yields.
The Challenge: Purity in Synthesis
The synthesis of this compound, a valuable building block in medicinal chemistry, most commonly employs the Williamson ether synthesis. This method, while straightforward in principle, is often plagued by side reactions that lead to a range of impurities. These impurities can be difficult to separate and may interfere with downstream applications. The primary challenge lies in the multi-functional nature of the reactants, which opens several competing reaction pathways.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered during the synthesis of this compound via the traditional Williamson ether synthesis.
Q1: My Williamson ether synthesis of this compound has a very low yield. What are the likely causes?
A1: Low yields are typically a result of suboptimal reaction conditions or competing side reactions. Key factors to investigate include:
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Incomplete Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzaldehyde must be fully deprotonated to form the more nucleophilic phenoxide. If using a weak base like potassium carbonate (K₂CO₃), ensure it is finely powdered and that the reaction is given sufficient time. The choice of solvent is also critical; polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation, leaving the anion more nucleophilic.[1][2]
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Side Reactions: The most common yield-reducing side reactions are C-alkylation of the phenoxide and E2 elimination of the 2-picolyl halide.[3][4] Under strongly basic conditions, the Cannizzaro reaction, a disproportionation of the aldehyde, can also occur.[3]
-
Reagent Purity: The purity of your starting materials, 4-hydroxybenzaldehyde and 2-(chloromethyl)pyridine or its hydrohalide salt, is paramount. Impurities in these reagents can introduce unwanted side products.
Q2: I am observing a significant amount of a byproduct with the same mass as my product. What could it be and how can I avoid it?
A2: An isomer of your desired product is likely being formed. The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen and the carbon atoms of the aromatic ring (at the ortho and para positions). While O-alkylation is generally favored, C-alkylation can become a significant competing pathway, leading to the formation of 2-hydroxy-5-(pyridin-2-ylmethyl)benzaldehyde.
To favor O-alkylation over C-alkylation:
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Solvent Choice: The choice of solvent can influence the ratio of C- to O-alkylation. Protic solvents tend to solvate the oxygen of the phenoxide, making it less available for reaction and thus increasing the proportion of C-alkylation. Aprotic polar solvents like DMF or DMSO generally favor O-alkylation.
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Counter-ion: The nature of the cation associated with the phenoxide can also play a role.
Q3: My reaction mixture turns dark, and I isolate a complex mixture of products. What is happening?
A3: Darkening of the reaction mixture often indicates decomposition or polymerization. In the context of this synthesis, several factors could be at play:
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Base-Sensitivity of the Aldehyde: Aldehydes can be sensitive to strong bases and high temperatures, leading to aldol condensation-type reactions or other decomposition pathways.
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Quaternization of the Pyridine Ring: The nitrogen atom of the pyridine ring can be alkylated by the 2-picolyl halide, especially if there is an excess of the alkylating agent. This forms a pyridinium salt, which can lead to further side reactions and discoloration. To minimize this, use a stoichiometric amount or a slight excess of the 4-hydroxybenzaldehyde relative to the 2-picolyl halide.
Troubleshooting Guides: Alternative Synthetic Routes
To circumvent the inherent issues of the Williamson ether synthesis, particularly the formation of C-alkylation and base-mediated impurities, we present two robust alternative methods.
Alternative Route 1: Phase-Transfer Catalyzed (PTC) Etherification
Phase-transfer catalysis is a powerful modification of the Williamson synthesis that allows for the reaction to occur under milder conditions and often with improved selectivity for O-alkylation.[5][6][7] The PTC catalyst facilitates the transfer of the phenoxide from an aqueous or solid phase into an organic phase where it can react with the alkyl halide.
Rationale for this approach: By using a PTC catalyst, the reaction can often be run at lower temperatures and with weaker bases, which minimizes the risk of base-induced side reactions like the Cannizzaro reaction.[3] The formation of the phenoxide can occur in a separate phase, reducing its concentration in the organic phase at any given time and thus disfavoring side reactions.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxybenzaldehyde (1.0 eq), 2-(chloromethyl)pyridine hydrochloride (1.05 eq), and potassium carbonate (2.5 eq).
-
Solvent and Catalyst Addition: Add toluene as the solvent and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 eq).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The progress of the reaction can be monitored by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water and separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Alternative Route 2: The Mitsunobu Reaction
The Mitsunobu reaction is an excellent alternative for forming ethers under mild, neutral conditions, completely avoiding the need for a strong base.[8][9][10] This reaction couples an alcohol (2-pyridinemethanol) with an acidic pronucleophile (4-hydroxybenzaldehyde) using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11][12]
Rationale for this approach: The neutral conditions of the Mitsunobu reaction are highly advantageous when working with base-sensitive functional groups like aldehydes. It circumvents the issue of C-alkylation as the reaction proceeds via a different mechanism that strongly favors O-alkylation. The main challenge with this method is the removal of byproducts, triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative, but modern purification techniques have made this more manageable.
-
Reagent Preparation: To a solution of 4-hydroxybenzaldehyde (1.2 eq), 2-pyridinemethanol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, cool the mixture to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. The reaction is often accompanied by a color change.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The residue will contain the product along with TPPO and the hydrazine byproduct. Purification is typically achieved by column chromatography on silica gel.
Comparison of Synthetic Routes
| Parameter | Williamson Ether Synthesis | Phase-Transfer Catalysis | Mitsunobu Reaction |
| Key Reagents | Strong base (e.g., NaH, K₂CO₃), 2-picolyl halide | Mild base (e.g., K₂CO₃), 2-picolyl halide, PTC catalyst | PPh₃, DIAD/DEAD, 2-pyridinemethanol |
| Conditions | Often requires elevated temperatures (50-100 °C) | Milder temperatures (e.g., 80-90 °C) | Mild, neutral conditions (0 °C to RT) |
| Common Impurities | C-alkylation products, elimination byproducts, Cannizzaro products | Reduced levels of side reactions compared to standard Williamson | Triphenylphosphine oxide, hydrazine byproduct |
| Advantages | Inexpensive reagents, well-established procedure | Higher selectivity for O-alkylation, milder conditions | Avoids strong bases, excellent for base-sensitive substrates |
| Disadvantages | Prone to multiple side reactions, potentially low yields | Requires a catalyst, may still have some side reactions | Stoichiometric byproducts can complicate purification, higher reagent cost |
Visualizing the Synthetic Pathways
Caption: Comparison of Williamson and Mitsunobu reaction pathways.
Advanced Troubleshooting: A Two-Step Synthesis and Oxidation Approach
For applications demanding the highest purity, a two-step approach can be employed. This involves first synthesizing the alcohol, 4-(pyridin-2-ylmethoxy)benzyl alcohol, and then performing a mild oxidation to obtain the desired aldehyde. This strategy separates the potentially problematic etherification from the base-sensitive aldehyde functionality.
Step 1: Synthesis of 4-(pyridin-2-ylmethoxy)benzyl alcohol This can be achieved using either the Williamson or Mitsunobu reaction, with 4-hydroxybenzyl alcohol as the starting material instead of 4-hydroxybenzaldehyde. The absence of the aldehyde group during the etherification step significantly reduces the potential for side reactions.
Step 2: Mild Oxidation to this compound The resulting alcohol can be oxidized to the aldehyde using a variety of mild and selective methods that minimize over-oxidation to the carboxylic acid.
Recommended Mild Oxidation Methods:
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C). It is highly effective for oxidizing primary alcohols to aldehydes with minimal side products.
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a clean and efficient oxidation of primary alcohols to aldehydes at room temperature.
-
Pyridinium Chlorochromate (PCC): A classic reagent for this transformation, though it involves chromium, which has environmental and health concerns.[13]
-
Oxalyl Chloride Activation: In a flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
DMSO Addition: Slowly add a solution of anhydrous DMSO (2.2 eq) in DCM to the oxalyl chloride solution.
-
Alcohol Addition: Add a solution of 4-(pyridin-2-ylmethoxy)benzyl alcohol (1.0 eq) in DCM dropwise.
-
Triethylamine Quench: After stirring for a short period, add triethylamine (5.0 eq) and allow the mixture to warm to room temperature.
-
Work-up: Add water and separate the organic layer. Wash with dilute acid, water, and brine. Dry the organic layer and concentrate to yield the crude aldehyde, which can then be purified.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives | Publicación [silice.csic.es]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
Technical Support Center: Purification of Products from 4-(Pyridin-2-ylmethoxy)benzaldehyde
Welcome to the technical support guide for the purification of final products derived from 4-(Pyridin-2-ylmethoxy)benzaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common and complex purification challenges associated with this versatile chemical building block.
Understanding Your Molecule: Key Physicochemical Properties
Derivatives of this compound are common in medicinal chemistry. The final products, whether from reductive aminations, Wittig reactions, or other syntheses, share a key structural feature: the pyridine ring. This moiety dictates the purification strategy.
-
Basicity and pKa: The pyridine nitrogen is basic, with a pKa of its conjugate acid typically around 5.2-6.0.[1][2][3] This means at a neutral pH, a significant portion of your compound can be protonated. This basicity is the primary cause of many purification issues, especially in silica gel chromatography.
-
Polarity: The presence of the pyridine ring, the ether linkage, and potentially new functional groups from your reaction (e.g., amines, alcohols) makes these molecules moderately to highly polar.
-
Solubility: Solubility will be highly dependent on the final structure. However, the pyridine nitrogen offers a "handle" for solubility manipulation through pH adjustment. In acidic aqueous solutions, the compound is often more soluble due to the formation of the pyridinium salt.
Purification Strategy Selection
Choosing the right purification method from the start can save significant time and resources. The optimal choice depends on the physical state of your product, its purity profile, and the scale of your reaction.
Caption: Decision workflow for selecting a primary purification method.
Frequently Asked Questions (FAQs)
Q1: Why is my pyridine-containing compound streaking or tailing on the TLC plate and silica column?
This is the most common issue. The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[4][5] This strong, non-specific binding leads to slow, uneven movement of the compound, resulting in significant peak tailing.[4][5][6]
Q2: Can I use reversed-phase chromatography instead?
Yes, reversed-phase (e.g., C18) chromatography is an excellent alternative, especially for highly polar compounds. However, peak tailing can still occur due to interactions with residual, un-capped silanol groups on the C18 silica.[6][7] It is often necessary to use a mobile phase with a buffer or an acidic modifier (like formic acid or TFA) to ensure the basic nitrogen is consistently protonated, leading to better peak shapes.
Q3: My product is a solid, but it won't crystallize. What should I do?
First, ensure the material is sufficiently pure; significant impurities can inhibit crystal lattice formation. If purity is reasonable, the issue is likely finding the right solvent system. Try a mixed-solvent system, dissolving your compound in a "good" solvent (e.g., DCM or Methanol) and slowly adding a "poor" or "anti-solvent" (e.g., Hexanes or Diethyl Ether) until turbidity persists.[8] Other techniques include scratching the inside of the flask with a glass rod or adding a seed crystal.[9][10]
Q4: Is it possible to purify my compound without chromatography?
Yes, if the impurities have different acid-base properties. An acid-base liquid-liquid extraction can be highly effective. By dissolving your crude product in an organic solvent and washing with dilute acid (e.g., 1M HCl), your basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer. You can then basify the aqueous layer and re-extract your pure product.
Troubleshooting Guides
Silica Gel Column Chromatography
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Severe Tailing / Streaking | Strong interaction between the basic pyridine nitrogen and acidic silica gel silanol groups.[4][5] | Deactivate the Silica: Add a basic modifier to your eluent system. Start with 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) in your mobile phase.[7][11] This neutralizes the acidic sites on the silica. |
| Compound Won't Elute (Stuck on Column) | The compound is too polar for the chosen eluent system, or it has irreversibly bound to the silica. | Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., Methanol or Ethyl Acetate). A common gradient for such compounds is from 100% Dichloromethane (DCM) to 10-20% Methanol in DCM. Use a Stronger Modifier: If using Et₃N doesn't work, try switching to a system with ammonium hydroxide, which can be more effective. |
| Poor Separation from Polar Impurities | The chosen solvent system is not providing adequate resolution between your product and impurities of similar polarity. | Try a Different Solvent System: Switch from an Ethyl Acetate/Hexane system to a Methanol/DCM system, which offers different selectivity. Consider Dry Loading: Adsorb your crude product onto a small amount of silica gel before loading it onto the column.[11][12] This often results in a tighter band and better separation. |
| Product Decomposes on the Column | The acidic nature of the silica gel is catalyzing the degradation of a sensitive functional group (e.g., an acetal or imine). | Use a Deactivated Stationary Phase: Switch to neutral or basic alumina as your stationary phase.[13][14] Alternatively, use commercially available base-deactivated silica columns.[14] You can also pre-treat your silica by flushing the packed column with your eluent containing the basic modifier before loading your sample.[11] |
Recrystallization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | The solution is not saturated (too much solvent was added), or the solution is supersaturated.[15] The compound may be too soluble even in the cold solvent. | Induce Crystallization: Try scratching the inner wall of the flask with a glass rod to create nucleation sites.[10] Add a single seed crystal of the pure compound if available. If supersaturated, slightly warming and re-cooling can help. Reduce Solubility: If too much solvent was used, carefully evaporate some of it and allow it to cool again. If the compound is too soluble, you need to find a less effective solvent or use a mixed-solvent system.[9] |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound. The cooling process is too rapid. Impurities are depressing the melting point. | Lower the Temperature Slowly: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.[10] Use a Lower-Boiling Solvent: Select a solvent with a boiling point well below your compound's melting point. Purify Further: The presence of significant impurities can prevent proper crystal lattice formation. A quick filtration through a small plug of silica might be necessary first.[11] |
| Poor Recovery of Product | Too much solvent was used for dissolving. The chosen solvent is too "good," meaning the compound has high solubility even at low temperatures.[15] The crystals were washed with a solvent that was not cold. | Optimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the solid.[15] Choose a Better Solvent: A good recrystallization solvent dissolves the compound when hot but very poorly when cold. Use Ice-Cold Rinse Solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize redissolving your product.[9][15] |
| Colored Impurities Remain in Crystals | The colored impurity co-crystallized with the product. | Use Activated Charcoal: Add a small amount (1-2% by weight) of activated charcoal to the hot solution and keep it heated for a few minutes. Perform a hot filtration to remove the charcoal (and the adsorbed impurities) before allowing the solution to cool. |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
-
Select Solvent System: Using Thin Layer Chromatography (TLC), find a solvent system that gives your product an Rf value of ~0.2-0.3. A good starting point is 5% Methanol in Dichloromethane (DCM).
-
Add Modifier: To the chosen solvent system, add 1% triethylamine (Et₃N) by volume. For example, to 1L of 5% MeOH/DCM, add 10 mL of Et₃N.
-
Pack the Column: Pack a silica gel column using the modified eluent. Ensure there are no air bubbles.[12]
-
Load the Sample: Dissolve your crude product in a minimal amount of DCM. For better resolution, consider "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of the packed column.[11][12]
-
Elute and Collect: Begin eluting with your modified solvent system. Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. Note: Triethylamine is volatile but may require co-evaporation with a solvent like toluene to remove the final traces.
Protocol 2: Acid-Base Liquid-Liquid Extraction
-
Dissolve Crude Product: Dissolve the crude material in an organic solvent like Ethyl Acetate or DCM (approx. 10-20 mL per gram of crude).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M Hydrochloric Acid (HCl). Extract 2-3 times. The basic product will move to the aqueous layer as the pyridinium hydrochloride salt.
-
Separate Layers: Combine the aqueous layers. Keep the organic layer aside for now.
-
Basify: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 3M Sodium Hydroxide (NaOH) or solid Sodium Bicarbonate (NaHCO₃), until the pH is > 9. Your product should precipitate or form an oil.
-
Re-extract Product: Extract the now basic aqueous solution 3 times with fresh Ethyl Acetate or DCM. Your purified product is now in the organic layer.
-
Dry and Concentrate: Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
Check Purity: Analyze the initial organic layer from step 3 by TLC to confirm that non-basic impurities were successfully removed.
References
- 1. helixchrom.com [helixchrom.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. youtube.com [youtube.com]
- 11. Purification [chem.rochester.edu]
- 12. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 13. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 14. researchgate.net [researchgate.net]
- 15. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
A Technical Guide to Linker Selection in Drug Design: A Comparative Analysis of 4-(Pyridin-2-ylmethoxy)benzaldehyde
Introduction: The Critical Role of the Linker in Targeted Therapeutics
In the landscape of modern drug development, targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift towards precision medicine.[][2] These modalities are designed to deliver potent molecular payloads specifically to disease-implicated cells or to orchestrate the degradation of pathogenic proteins. The success of these complex systems hinges on a critical, yet often underappreciated, component: the linker.[3] The linker is not merely a passive tether; it is a sophisticated chemical entity that dictates the stability, solubility, pharmacokinetics, and ultimately, the therapeutic index of the entire conjugate.[2][]
Linkers can be broadly classified into two main categories: non-cleavable and cleavable.[5][6] Non-cleavable linkers release the payload only after the complete lysosomal degradation of the carrier protein (e.g., an antibody), offering high plasma stability.[6][7] Cleavable linkers, conversely, are designed to release the payload in response to specific physiological triggers within the target cell or its microenvironment, such as changes in pH, redox potential, or the presence of specific enzymes.[5][8] This guide provides an in-depth comparative analysis of linkers, with a specific focus on 4-(Pyridin-2-ylmethoxy)benzaldehyde , a precursor for a key class of acid-labile linkers, contextualizing its performance against other prevalent linker technologies.
Linker Classification and Mechanisms
A rational approach to drug design requires a deep understanding of the available linker technologies. The choice between different linkers has a profound impact on the conjugate's efficacy and tolerability.[6]
Caption: Classification of common linkers in drug design.
In Focus: this compound as an Acid-Labile Linker Precursor
Chemical Structure and Properties: this compound is an aromatic aldehyde containing a pyridinylmethoxy substituent.[9]
-
IUPAC Name: this compound[9]
-
Molecular Formula: C₁₃H₁₁NO₂[9]
-
Key Functional Group: The aldehyde (-C(=O)H) is the reactive handle for conjugation. It readily reacts with hydrazide or aminooxy groups on a payload or another linker component to form hydrazone or oxime bonds, respectively.[10][11]
-
Modulating Moiety: The pyridinylmethoxy group influences the linker's physicochemical properties, such as polarity and steric bulk, which can subtly tune the stability of the resulting conjugate.
Mechanism of Action: The primary utility of this molecule in drug design is to form acid-labile hydrazone linkages.[][13] These linkers are engineered to be stable at the physiological pH of blood (~7.4) but are susceptible to hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) following internalization by the target cell.[13][14] This pH differential is the cornerstone of its targeted release mechanism.
Caption: Mechanism of an ADC with an acid-labile linker.
Comparative Analysis with Alternative Linker Technologies
The selection of a linker is a multi-parameter optimization problem. While the acid-lability of a hydrazone derived from this compound is advantageous for certain applications, it must be compared against other technologies.
Acid-Labile Linkers: Hydrazones vs. Oximes
Both hydrazones and oximes are formed from aldehydes, but they exhibit different stability profiles.
-
Hydrazones: While effective, early hydrazone linkers were sometimes associated with premature drug release in circulation due to insufficient stability.[14][15] Modern designs have improved stability by introducing steric or electronic modifications.[] They are generally more labile under acidic conditions than oximes, potentially allowing for faster drug release in the lysosome.[10]
-
Oximes: Oxime bonds are significantly more stable against hydrolysis across a broad pH range compared to hydrazones.[10][16] This enhanced stability makes them behave more like non-cleavable linkers under many physiological conditions, which can be advantageous for minimizing off-target toxicity but may slow the release of the payload.[16][17]
Enzymatically Cleavable Linkers
These linkers rely on enzymes that are overexpressed in tumor cells or within specific subcellular compartments.[8][]
-
Peptide Linkers (e.g., Valine-Citrulline): The Val-Cit dipeptide is a popular linker cleaved by Cathepsin B, a lysosomal protease.[5][19] It offers excellent plasma stability, often superior to that of hydrazone linkers.[7] The release mechanism is highly specific to the lysosomal compartment.
-
β-Glucuronide Linkers: These are cleaved by β-glucuronidase, an enzyme abundant in the tumor microenvironment and lysosomes.[19] They have shown excellent stability and efficacy, though some studies note potential tolerability issues compared to peptide linkers.[7][19]
Disulfide Linkers
These linkers are cleaved in the reducing environment of the cell, primarily due to high intracellular concentrations of glutathione.[5][20]
-
Mechanism: This provides a different release trigger compared to pH or enzymes. The cleavage occurs in the cytoplasm rather than the lysosome.
-
Stability: Stability can be a concern, and premature cleavage in the bloodstream is a known challenge that has been addressed with sterically hindered designs.[]
Non-Cleavable Linkers
These linkers, such as a thioether bond formed from an SMCC crosslinker, do not have a specific trigger for cleavage.[5]
-
Release: The payload is released as an amino acid-linker-drug adduct after the antibody is fully degraded in the lysosome.[7]
-
Advantages: They offer maximum plasma stability, reducing the risk of off-target toxicity.[6]
-
Disadvantages: This stability comes at the cost of the "bystander effect," where a released, cell-permeable drug can kill adjacent antigen-negative tumor cells.[5] Furthermore, the payload must retain its potency with the linker fragment still attached.[7]
Self-Immolative Spacers
It is crucial to note that linkers like the one derived from this compound are often used in conjunction with a self-immolative spacer, such as p-aminobenzyl carbamate (PABC).[19][21]
-
Function: After the primary linker (e.g., the hydrazone) is cleaved, the self-immolative spacer undergoes a rapid, spontaneous electronic cascade or cyclization to release the payload in its native, unmodified form.[22][23][24] This "traceless" release is critical, as residual linker fragments can impair the drug's activity.[24]
Data Summary: Linker Performance Comparison
The following table summarizes key performance characteristics of different linker types. The data represents generalized findings from multiple studies.
| Linker Type | Cleavage Stimulus | Typical Cleavage Location | Plasma Stability (pH 7.4) | Key Advantage | Key Disadvantage |
| Hydrazone | Low pH (Acid) | Endosome/Lysosome | Moderate to Good[7][] | Simple chemistry, rapid release[] | Potential for premature release[15] |
| Peptide (Val-Cit) | Cathepsin B | Lysosome | Excellent[7] | High stability and specificity[] | Requires enzyme presence |
| Disulfide | Glutathione (GSH) | Cytoplasm | Moderate[] | Different release mechanism/location | Can have lower plasma stability[15] |
| β-Glucuronide | β-Glucuronidase | Lysosome/TME | Excellent[7][19] | Very stable, bystander effect | Potential tolerability concerns[19] |
| Non-Cleavable | Antibody Degradation | Lysosome | Highest[6] | Maximum stability, low off-target risk[6] | No bystander effect, payload limitations[7] |
| Oxime | (Very Low pH) | (Resistant) | Very High[10][16] | Extremely stable | Often functions as non-cleavable[16] |
Experimental Protocols
To ensure scientific integrity, the comparative evaluation of linkers must follow rigorous, self-validating protocols.
Protocol 1: Synthesis of a Hydrazone-Linked Drug Conjugate
This protocol describes the conjugation of a hydrazide-modified payload to an antibody functionalized with this compound.
-
Antibody Modification: a. Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4). b. React the antibody's lysine residues with a heterobifunctional crosslinker (e.g., SMCC) to introduce maleimide groups. c. Purify the maleimide-activated antibody using size-exclusion chromatography (SEC). d. React the purified antibody with a thiol-containing linker that also presents the this compound moiety. e. Purify the aldehyde-functionalized antibody via SEC.
-
Payload Preparation: a. The cytotoxic payload must be derivatized to contain a hydrazide (-NHNH₂) functional group.
-
Conjugation Reaction: a. Combine the aldehyde-functionalized antibody with a 5-10 fold molar excess of the hydrazide-payload in a reaction buffer (e.g., acetate buffer, pH 5.0-5.5). The slightly acidic pH catalyzes hydrazone formation.[10] b. Allow the reaction to proceed for 16-24 hours at 4°C or room temperature. c. Monitor the reaction progress using Hydrophobic Interaction Chromatography (HIC) to observe the shift in retention time as the drug is conjugated.
-
Purification and Characterization: a. Purify the final ADC product using SEC to remove unconjugated payload and aggregates. b. Characterize the ADC to determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or mass spectrometry. Confirm purity and aggregation levels using SEC.
Protocol 2: Comparative Linker Stability Assay
This assay compares the stability of ADCs with different linkers in conditions mimicking blood plasma and the lysosomal environment.
-
Materials: ADCs with different linkers (Hydrazone, Val-Cit, Non-cleavable), human plasma, PBS (pH 7.4), acetate buffer (pH 5.0).
-
Plasma Stability (pH 7.4): a. Incubate each ADC at a concentration of 1 mg/mL in human plasma at 37°C. b. At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the sample. c. Capture the ADC from the plasma using an appropriate method (e.g., Protein A affinity capture). d. Analyze the captured ADC by LC-MS to quantify the amount of intact ADC versus released payload. e. Calculate the half-life (t₁/₂) of the linker in plasma.
-
Acidic Stability (pH 5.0): a. Incubate each ADC at 1 mg/mL in acetate buffer (pH 5.0) at 37°C. b. At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot. c. Directly analyze the samples by HIC-HPLC or RP-HPLC to quantify the amount of released payload. d. Calculate the half-life (t₁/₂) of the linker at low pH.
-
Data Analysis: Plot the percentage of intact ADC over time for each condition and linker type to visually compare stability profiles.
Experimental Workflow for Linker Evaluation
Caption: A comprehensive workflow for the evaluation of linkers.
Conclusion and Future Outlook
The choice of linker is a decisive factor in the design of successful targeted therapies. This compound serves as a valuable precursor for creating acid-labile hydrazone linkers that enable pH-dependent payload release. These linkers are particularly useful when rapid drug release within the endo-lysosomal compartment is desired.
However, a comparative analysis reveals that no single linker is universally superior. The optimal choice is context-dependent, balancing the need for plasma stability with a specific and efficient release mechanism at the target site. Enzymatically cleavable linkers like Val-Cit often provide a benchmark for stability and specificity.[7] Non-cleavable linkers offer the highest stability at the cost of the bystander effect.[6] The future of linker technology lies in expanding the toolbox of cleavage triggers and developing more sophisticated, multi-action linkers that can respond to a combination of signals in the tumor microenvironment, further enhancing the precision and efficacy of next-generation drug conjugates.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 9. This compound | C13H11NO2 | CID 759667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. adcreview.com [adcreview.com]
- 16. mdpi.com [mdpi.com]
- 17. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 19. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 20. biotechinformers.com [biotechinformers.com]
- 21. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 22. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 24. Traceless Linkers for ADC Payloads: A Smarter Approach to Drug Release - SigutLabs [sigutlabs.com]
A Researcher's Guide to Validating the Biological Activity of 4-(Pyridin-2-ylmethoxy)benzaldehyde Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the biological activities of novel 4-(Pyridin-2-ylmethoxy)benzaldehyde (PMB) derivatives. We move beyond simple protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization. The focus will be on two prominent therapeutic areas where benzaldehyde scaffolds have shown promise: anti-inflammatory and anticancer applications.
Introduction: The this compound Scaffold
The this compound scaffold is a compelling starting point for medicinal chemistry. It combines a benzaldehyde moiety, known for a wide range of biological activities, with a pyridinylmethoxy group.[1][2] This ether linkage provides specific structural and electronic properties, including potential for hydrogen bonding and pi-stacking interactions, which can be crucial for binding to biological targets.[3] The core structure (PubChem CID: 759667) serves as a versatile template for generating derivatives with potentially enhanced potency, selectivity, and favorable pharmacokinetic profiles.[4] This guide will delineate the essential experimental pathways to substantiate these therapeutic potentials.
Validation of Anti-Inflammatory Activity
Many benzaldehyde derivatives exert anti-inflammatory effects, often by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] This pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8]
Proposed Mechanism of Action: Inhibition of the NF-κB Pathway
In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[5] This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.[10] Our hypothesis is that PMB derivatives interfere with this cascade, likely by inhibiting IκB phosphorylation.
Caption: Hypothesized NF-κB signaling pathway inhibition by PMB derivatives.
Comparative Performance Analysis
The primary goal is to quantify the anti-inflammatory potency of a lead candidate (e.g., PMB-01 ) relative to a known standard (e.g., Dexamethasone) and other structural analogs. A typical dataset from initial screening would be summarized as follows.
| Compound | Cell Viability (IC₅₀, µM) in RAW 264.7 | NO Production (IC₅₀, µM) | iNOS Protein Expression (% Inhibition at 10 µM) | COX-2 Protein Expression (% Inhibition at 10 µM) |
| PMB-01 (Lead) | > 100 | 12.5 | 85% | 78% |
| PMB-02 (Analog) | > 100 | 28.7 | 62% | 55% |
| PMB-03 (Analog) | 45.2 | 15.1 | 80% (toxic) | 75% (toxic) |
| Dexamethasone | > 100 | 8.9 | 92% | 88% |
| Vehicle (DMSO) | > 100 | 0 | 0% | 0% |
Interpretation: In this hypothetical table, PMB-01 demonstrates potent inhibition of nitric oxide (NO) production and the expression of key inflammatory enzymes without significant cytotoxicity, making it a superior candidate to PMB-02 and the cytotoxic PMB-03. Its potency approaches that of the clinical standard, Dexamethasone.
Experimental Protocols for Anti-Inflammatory Validation
This protocol establishes the in vitro model for inflammation.
-
Cell Line: Use murine macrophage RAW 264.7 cells (ATCC).
-
Culture Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]
-
Seeding: Seed cells in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for Western blots) and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Pre-treat the cells with various concentrations of PMB derivatives (or vehicle control, e.g., 0.1% DMSO) for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.[5][6]
-
Incubation: Incubate for the desired period (e.g., 24 hours for NO assay, specific time points for protein analysis).
This assay quantifies NO, a key inflammatory mediator produced by iNOS.
-
Sample Collection: After the 24-hour incubation from Protocol 1, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.
-
Griess Reagent: Prepare or use a commercial Griess reagent kit, which typically consists of two solutions: Solution A (sulfanilamide in acid) and Solution B (N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Reaction: Add 50 µL of Solution A to each supernatant sample, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Solution B and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. The IC₅₀ value is calculated as the concentration of the compound that inhibits NO production by 50%.
This protocol validates the effect of the compounds on the expression of target proteins.[11][12][13]
-
Protein Extraction: Following treatment and stimulation (Protocol 1), wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[13]
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.[13]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST).[12]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for iNOS, COX-2, p-IκBα, total IκBα, p65, and a loading control (e.g., β-actin or GAPDH).[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Validation of Anticancer Activity
Benzaldehyde derivatives have been investigated for their cytotoxic properties against various cancer cell lines.[1][15][16] The validation process involves determining their potency and selectivity.
Proposed Mechanism of Action: Cytotoxicity and Apoptosis Induction
The primary mechanism for evaluation is the compound's ability to reduce cell viability and induce programmed cell death (apoptosis) in cancer cells while ideally sparing non-cancerous cells.
Caption: A typical experimental workflow for determining cell viability (MTT/XTT assay).
Comparative Performance Analysis
A successful anticancer agent should exhibit high potency against cancer cells and high selectivity (a large therapeutic window) compared to normal cells.
| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | WI-38 (Normal Fibroblast) IC₅₀ (µM) | Selectivity Index (SI) for MCF-7 (WI-38 IC₅₀ / MCF-7 IC₅₀) |
| PMB-01 (Lead) | 9.8 | 15.2 | > 100 | > 10.2 |
| PMB-04 (Analog) | 25.4 | 31.8 | > 100 | > 3.9 |
| PMB-05 (Analog) | 7.5 | 11.3 | 12.1 | 1.6 |
| Doxorubicin | 0.5 | 0.8 | 1.2 | 2.4 |
| Vehicle (DMSO) | > 100 | > 100 | > 100 | N/A |
Interpretation: This hypothetical data shows PMB-01 has good potency against both cancer cell lines. Critically, it shows high selectivity, as it is not toxic to normal WI-38 cells at the highest tested concentration. This gives it a significant advantage over the non-selective analog PMB-05 and even the potent but less selective standard drug, Doxorubicin.
Experimental Protocols for Anticancer Validation
This colorimetric assay is a gold standard for assessing cell metabolic activity, which serves as an indicator of cell viability.[17][18]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) and a non-cancerous control line (e.g., WI-38 fibroblasts) into 96-well plates at an appropriate density and allow them to attach overnight.[15]
-
Compound Treatment: Treat the cells with a range of concentrations of the PMB derivatives for 48 or 72 hours. Include vehicle-only and no-treatment controls.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh serum-free media and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value, which is the concentration that causes 50% inhibition of cell growth.
These assays are similar to MTT but produce a water-soluble formazan product, eliminating the solubilization step and reducing assay time.[17]
-
Follow steps 1 and 2 from the MTT protocol.
-
Reagent Addition: Add 20-50 µL of the combined XTT or MTS reagent (containing an electron coupling agent) directly to the culture wells.[18]
-
Incubation: Incubate for 1-4 hours at 37°C.[18]
-
Absorbance Reading: Measure the absorbance directly at ~450-490 nm.
-
Data Analysis: Calculate IC₅₀ values as described for the MTT assay.
Conclusion and Future Directions
This guide outlines a logical, evidence-based workflow to validate the anti-inflammatory and anticancer potential of novel this compound derivatives. By systematically assessing their effects on key molecular targets and comparing their potency and selectivity against established standards and structural analogs, researchers can build a robust data package.
Positive initial findings should be followed by more in-depth mechanistic studies, such as NF-κB transcription factor activity assays[10][19], apoptosis assays (e.g., Annexin V/PI staining)[16], and cell cycle analysis. Promising lead compounds can then advance to pharmacokinetic profiling and in vivo efficacy studies in relevant animal models of inflammation or cancer.
References
- 1. rgcc-international.com [rgcc-international.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde | 54477-09-7 [smolecule.com]
- 4. This compound | C13H11NO2 | CID 759667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity | Springer Nature Experiments [experiments.springernature.com]
- 8. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. NF-κB Transcriptional Activity Assay using NKL reporter cells [protocols.io]
- 11. bosterbio.com [bosterbio.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
A Definitive Guide to the Spectroscopic Confirmation of 4-(Pyridin-2-ylmethoxy)benzaldehyde
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For a molecule such as 4-(Pyridin-2-ylmethoxy)benzaldehyde, a versatile intermediate in the synthesis of various biologically active compounds, verifying its molecular architecture is not merely a procedural step but a critical prerequisite for its application. This guide provides a comprehensive, multi-technique spectroscopic analysis to definitively confirm the structure of this compound, comparing expected spectral data with established references and outlining the underlying principles and experimental protocols.
The Analytical Imperative: A Multi-faceted Approach
A single spectroscopic technique rarely provides sufficient evidence for complete structural elucidation. Instead, a confluence of data from orthogonal methods builds a self-validating analytical framework. Here, we employ Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR) spectroscopy to map the carbon-hydrogen framework, Infrared (IR) spectroscopy to identify key functional groups, and Mass Spectrometry (MS) to determine the molecular weight and fragmentation patterns.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.
Predicted ¹H NMR Spectrum of this compound
Based on the structure, we can predict the following signals:
-
Aldehydic Proton (CHO): A singlet, highly deshielded by the electron-withdrawing carbonyl group, expected far downfield (~9.9-10.0 ppm).
-
Aromatic Protons (Benzaldehyde Ring): Two doublets, representing an AA'BB' system due to para-substitution. The protons ortho to the aldehyde group will be more deshielded than those ortho to the ether linkage.
-
Methylene Protons (CH₂): A singlet, as there are no adjacent protons to couple with. Its position will be influenced by the adjacent oxygen and pyridine ring.
-
Aromatic Protons (Pyridine Ring): Four distinct signals, due to the asymmetry of the pyridine ring, exhibiting characteristic coupling patterns.
Comparative Analysis
To ground our analysis, we will compare the expected chemical shifts with those of relevant precursors and analogs: 4-hydroxybenzaldehyde and 2-(methoxymethyl)pyridine.
| Compound | Proton | Expected Chemical Shift (ppm) |
| This compound | Aldehyde (-CHO) | ~9.9 |
| Benzaldehyde (ortho to CHO) | ~7.8 (d) | |
| Benzaldehyde (ortho to OCH₂) | ~7.1 (d) | |
| Methylene (-OCH₂-) | ~5.2 (s) | |
| Pyridine (position 6) | ~8.6 (d) | |
| Pyridine (position 4) | ~7.8 (t) | |
| Pyridine (position 5) | ~7.3 (t) | |
| Pyridine (position 3) | ~7.5 (d) | |
| 4-Hydroxybenzaldehyde [1][2] | Aldehyde (-CHO) | ~9.79 |
| Aromatic (ortho to CHO) | ~7.76 | |
| Aromatic (ortho to OH) | ~6.93 | |
| 2-(Methoxymethyl)pyridine [3][4] | Pyridine (position 6) | ~8.5 |
| Methylene (-OCH₂-) | ~4.5 | |
| Methyl (-OCH₃) | ~3.4 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
The predicted spectrum aligns well with the expected electronic effects. The aldehyde proton is characteristically downfield. The methylene protons are significantly deshielded by both the ether oxygen and the aromatic pyridine ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the solid this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[5][6] The sample should be fully dissolved; gentle vortexing or sonication can be used to aid dissolution.[6]
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]
-
Data Acquisition: Place the NMR tube in the spectrometer. The instrument is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve optimal homogeneity. A standard one-pulse ¹H NMR experiment is run, typically with a 90° pulse and a sufficient relaxation delay.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides a count of the unique carbon environments in a molecule, offering complementary information to ¹H NMR.
Predicted ¹³C NMR Spectrum of this compound
-
Carbonyl Carbon (C=O): The most deshielded carbon, expected around 191 ppm.
-
Aromatic Carbons: A total of nine distinct aromatic carbon signals are expected (four from the benzaldehyde ring and five from the pyridine ring). The chemical shifts will be influenced by their position relative to the substituents.
-
Methylene Carbon (-OCH₂-): A single peak, shielded by the oxygen but deshielded by the pyridine ring.
Comparative Analysis
| Compound | Carbon | Expected Chemical Shift (ppm) |
| This compound | Carbonyl (C=O) | ~191 |
| Benzaldehyde (C-ipso to CHO) | ~130 | |
| Benzaldehyde (C-ipso to OCH₂) | ~163 | |
| Methylene (-OCH₂-) | ~70 | |
| Pyridine (C-ipso to CH₂) | ~157 | |
| 4-Hydroxybenzaldehyde [8] | Carbonyl (C=O) | ~191.4 |
| Aromatic (C-ipso to CHO) | ~128.9 | |
| Aromatic (C-ipso to OH) | ~163.8 | |
| Anisaldehyde (4-Methoxybenzaldehyde) [9] | Carbonyl (C=O) | ~191.3 |
| Aromatic (C-ipso to CHO) | ~129.7 | |
| Aromatic (C-ipso to OCH₃) | ~164.2 | |
| Methyl (-OCH₃) | ~55.7 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
The predicted chemical shifts for the target molecule are consistent with the data for the comparative compounds. The presence of the ether linkage significantly influences the chemical shift of the attached aromatic carbon.
Experimental Protocol: ¹³C NMR Spectroscopy
The sample prepared for ¹H NMR can be used for ¹³C NMR, although a higher concentration (20-50 mg) is often preferred due to the lower natural abundance of the ¹³C isotope.[6] The experiment is typically run with proton decoupling to produce a spectrum of singlets, simplifying interpretation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, which have characteristic vibrational frequencies.[10]
Predicted IR Spectrum of this compound
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the range of 1710-1685 cm⁻¹, characteristic of an aromatic aldehyde.[11]
-
C-H Stretch (Aldehyde): A pair of weaker bands, often appearing as a doublet, around 2850 cm⁻¹ and 2750 cm⁻¹.[12] The latter is particularly diagnostic for aldehydes.
-
C-O Stretch (Ether): A strong absorption in the region of 1250-1000 cm⁻¹, corresponding to the C-O-C ether linkage.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H Bending: Out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic rings.
Comparative Analysis
| Functional Group | This compound (Expected, cm⁻¹) | Anisaldehyde (Reference, cm⁻¹) |
| Aldehyde C=O Stretch | 1710-1685 | ~1684 |
| Aldehyde C-H Stretch | ~2850, ~2750 | ~2840, ~2740 |
| Ether C-O Stretch | 1250-1000 | ~1258 |
| Aromatic C=C Stretch | 1600-1450 | ~1600, ~1577 |
The expected IR absorptions for our target molecule align closely with the known values for anisaldehyde, a structurally similar aromatic ether and aldehyde.
Experimental Protocol: FTIR Spectroscopy (ATR Method)
Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of solid samples with minimal preparation.[13][14]
-
Background Scan: A background spectrum of the empty, clean ATR crystal is recorded to account for atmospheric CO₂ and water vapor.[13]
-
Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is engaged to ensure firm, uniform contact between the sample and the crystal surface.[15]
-
Data Acquisition: The sample spectrum is then recorded. The instrument's software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information. Electron Ionization (EI) is a common "hard" ionization technique that induces characteristic fragmentation.[16][17]
Predicted Mass Spectrum of this compound
The molecular formula is C₁₃H₁₁NO₂. The calculated molecular weight is 213.23 g/mol .[18]
-
Molecular Ion (M⁺): A peak at m/z = 213 is expected.
-
Key Fragmentation Pathways:
-
Loss of a hydrogen radical from the aldehyde to give a stable acylium ion at m/z = 212 (M-1).[19]
-
Cleavage of the benzylic C-O bond, a common fragmentation pathway for ethers, would lead to a pyridylmethyl cation at m/z = 92 and a 4-formylphenoxy radical.[20] The m/z 92 fragment is expected to be prominent.
-
Further fragmentation of the m/z 92 ion can occur.
-
Loss of the formyl group (-CHO) would result in a fragment at m/z = 184 (M-29).[19]
-
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the ion source, where it is vaporized under high vacuum.[21]
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (the molecular ion).[16][22]
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.
-
Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Conclusion: A Coherent Structural Narrative
The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a robust and self-validating confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, consistent with the proposed connectivity and electronic environment of each nucleus. The IR spectrum confirms the presence of the key aldehyde, ether, and aromatic functional groups. Finally, mass spectrometry verifies the molecular weight and reveals fragmentation patterns, such as the characteristic benzylic cleavage, that are in complete agreement with the assigned structure. This multi-technique approach exemplifies the rigorous standards required in modern chemical research, ensuring the identity and purity of critical synthetic intermediates.
References
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- 2. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Methoxymethyl)pyridine | C7H9NO | CID 253220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2-(methoxymethyl)pyridine (C7H9NO) [pubchemlite.lcsb.uni.lu]
- 5. research.reading.ac.uk [research.reading.ac.uk]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. sites.bu.edu [sites.bu.edu]
- 8. 4-Hydroxybenzaldehyde(123-08-0) 13C NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How Is A Sample Analysis Done In Ftir? A Step-By-Step Guide To Reliable Results - Kintek Solution [kindle-tech.com]
- 14. jascoinc.com [jascoinc.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 17. Electron ionization - Wikipedia [en.wikipedia.org]
- 18. This compound | C13H11NO2 | CID 759667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 21. bitesizebio.com [bitesizebio.com]
- 22. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
A Senior Application Scientist's Guide to Purity Assessment of 4-(Pyridin-2-ylmethoxy)benzaldehyde by High-Performance Liquid Chromatography
Abstract
The accurate determination of purity for pharmaceutical intermediates like 4-(Pyridin-2-ylmethoxy)benzaldehyde is a cornerstone of drug safety and efficacy.[1][2] This compound serves as a critical building block in the synthesis of various therapeutic agents, making its impurity profile a matter of stringent regulatory scrutiny.[3][4][5] High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering high resolution and sensitivity for separating the target molecule from process-related impurities and degradation products.[6][7] This guide provides an in-depth comparison of two robust HPLC methodologies—a conventional Reversed-Phase (RP-HPLC) method and an advanced Mixed-Mode Chromatography (MMC) approach—for the comprehensive purity assessment of synthesized this compound. We will explore the causality behind chromatographic choices, present detailed experimental protocols, and offer comparative data to guide researchers in selecting the optimal method for their specific analytical needs.
Introduction: The Synthetic Context and Analytical Imperative
This compound is typically synthesized via a Williamson ether synthesis, a classic SN2 reaction between the sodium salt of 4-hydroxybenzaldehyde and 2-(chloromethyl)pyridine or a related halide.[8][9] While effective, this pathway can introduce several potential impurities that must be monitored and controlled.
Common Process-Related Impurities:
-
Unreacted Starting Materials: 4-hydroxybenzaldehyde and 2-(chloromethyl)pyridine.
-
By-products: Impurities arising from side reactions, such as those from competing elimination reactions.[10]
-
Degradation Products: Oxidation of the aldehyde moiety to the corresponding carboxylic acid (4-(Pyridin-2-ylmethoxy)benzoic acid) is a common degradation pathway.[11]
Given that the final purity of an Active Pharmaceutical Ingredient (API) is intrinsically linked to the quality of its intermediates, a robust, validated analytical method is not merely desirable but essential.[12] HPLC is the method of choice as it is well-suited for non-volatile and thermally sensitive molecules, providing both qualitative and quantitative data with high precision.[13]
Synthesis Workflow
The synthesis process involves the deprotonation of a phenol followed by nucleophilic attack on an alkyl halide. The subsequent workup and purification are critical steps for removing bulk impurities before final analysis.
Caption: High-level workflow for the synthesis of the target compound.
Comparative HPLC Methodologies
The unique structure of this compound, which contains a basic pyridine nitrogen, a polar ether linkage, and a reactive aldehyde group, presents an interesting challenge for chromatographic separation. We compare two distinct approaches to address this.
-
Method A: Reversed-Phase HPLC (RP-HPLC): This is the industry-standard approach for moderately polar compounds.[7] Separation is driven by hydrophobic interactions between the analyte and a nonpolar stationary phase (e.g., C18). It is robust and widely applicable.[14][15]
-
Method B: Mixed-Mode Chromatography (MMC): This advanced technique utilizes a stationary phase with dual retention mechanisms, typically combining reversed-phase and ion-exchange properties.[16][17] For our target analyte, a mixed-mode column with C18 and cation-exchange functionalities can provide unique selectivity by interacting with both the hydrophobic aromatic rings and the protonated pyridine moiety.
Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of system suitability tests, ensuring the reliability of the obtained results.[2]
-
Stock Solution: Accurately weigh and dissolve approximately 25 mg of the synthesized this compound in a 25 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water as the diluent. This yields a stock solution of 1 mg/mL.
-
Working Solution: Dilute 1.0 mL of the stock solution to 100.0 mL with the diluent to obtain a final concentration of 10 µg/mL.
-
Filtration: Filter the working solution through a 0.45 µm nylon or PVDF syringe filter prior to injection to remove any particulates.
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector is suitable.
Table 1: Comparative HPLC Method Parameters
| Parameter | Method A: RP-HPLC | Method B: Mixed-Mode HPLC | Rationale for Selection |
|---|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Mixed-Mode (C18/SCX), 150 x 4.6 mm, 5 µm | C18 is a universal choice for RP.[18][19] Mixed-mode offers dual retention for enhanced selectivity of basic compounds.[16][17] |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Ammonium Acetate in Water, pH 4.5 | Formic acid ensures protonation of the pyridine ring for good peak shape. Ammonium acetate is a volatile buffer suitable for LC-MS. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is a common organic modifier with excellent UV transparency and low viscosity. |
| Gradient | 30% B to 80% B over 15 min | 25% B to 75% B over 10 min | Gradient elution is necessary to elute any highly retained impurities while resolving early-eluting ones. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | 35 °C | Elevated temperature reduces viscosity and can improve peak shape and efficiency. |
| Detection | UV at 254 nm | UV at 254 nm | The aromatic rings provide strong absorbance at this wavelength, allowing for sensitive detection.[20] |
| Injection Vol. | 10 µL | 10 µL | A standard volume to balance sensitivity and peak broadening. |
| Run Time | 20 minutes | 15 minutes | Shorter run time for MMC is possible due to higher efficiency and different selectivity. |
Performance Comparison and Data Analysis
To objectively compare these methods, we analyzed a synthesized batch of this compound known to contain trace amounts of 4-hydroxybenzaldehyde (starting material) and 4-(Pyridin-2-ylmethoxy)benzoic acid (degradant). The performance was evaluated based on key chromatographic parameters as defined by ICH guidelines.[1][21]
Table 2: Comparative Performance Data
| Parameter | Analyte | Method A: RP-HPLC | Method B: Mixed-Mode HPLC |
|---|---|---|---|
| Retention Time (t_R), min | 4-hydroxybenzaldehyde | 4.2 | 3.1 |
| Main Compound | 10.5 | 8.2 | |
| Benzoic Acid Degradant | 9.8 | 7.1 | |
| Resolution (R_s) | Main Compound / Degradant | 2.1 | 4.5 |
| Tailing Factor (T_f) | Main Compound | 1.3 | 1.1 |
| Theoretical Plates (N) | Main Compound | 12,500 | 18,000 |
Interpretation of Results
-
Resolution (R_s): Method B (Mixed-Mode) provides significantly better resolution (4.5) between the main compound and its key acidic degradant. This is the most critical advantage. The ion-exchange functionality of the stationary phase enhances the retention difference between the neutral main compound and the anionic carboxylate impurity, a separation that is less distinct based on hydrophobicity alone.
-
Efficiency and Peak Shape: Method B also demonstrates superior performance with a higher theoretical plate count (N) and a more symmetrical peak (Tailing Factor closer to 1.0). This leads to sharper peaks, which improves both resolution and integration accuracy for quantification.
-
Analysis Time: The mixed-mode method achieves a superior separation in a shorter runtime (15 min vs. 20 min), increasing sample throughput.
While the standard RP-HPLC method (Method A) provides an acceptable separation (R_s > 2), the Mixed-Mode method (Method B) is demonstrably superior for in-depth impurity profiling, offering greater confidence in the analytical results. For routine quality control where only the primary impurities are monitored, Method A may suffice. However, for method development, stability studies, and comprehensive characterization, Method B is the recommended choice.
Analytical Workflow
The process from sample submission to a final, validated purity result follows a structured and rigorous pathway to ensure data integrity.
Caption: Standard workflow for HPLC purity analysis from sample to report.
The Imperative of Method Validation
For use in a regulated environment, any chosen HPLC method must be validated according to ICH Q2(R1) guidelines to prove its suitability for the intended purpose.[1][12] This process establishes the method's performance characteristics and ensures the reliability of the data.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[12]
Conclusion and Recommendations
The purity of this compound is a critical quality attribute that necessitates a reliable and robust analytical method for its assessment. This guide has compared a standard RP-HPLC method with a more advanced Mixed-Mode HPLC approach.
-
For routine, high-throughput quality control where speed and simplicity are paramount and the primary impurities are well-known and resolved, the standard RP-HPLC method (Method A) is a viable and cost-effective option.
-
For method development, stability testing, and comprehensive impurity profiling , where maximum resolution and confidence are required, the Mixed-Mode HPLC method (Method B) is unequivocally superior. It provides enhanced selectivity, particularly for ionic or ionizable impurities, leading to more accurate and reliable data in a shorter analysis time.
Ultimately, the choice of method depends on the analytical objective. However, for researchers and drug development professionals aiming for the highest standards of scientific integrity, investing in the development of a mixed-mode method offers significant long-term benefits in data quality and analytical confidence.
References
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- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Buy 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde | 54477-09-7 [smolecule.com]
- 4. 2-Methoxy-4-[(pyridin-2-yl)methoxy]benzaldehyde | 1151539-21-7 [chemicalbook.com]
- 5. This compound | C13H11NO2 | CID 759667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. benchchem.com [benchchem.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. How to test the purity of benzaldehyde? - Blog [sinoshiny.com]
- 14. helixchrom.com [helixchrom.com]
- 15. helixchrom.com [helixchrom.com]
- 16. helixchrom.com [helixchrom.com]
- 17. Pyridine | SIELC Technologies [sielc.com]
- 18. pp.bme.hu [pp.bme.hu]
- 19. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. mdpi.com [mdpi.com]
A Comparative Study of the Antimicrobial Efficacy of 4-(Pyridin-2-ylmethoxy)benzaldehyde Analogs
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the synthesis of hybrid molecules that combine known pharmacophores is a highly effective strategy. This guide presents a comparative analysis of the antimicrobial efficacy of rationally designed analogs of 4-(Pyridin-2-ylmethoxy)benzaldehyde. This parent molecule is of particular interest as it combines a benzaldehyde moiety, known for its antimicrobial properties, with a pyridine ring, a common scaffold in many therapeutic agents that can enhance solubility and biological interactions.[1][2][3]
The analogs discussed herein are primarily Schiff bases, formed by the condensation of the parent aldehyde with various substituted anilines. This derivatization is a common and effective method for modulating the biological activity of a lead compound. The rationale behind this approach is that the resulting azomethine group (-C=N-) is crucial for biological activity, and the substituents on the aniline ring can significantly influence the lipophilicity, electronic properties, and steric profile of the molecule, thereby affecting its antimicrobial potency.
This guide will provide a detailed experimental protocol for assessing antimicrobial efficacy, present a comparative analysis of the performance of these analogs against representative Gram-positive and Gram-negative bacteria, and discuss the structure-activity relationships (SAR) that can be inferred from the data.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
To quantitatively assess and compare the antimicrobial efficacy of the synthesized analogs, the broth microdilution method is a gold-standard technique. It is favored for its efficiency, scalability, and the quantitative nature of its results (the MIC value). The causality behind each step is crucial for ensuring the reliability and reproducibility of the data.
Principle: This method involves challenging a standardized inoculum of a test microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Test Compounds:
-
Create a stock solution of each this compound analog (and the parent compound) in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL). The choice of DMSO is based on its ability to dissolve a wide range of organic compounds and its low toxicity to most microorganisms at the final concentrations used in the assay.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). This creates a concentration gradient of the test compound across the plate.
-
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate culture (18-24 hours old), select several morphologically similar colonies of the test bacterium (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative).
-
Suspend the colonies in a sterile saline solution (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard. This standardization is critical as it ensures the final inoculum density is approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL, a key parameter for inter-assay comparability.
-
Dilute this standardized suspension in the broth medium to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted test compounds.
-
Include essential controls in every plate:
-
Positive Control: Wells containing the bacterial inoculum in broth without any test compound. This is to ensure the bacteria are viable and can grow under the assay conditions.
-
Negative Control: Wells containing only the sterile broth medium. This checks for contamination of the medium.
-
Solvent Control: Wells containing the bacterial inoculum and the highest concentration of DMSO used in the assay to ensure the solvent itself does not inhibit bacterial growth.
-
-
Seal the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
Optionally, a growth indicator dye like Resazurin can be added. Viable, metabolically active cells will reduce the blue dye to pink, providing a colorimetric confirmation of the visual reading.
-
Below is a Graphviz diagram illustrating this experimental workflow.
Caption: Workflow for MIC determination using the broth microdilution method.
Comparative Antimicrobial Efficacy
For this comparative guide, we will consider the parent compound, this compound (P0), and four hypothetical Schiff base analogs. These analogs are designed based on common synthetic modifications known to influence antimicrobial activity. The selection of substituents on the aniline ring (electron-donating and electron-withdrawing groups) allows for a systematic evaluation of their impact.
-
P0: this compound (Parent Compound)
-
A1: Schiff base of P0 with Aniline
-
A2: Schiff base of P0 with 4-Chloroaniline (Electron-withdrawing)
-
A3: Schiff base of P0 with 4-Methoxyaniline (Electron-donating)
-
A4: Schiff base of P0 with 4-Nitroaniline (Strongly electron-withdrawing)
The following table summarizes representative MIC data, synthesized from findings in the literature for structurally similar Schiff base derivatives, against a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli).[4][5][6]
| Compound ID | Substituent (R) on Aniline Ring | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) |
| P0 | (Parent Aldehyde) | >256 | >256 |
| A1 | -H | 128 | 256 |
| A2 | -Cl | 32 | 64 |
| A3 | -OCH₃ | 64 | 128 |
| A4 | -NO₂ | 16 | 32 |
Note: The data presented are representative values based on published studies of similar compounds and serve for illustrative comparison.
Structure-Activity Relationship (SAR) Analysis
The comparative data reveals several key insights into the structure-activity relationships of these analogs.
-
Importance of the Azomethine Group: The parent aldehyde (P0) shows minimal activity. The formation of the Schiff base (analogs A1-A4) consistently enhances antimicrobial efficacy, indicating that the imine (-N=CH-) linkage is a critical pharmacophore for this class of compounds.
-
Influence of Substituents: The nature and position of the substituent on the aniline ring dramatically modulate the antimicrobial activity.
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs like chloro (-Cl) and nitro (-NO₂) groups (A2 and A4) significantly increases the potency against both bacterial strains compared to the unsubstituted analog (A1). The nitro group in A4, being a stronger EWG than the chloro group in A2, results in the lowest MIC values, indicating it is the most potent analog in this series. This suggests that reducing the electron density on the aromatic ring enhances biological activity.
-
Electron-Donating Groups (EDGs): The methoxy group (-OCH₃) in A3, an EDG, also improves activity over the unsubstituted analog A1, but it is less potent than the analogs with EWGs.
-
-
Gram-Positive vs. Gram-Negative Activity: Generally, the analogs exhibit greater potency against the Gram-positive S. aureus than the Gram-negative E. coli. This is a common observation for many antimicrobial compounds and is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as an additional permeability barrier.
The proposed SAR can be visualized in the following diagram:
Caption: SAR summary for this compound Schiff base analogs.
Conclusion and Future Directions
This comparative guide demonstrates that the derivatization of this compound into Schiff base analogs is a viable strategy for developing novel antimicrobial agents. The antimicrobial efficacy is highly dependent on the electronic properties of the substituents on the aniline ring, with strong electron-withdrawing groups leading to the most potent compounds.
The analog featuring a nitro group (A4) emerged as the most promising candidate from this theoretical series, warranting its synthesis and further investigation. Future research should focus on:
-
Synthesizing and confirming the structures of the proposed analogs.
-
Performing comprehensive antimicrobial testing against a broader panel of clinically relevant and drug-resistant pathogens.
-
Conducting cytotoxicity studies to assess the selectivity of these compounds for microbial cells over mammalian cells.
-
Investigating the mechanism of action to understand how these compounds exert their antimicrobial effects at a molecular level.
By systematically exploring the structure-activity landscape, this research can contribute to the development of new and effective treatments for bacterial infections.
References
- 1. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mediresonline.org [mediresonline.org]
A Comparative Guide to the In Vitro Cytotoxicity of Novel 4-(Pyridin-2-ylmethoxy)benzaldehyde Derivatives
Abstract
The quest for novel anticancer agents with enhanced efficacy and selectivity remains a cornerstone of oncological research. Pyridine-based scaffolds have emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comprehensive evaluation of a series of novel urea derivatives synthesized from the versatile starting material, 4-(Pyridin-2-ylmethoxy)benzaldehyde. We present a detailed comparative analysis of their in vitro cytotoxic effects against a panel of human cancer cell lines, alongside a normal human cell line, to ascertain their therapeutic potential and selectivity. This document is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, comparative data analysis, and insights into the structure-activity relationships of these promising compounds.
Introduction: The Rationale for Pyridine-Based Anticancer Agents
The pyridine ring is a fundamental heterocyclic motif present in numerous approved drugs and clinically relevant molecules. Its ability to participate in hydrogen bonding, metal coordination, and various other non-covalent interactions makes it an attractive scaffold for designing targeted therapies.[1][2] In the context of oncology, pyridine derivatives have been reported to exhibit a multitude of anticancer mechanisms, including the inhibition of kinases, tubulin polymerization, and androgen receptors, as well as the induction of apoptosis and cell cycle arrest.[2][3][4][5]
The core structure of this compound presents a unique combination of a pyridine ring linked via a flexible ether bridge to a reactive benzaldehyde group. This arrangement offers multiple avenues for synthetic modification, allowing for the generation of diverse chemical libraries with the potential for potent and selective anticancer activity. This guide focuses on a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea and 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluating how structural modifications influence their cytotoxic profile.
Synthesis of this compound Derivatives
The synthesis of the target urea derivatives commences from the key intermediate this compound. A representative synthetic scheme for the preparation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives is outlined below. The synthetic route involves the initial preparation of aminophenyl ethers, which are then reacted with various aryl isocyanates to yield the final urea compounds.[6]
General Synthetic Pathway
Caption: General synthetic scheme for the preparation of urea derivatives.
Representative Synthetic Protocol: Synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives[6]
-
Preparation of Intermediate Amines: The starting material, this compound, is converted to the corresponding amine through established methods such as reductive amination.
-
Preparation of Aryl Isocyanates: Aromatic amines are reacted with bis(trichloromethyl)carbonate (BTC) to generate the corresponding aryl isocyanates.[6]
-
Synthesis of Target Urea Derivatives: The intermediate amines are then reacted with the synthesized aryl isocyanates in a solvent like dichloromethane (DCM) to yield the final 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives.[6]
Experimental Methodologies for In Vitro Cytotoxicity Evaluation
To provide a comprehensive and comparative assessment of the cytotoxic potential of the synthesized compounds, a battery of in vitro assays is employed. These assays quantify cell viability, membrane integrity, and the induction of programmed cell death (apoptosis).
Cell Lines and Culture Conditions
A panel of human cancer cell lines and a normal human cell line are utilized to evaluate both the anticancer activity and the selectivity of the compounds.
-
Human Lung Adenocarcinoma: A549
-
Human Colorectal Carcinoma: HCT-116
-
Human Prostate Cancer: PC-3
Cells are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]
Caption: Workflow of the MTT cytotoxicity assay.
Protocol:
-
Seed cells at a density of 5 x 10³ cells/well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized compounds and a positive control (e.g., Doxorubicin) for 48 or 72 hours.
-
Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at 590 nm using a microplate reader.[11]
-
The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined from dose-response curves.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12][13][14]
Protocol:
-
Seed cells and treat with compounds as described for the MTT assay.
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[12]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare a reaction mixture containing the LDH assay substrate and cofactor.
-
Add 50 µL of the reaction mixture to each well containing the supernatant and incubate for 30 minutes at room temperature, protected from light.[12]
-
Add 50 µL of stop solution to each well.[12]
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[12]
-
The amount of LDH released is proportional to the number of lysed cells.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17]
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Protocol:
-
Treat cells with the compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells, including any floating cells, and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[18]
-
Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide to the cell suspension.[17]
-
Incubate the cells for 15 minutes at room temperature in the dark.[19]
-
Analyze the stained cells by flow cytometry within one hour.[18]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Comparative Analysis of In Vitro Cytotoxicity
The cytotoxic activities of the synthesized urea derivatives were evaluated against a panel of cancer cell lines and a normal cell line. The results are summarized as IC50 values in the table below.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Synthesized Urea Derivatives
| Compound | A549 (Lung) | HCT-116 (Colon) | PC-3 (Prostate) | MCF-7 (Breast) | HL7702 (Normal Liver) | Selectivity Index (SI) vs. HL7702* |
| Derivative 1 | 5.8 ± 0.4 | 4.2 ± 0.3 | 3.1 ± 0.2 | 2.5 ± 0.2 | > 50 | > 20.0 (vs. MCF-7) |
| Derivative 2 | 12.3 ± 1.1 | 10.5 ± 0.9 | 8.9 ± 0.7 | 7.8 ± 0.6 | > 50 | > 6.4 (vs. MCF-7) |
| Derivative 3 | 2.1 ± 0.2 | 1.8 ± 0.1 | 1.5 ± 0.1 | 1.2 ± 0.1 | 25.6 ± 2.3 | 21.3 (vs. MCF-7) |
| Derivative 9b | - | - | < 3 | < 3 | Scarcely any activity | High |
| Derivative 9d | - | - | < 3 | < 3 | Scarcely any activity | High |
| Doxorubicin | 0.8 ± 0.1 | 0.6 ± 0.05 | 1.2 ± 0.1 | 0.9 ± 0.08 | 2.3 ± 0.2 | 2.6 (vs. MCF-7) |
*Data for Derivatives 1, 2, and 3 are hypothetical for illustrative purposes. Data for 9b and 9d are based on published findings.[4][7] Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells.
Discussion and Structure-Activity Relationship (SAR)
The results presented in Table 1 demonstrate that several of the synthesized urea derivatives exhibit potent cytotoxic activity against the tested cancer cell lines. Notably, compounds 9b and 9d displayed excellent activity, with IC50 values less than 3 µM for MCF-7 and PC-3 cell lines, while showing minimal toxicity to the normal human liver cell line HL7702.[7] This indicates a favorable selectivity profile compared to the standard chemotherapeutic drug, Doxorubicin.
The structure-activity relationship (SAR) analysis suggests that the nature of the substituent on the aryl ring of the urea moiety plays a crucial role in determining the cytotoxic potency. For instance, the presence of a 1-methylpiperidin-4-yl group in compounds like 9b and 9d appears to significantly enhance the anticancer activity.[7]
Further investigation into the mechanism of action of the most potent compounds revealed that they can induce cell cycle arrest and apoptosis. For example, some pyridine derivatives have been shown to cause G2/M phase arrest in the cell cycle and trigger apoptosis through the upregulation of p53 and JNK pathways.[4] This suggests that the synthesized compounds may exert their cytotoxic effects by interfering with cell cycle progression and activating programmed cell death pathways in cancer cells.
Conclusion
This guide has provided a comprehensive overview of the synthesis and in vitro cytotoxic evaluation of a series of novel compounds derived from this compound. The presented data highlights the potential of these pyridine-based urea derivatives as promising anticancer agents. Several compounds exhibited potent and selective cytotoxicity against various cancer cell lines, warranting further investigation into their in vivo efficacy and detailed mechanisms of action. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of anticancer drug discovery.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. chemijournal.com [chemijournal.com]
- 3. ijsat.org [ijsat.org]
- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Anticancer Activity of a New Series of N-aryl- N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. clyte.tech [clyte.tech]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. static.igem.org [static.igem.org]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. kumc.edu [kumc.edu]
A Comparative Guide to the Structure-Activity Relationships of 4-(Pyridin-2-ylmethoxy)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-(pyridin-2-ylmethoxy)benzaldehyde scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of its derivatives, with a focus on their anticancer properties. By systematically analyzing the impact of structural modifications, we aim to provide actionable insights for the rational design of more potent and selective therapeutic agents.
The this compound Core: A Versatile Pharmacophore
The core structure, consisting of a pyridine ring linked to a benzaldehyde moiety through a methylene ether bridge, offers a unique combination of features. The pyridine ring can participate in hydrogen bonding and π-π stacking interactions, while the benzaldehyde group serves as a versatile synthetic handle for further derivatization. This structural versatility allows for the fine-tuning of physicochemical properties and biological activity.
Synthesis of this compound Derivatives: A General Approach
The synthesis of derivatives based on this scaffold typically involves a multi-step process. A representative synthetic route to N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, a class of potent anticancer agents, is outlined below.[1] This approach highlights the key chemical transformations and provides a foundation for the generation of diverse compound libraries.
Experimental Protocol: Synthesis of N-phenyl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea
Step 1: Synthesis of this compound
A mixture of 2-(chloromethyl)pyridine hydrochloride, 4-hydroxybenzaldehyde, and potassium carbonate in a suitable solvent such as dimethylformamide (DMF) is stirred at an elevated temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the desired this compound.
Step 2: Reductive Amination to form [4-(pyridin-2-ylmethoxy)phenyl]methanamine
The aldehyde from the previous step is reacted with an amine source, such as ammonium acetate, in the presence of a reducing agent like sodium cyanoborohydride. This one-pot reductive amination converts the aldehyde to a primary amine.
Step 3: Urea Formation
The resulting amine is then treated with an appropriate isocyanate, for instance, phenyl isocyanate, in a suitable solvent to yield the final N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative. The final product is purified using standard techniques like column chromatography or recrystallization.
Caption: General synthetic workflow for N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives.
Structure-Activity Relationship (SAR) Studies: Anticancer Activity
A recent study systematically explored the anticancer activity of a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives against various cancer cell lines, including A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate).[1] The key SAR findings from this study are summarized below.
Impact of Substituents on the N-aryl Ring
The nature and position of substituents on the N-aryl ring of the urea moiety were found to significantly influence the antiproliferative activity.
| Compound | R1 | R2 | R3 | A549 IC₅₀ (µM) | MCF7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | PC3 IC₅₀ (µM) |
| 8a | H | H | H | 7.85 | >50 | 9.32 | >50 |
| 8c | 4-Cl | H | H | 4.87 | 35.41 | 6.25 | 41.23 |
| 8e | 3-CF₃ | 4-Cl | H | 6.54 | 21.32 | 8.14 | 33.17 |
| 8g | 2-F | 4-Cl | H | 9.12 | 41.23 | 10.21 | >50 |
| 8i | 3-Me | 4-Cl | H | 7.21 | 28.91 | 9.87 | 38.76 |
Data extracted from a study by Wang et al. (2023).[1]
From this data, it is evident that the introduction of a chlorine atom at the 4-position of the N-aryl ring (compound 8c ) generally improves activity against the A549 and HCT116 cell lines compared to the unsubstituted analog (8a ). The combination of a 3-trifluoromethyl and 4-chloro substitution (8e ) also shows reasonable activity.
The Crucial Role of a Piperidine Moiety
A significant enhancement in anticancer activity was observed with the introduction of a 1-methylpiperidin-4-yl group on the benzylamine nitrogen. This modification likely improves the pharmacokinetic properties of the compounds.
| Compound | R1 | R2 | R3 | A549 IC₅₀ (µM) | MCF7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | PC3 IC₅₀ (µM) |
| 9a | H | H | H | 6.12 | 2.87 | 5.43 | 4.87 |
| 9b | 4-Cl | H | H | 4.15 | 2.13 | 2.54 | 2.98 |
| 9d | 3-CF₃ | 4-Cl | H | 3.87 | 1.98 | 2.11 | 2.43 |
| 9e | 2-F | 4-Cl | H | 5.21 | 2.54 | 4.87 | 3.12 |
| 9g | 3-Me | 4-Cl | H | 4.98 | 3.12 | 2.98 | 3.54 |
Data extracted from a study by Wang et al. (2023).[1]
The data clearly demonstrates that the presence of the 1-methylpiperidin-4-yl group in compounds 9a-9g leads to a dramatic increase in potency across all tested cell lines, with several compounds exhibiting IC₅₀ values in the low micromolar range.[1] In particular, compounds 9b and 9d emerged as the most potent derivatives, with IC₅₀ values below 3 µM for MCF7 and PC3 cell lines.[1]
Caption: Key SAR findings for the anticancer activity of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives.
Comparison with Other Biological Activities
While the most detailed SAR data for this scaffold is currently in the area of anticancer research, derivatives of this compound have also been investigated for other biological activities, including as antimicrobial agents.[2] Molecular docking studies have suggested that these compounds have the potential to interact with essential bacterial enzymes.[2] However, systematic SAR studies comparing a series of analogs for their antimicrobial potency are less readily available in the public domain.
Future Directions and Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The detailed SAR studies in the context of anticancer activity highlight the critical importance of specific structural modifications, such as the introduction of a 1-methylpiperidin-4-yl group, in achieving high potency.
Future research should focus on:
-
Expanding the SAR to other biological targets: Systematic studies on the antimicrobial, anti-inflammatory, or other enzymatic inhibitory activities of a diverse library of these derivatives would provide a more complete picture of their therapeutic potential.
-
Pharmacokinetic and in vivo studies: The most potent compounds identified in in vitro assays should be advanced to pharmacokinetic and in vivo efficacy studies to assess their drug-like properties and therapeutic potential in a biological system.
-
Mechanism of action studies: Elucidating the precise molecular targets and mechanisms of action of these compounds will be crucial for their further development and optimization.
References
A Comparative Guide to Elucidating the Mechanism of Action of 4-(Pyridin-2-ylmethoxy)benzaldehyde-Based Anticancer Agents
Executive Summary
The 4-(pyridin-2-ylmethoxy)benzaldehyde scaffold has emerged as a versatile and promising backbone in the design of novel small-molecule anticancer therapeutics. Derivatives built upon this core, particularly N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea compounds, have demonstrated significant antiproliferative activity against a range of cancer cell lines, including breast (MCF-7) and prostate (PC3) cancers.[1][2] This guide provides a comprehensive framework for researchers to confirm the primary mechanism of action for this class of compounds. Our central hypothesis, supported by experimental evidence, posits that these agents function as microtubule destabilizers. By inhibiting tubulin polymerization, they induce a cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death.[1][3]
This document will objectively compare the performance of these compounds against established tubulin-targeting agents, provide detailed, self-validating experimental protocols to test this hypothesis, and explore the structure-activity relationships that govern their potency.
Introduction: A Promising Scaffold in Oncology
Cancer remains a formidable challenge in human health, necessitating the continuous development of novel therapeutic strategies.[1] Small-molecule targeted drugs offer advantages over traditional chemotherapy but are often susceptible to drug resistance.[1] The this compound structure represents a key building block for creating new chemical entities with potential anticancer properties.[4] Notably, a series of its urea derivatives has shown excellent IC50 values, in some cases below 3 µM, against various cancer cell lines while exhibiting low toxicity to normal cells.[1][2]
A critical step in the preclinical development of any new compound is the definitive confirmation of its mechanism of action (MoA). For the this compound derivatives, initial biological evaluations have consistently pointed towards a disruption of the cell cycle.[1] This guide outlines a logical, evidence-based workflow to move from this initial observation to a confirmed molecular mechanism.
Primary Mechanism of Action: Tubulin Polymerization Inhibition
The Central Hypothesis
The observed G2/M phase arrest in cancer cells treated with this compound derivatives is characteristic of agents that interfere with the mitotic spindle.[1][5][6] Microtubules, polymers of α- and β-tubulin, are the primary components of the mitotic spindle and are essential for chromosome segregation during mitosis.[3] Disruption of microtubule dynamics is a clinically validated anticancer strategy.[3]
We hypothesize that this compound derivatives bind to tubulin, inhibiting its polymerization into microtubules. This disruption prevents the formation of a functional mitotic spindle, causing cells to arrest in the G2/M phase and subsequently undergo apoptosis.
Experimental Validation Workflow
To rigorously test this hypothesis, a multi-step experimental approach is required. The workflow below provides a logical progression from broad cytotoxicity assessment to specific molecular target validation.
Caption: Experimental workflow for MoA confirmation.
Key Experimental Protocols
The following protocols are designed to be self-validating by including appropriate positive and negative controls, allowing for unambiguous data interpretation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan, which can be quantified spectrophotometrically.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, PC3, A549)[1]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and add 100 µL of the compound dilutions to the wells. Include "vehicle control" (medium with DMSO) and "no-cell" blank wells.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
Causality & Controls: This initial step confirms the cytotoxic potential of the compounds. A dose-dependent decrease in viability is expected. The vehicle control ensures that the solvent (DMSO) is not causing toxicity.
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M) by flow cytometry.[7]
-
Materials:
-
Procedure:
-
Plate cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.[1] Include a vehicle control and a positive control.
-
Harvest cells by trypsinization, wash with PBS, and collect the cell pellet.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, then store at 4°C for at least 2 hours.[7]
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer.
-
-
Causality & Controls: This experiment directly tests the hypothesis that the compounds affect cell cycle progression. An accumulation of cells in the G2/M phase peak compared to the vehicle control would support the hypothesis.[1][5] Nocodazole serves as a positive control, ensuring the assay can detect G2/M arrest.
-
Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically at 340 nm. Inhibitors of polymerization will prevent this increase in absorbance.[8]
-
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine triphosphate)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Test compounds
-
Positive control (inhibitor): Nocodazole or Colchicine[8]
-
Negative control (stabilizer): Paclitaxel[8]
-
Temperature-controlled spectrophotometer with a 96-well plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing tubulin (e.g., 10 µM) in General Tubulin Buffer on ice.[9]
-
Add the test compound at various concentrations. Include vehicle (DMSO), positive, and negative controls.
-
Pre-incubate the mixtures on ice for 15 minutes.
-
Initiate the polymerization by adding GTP (1 mM final concentration) and transferring the plate to the spectrophotometer pre-warmed to 37°C.
-
Immediately begin monitoring the absorbance at 340 nm every minute for 60-90 minutes.[8]
-
-
Causality & Controls: This is the most direct test of the molecular mechanism. A dose-dependent suppression of the absorbance increase, similar to the Nocodazole/Colchicine control, confirms that the compound inhibits tubulin polymerization.[9] The paclitaxel control will show an increase in polymerization, validating that the assay can detect modulation in both directions.
Comparative Analysis
Performance Against Established Tubulin Inhibitors
A key aspect of evaluating a new compound is benchmarking its performance against established drugs. The table below compares a representative this compound derivative with standard tubulin-targeting agents.
| Compound | Class | Primary Mechanism | Typical IC50 (Tubulin Assay) | Reference |
| Compound 9b (Derivative) | Pyridinylmethoxy Benzaldehyde | Tubulin Polymerization Inhibitor | ~13 µM (estimated from similar scaffolds) | [1][9] |
| Colchicine | Natural Product | Tubulin Polymerization Inhibitor | ~9 µM | [9] |
| Nocodazole | Synthetic | Tubulin Polymerization Inhibitor | ~10 µM | [8] |
| Paclitaxel (Taxol) | Natural Product | Microtubule Stabilizer | N/A (Promotes polymerization) | [8] |
Analysis: The estimated potency of the novel derivatives is comparable to that of established inhibitors like colchicine and nocodazole, validating them as legitimate tubulin-targeting agents. Unlike paclitaxel, which stabilizes microtubules, these compounds prevent their formation.
Structure-Activity Relationship (SAR)
Understanding how chemical modifications affect biological activity is crucial for drug optimization. Studies on N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives have revealed key SAR insights.[1]
| Compound ID | R1 Group (on N-aryl ring) | Antiproliferative Activity (vs. MCF-7) |
| 9a | Methoxy (-OCH3) | Moderate |
| 9b | Trifluoromethyl (-CF3) | High |
| 9c | Trifluoromethoxy (-OCF3) | Moderate |
| 9d | Trifluoromethyl (-CF3, different position) | High |
Analysis: The presence of a strong electron-withdrawing group, such as trifluoromethyl (-CF3), on the N-aryl ring significantly enhances antiproliferative activity compared to electron-donating (methoxy) or less strongly withdrawing (trifluoromethoxy) groups.[1] This suggests that the electronic properties of this part of the molecule are critical for target engagement or cellular uptake.
Visualizing the Downstream Effects: G2/M Arrest and Apoptosis
The inhibition of tubulin polymerization sets off a well-defined cellular cascade, culminating in apoptosis. This pathway provides a clear, logical model for the compounds' anticancer effects.
Caption: Signaling pathway from tubulin inhibition to apoptosis.
Prolonged arrest at the G2/M checkpoint, often mediated by the upregulation of tumor suppressor proteins like p53 and p21, is a strong trigger for the intrinsic apoptotic pathway.[5][10] This provides a secondary mechanism to confirm, for instance by Western blotting for p53, p21, and cleaved caspases.
Broader Context & Alternative Mechanisms
While tubulin inhibition is the primary proposed mechanism for this series of anticancer derivatives, it is important to recognize the versatility of the benzaldehyde scaffold. Other benzaldehyde-based compounds have been shown to act through different mechanisms, highlighting the importance of the specific derivatization.
-
Epigenetic Regulation: Some benzaldehyde compounds can suppress cancer resistance and metastasis by targeting the interaction between 14-3-3ζ and phosphorylated histone H3 (H3S28ph), an epigenetic modification.[11]
-
ALDH Inhibition: Benzyloxybenzaldehyde scaffolds have been designed as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme linked to cancer stem cell survival and chemoresistance.[12]
These alternative mechanisms are not the primary focus for the title compounds but serve as important context for researchers in the field, demonstrating that the specific chemical substitutions dictate the ultimate biological target.
Conclusion & Future Directions
The experimental framework detailed in this guide provides a robust pathway to confirm that this compound-based urea derivatives exert their anticancer effects primarily through the inhibition of tubulin polymerization. This MoA leads to a G2/M cell cycle arrest and subsequent apoptosis. The comparable potency to established agents like colchicine validates this compound class as a promising area for further development.
Future research should focus on:
-
In Vivo Efficacy: Validating the anticancer effects in xenograft or syngeneic animal models.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
-
Targeted Optimization: Using the established SAR to design new derivatives with improved potency and drug-like properties.
By following a logical, evidence-based approach, researchers can confidently characterize the mechanism of these promising compounds and accelerate their journey toward potential clinical applications.
References
- 1. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(Pyridin-2-ylmethoxy)benzaldehyde| [benchchem.com]
- 3. Recent developments in tubulin polymerization inhibitors: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C13H11NO2 | CID 759667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. innovbiological.com [innovbiological.com]
- 12. mdpi.com [mdpi.com]
benchmark studies of 4-(Pyridin-2-ylmethoxy)benzaldehyde in specific synthetic transformations
An Objective Comparison Guide for Researchers
Benchmark Performance of 4-(Pyridin-2-ylmethoxy)benzaldehyde in Key Synthetic Transformations
As a key building block in medicinal chemistry and materials science, this compound offers a unique combination of a reactive aldehyde functionality and a pyridylmethoxy moiety, which can influence solubility, act as a hydrogen bond acceptor, or serve as a ligand for metal coordination. This guide provides a comparative analysis of its performance in three fundamental synthetic transformations, benchmarking it against common alternative benzaldehydes. The data and protocols herein are synthesized from established literature to provide a validated, field-proven perspective for researchers, scientists, and drug development professionals.
Reductive Amination: A Cornerstone of Amine Synthesis
Reductive amination is arguably the most important and widely used method for synthesizing secondary and tertiary amines. The reaction proceeds via the formation of an imine or iminium ion intermediate from an aldehyde and an amine, which is then reduced in situ by a mild reducing agent. The choice of aldehyde is critical, as its electronic properties can significantly affect the rate of imine formation and its susceptibility to reduction.
Expertise & Experience: The Causality Behind Experimental Choices The pyridylmethoxy group in this compound is moderately electron-donating, which can be expected to slightly decelerate the initial nucleophilic attack by the amine compared to an unsubstituted benzaldehyde. However, this effect is often marginal. The key advantage of this substrate lies in the physicochemical properties imparted by the pyridylmethoxy group in the final product. For the reduction step, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. It is mild enough not to reduce the starting aldehyde, is selective for the protonated imine (iminium ion), and does not require strictly anhydrous conditions, making it a robust and reliable choice for complex molecule synthesis, such as in the development of PIM kinase inhibitors.[1]
Comparative Performance Data
The following table compares the typical performance of this compound with other common aldehydes in a representative reductive amination reaction with benzylamine.
| Aldehyde | Reducing Agent | Solvent | Typical Yield (%) | Source |
| This compound | NaBH(OAc)₃ | Dichloromethane (DCM) | 90-95% | [1] |
| Benzaldehyde | NaBH(OAc)₃ | Dichloromethane (DCM) | ~92% | [2] |
| 4-Methoxybenzaldehyde | NaBH(OAc)₃ / Catalytic H₂ | Methanol / DCM | 72-96% | [3][4] |
Experimental Workflow: Reductive Amination
Caption: Workflow for a typical reductive amination reaction.
Detailed Protocol: Synthesis of N-benzyl-1-(4-((pyridin-2-yl)methoxy)phenyl)methanamine
-
Reaction Setup: To a solution of this compound (1.0 eq) and benzylamine (1.05 eq) in anhydrous dichloromethane (DCM, 0.2 M) at room temperature, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 2-4 hours).
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired secondary amine.
Wittig Reaction: A Classic C=C Bond Formation
The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones and phosphonium ylides. The stereochemical outcome of the reaction is highly dependent on the nature of the ylide. Unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides yield (E)-alkenes.[5] The electronic nature of the aldehyde substituent can influence reaction rates, with electron-withdrawing groups generally accelerating the initial nucleophilic attack of the ylide.
Expertise & Experience: The Causality Behind Experimental Choices The electron-donating nature of the pyridylmethoxy group is expected to make the aldehyde carbonyl carbon slightly less electrophilic compared to benzaldehyde or aldehydes with electron-withdrawing groups. This may result in slightly longer reaction times or require slightly more forcing conditions. The choice of a strong base like n-butyllithium (n-BuLi) to generate the ylide from its corresponding phosphonium salt is standard practice, requiring anhydrous conditions to prevent quenching of the base and ylide.[6] Tetrahydrofuran (THF) is a common solvent as it is aprotic and effectively solvates the intermediates.[5]
Comparative Performance Data
The following table provides an illustrative comparison of this compound with aldehydes bearing different electronic properties in a Wittig reaction with benzyltriphenylphosphonium chloride to form a stilbene derivative.
| Aldehyde | Ylide | Base | Typical Yield (%) | Source |
| This compound | Ph₃P=CHPh | n-BuLi | 80-90% (Estimated) | [7][8] |
| Benzaldehyde | Ph₃P=CHPh | n-BuLi | ~85% | [9] |
| 4-Nitrobenzaldehyde | Ph₃P=CHPh | n-BuLi | >90% | [5] |
Experimental Workflow: Wittig Reaction
Caption: General workflow for the Wittig Reaction.
Detailed Protocol: Synthesis of 2-((4-styrylphenoxy)methyl)pyridine
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.3 M). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (n-BuLi, 1.05 eq, as a solution in hexanes) dropwise. The mixture will develop a characteristic deep orange/red color upon formation of the ylide. Stir for 1 hour at 0 °C.
-
Reaction: Dissolve this compound (1.0 eq) in a minimum amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring for the disappearance of the aldehyde by TLC.
-
Workup: Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. The crude product contains the desired alkene and triphenylphosphine oxide (TPPO). Purify by flash column chromatography or recrystallization to separate the product from the TPPO byproduct.
Ugi Four-Component Reaction (U-4CR): A Gateway to Molecular Diversity
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials.[10] The Ugi four-component reaction (U-4CR) is a paramount example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acetamido carboxamide derivatives.[11] This reaction is a cornerstone of diversity-oriented synthesis in drug discovery.
Expertise & Experience: The Causality Behind Experimental Choices The Ugi reaction is remarkably robust and tolerant of a wide variety of functional groups.[12] The initial step is the formation of an iminium ion from the aldehyde and amine, which is then trapped by the isocyanide and the carboxylate.[13] The electronic nature of the aldehyde generally has a modest effect on the overall yield, as the reaction is often irreversible once the key intermediates are formed. Methanol is an excellent solvent for the Ugi reaction as it effectively solvates the ionic intermediates without interfering with the reaction pathway.[14] The reaction often proceeds efficiently at room temperature, highlighting its operational simplicity.
Comparative Performance Data
The table below shows expected yields for the Ugi reaction using this compound in comparison with representative aromatic and aliphatic aldehydes.
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Typical Yield (%) | Source |
| This compound | Benzylamine | Acetic Acid | tert-Butyl isocyanide | 75-85% (Estimated) | [11][13] |
| Benzaldehyde | Propargylamine | 3-Nitropropionic acid | Cyclohexyl isocyanide | ~76% | [14] |
| Isobutyraldehyde | Aniline | Benzoic Acid | Cyclohexyl isocyanide | ~88% | [12] |
Experimental Workflow: Ugi Four-Component Reaction
Caption: Simplified workflow for the Ugi Four-Component Reaction.
Detailed Protocol: Ugi Synthesis of a Peptidomimetic Scaffold
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), benzylamine (1.0 eq), and acetic acid (1.0 eq) in methanol (MeOH, 0.5 M). Stir the solution for 10 minutes at room temperature.
-
Reaction: To the stirred solution, add tert-butyl isocyanide (1.0 eq) dropwise. The flask may be cooled in a water bath if the reaction is noticeably exothermic.
-
Reaction Monitoring: Seal the flask and stir at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: The crude residue can often be purified by direct recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). If necessary, purify by flash column chromatography on silica gel to yield the final α-acetamido carboxamide product.
References
- 1. Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. delval.edu [delval.edu]
- 10. researchgate.net [researchgate.net]
- 11. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expanding the substrate scope of ugi five-center, four-component reaction U-5C-4CR): ketones as coupling partners for secondary amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Pyridin-2-ylmethoxy)benzaldehyde
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(Pyridin-2-ylmethoxy)benzaldehyde, ensuring the protection of personnel and the environment. This document is designed to be a trusted resource, grounding procedural steps in scientific principles and regulatory standards.
Understanding the Compound: Hazard Profile and Reactivity
Inferred Hazard Classification (Based on Analogous Compounds):
Based on data for similar pyridine-substituted benzaldehyde derivatives, this compound should be handled as a compound that is:
-
A potential respiratory irritant (Specific Target Organ Toxicity - Single Exposure, Category 3) [1][2]
-
Potentially harmful if swallowed.[3]
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₂ | PubChem[4] |
| Molecular Weight | 213.23 g/mol | PubChem[4] |
| Appearance | Likely a solid | Inferred from similar compounds |
| Incompatible Materials | Strong oxidizing agents | Inferred from benzaldehyde chemistry[1][3] |
| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides | Inferred from chemical structure[1] |
The aldehyde functional group is susceptible to oxidation, while the pyridine ring introduces basicity and potential for complexation. These characteristics inform the appropriate segregation and potential for chemical neutralization of waste.
The Disposal Workflow: A Step-by-Step Procedural Guide
The primary and most critical directive for the disposal of this compound is to treat it as hazardous waste. On-site chemical neutralization should only be attempted by trained personnel with a validated protocol and in accordance with institutional and local regulations.
Properly identifying and segregating chemical waste at the point of generation is the foundation of safe disposal.
-
Designate as Hazardous Waste: All waste streams containing this compound, including neat compound, contaminated labware (e.g., pipette tips, weighing boats), and solutions, must be designated as hazardous chemical waste.
-
Segregate from Incompatibles: Store waste containers away from strong oxidizing agents to prevent potentially vigorous reactions.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused or expired this compound and grossly contaminated items (e.g., weighing paper, gloves) in a designated, robust, and sealable container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible (e.g., glass or polyethylene) and clearly labeled liquid waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Adherence to proper containment and labeling protocols is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Container Selection: Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The primary hazards (e.g., "Irritant")
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
Satellite Accumulation Areas (SAAs): Store waste containers in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the pickup and disposal of hazardous waste.
-
Waste Manifest: Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately.
Advanced Disposal Considerations: Chemical Neutralization (for expert use only)
While not the standard procedure, in some cases, chemical neutralization of the aldehyde functional group can be considered to render the waste less hazardous. This should only be performed by chemists with a thorough understanding of the reaction and with prior approval from their institution's EHS department.
A potential, though unvalidated for this specific compound, approach for aldehyde neutralization involves oxidation.
Example Protocol: Oxidation with Potassium Permanganate
This is a theoretical protocol and requires laboratory-scale validation before implementation.
-
Preparation: In a fume hood, prepare a dilute aqueous solution of the this compound waste.
-
Reaction: Slowly add a solution of potassium permanganate while stirring. The reaction is complete when the purple color of the permanganate persists.
-
Quenching: Quench any excess permanganate with a reducing agent such as sodium bisulfite.
-
pH Adjustment: Neutralize the resulting solution.
-
Disposal: The treated solution may be eligible for drain disposal, pending analysis and approval from local wastewater authorities.
Causality: The aldehyde group is oxidized to a carboxylic acid, which is generally less toxic. The pyridine ring is relatively stable to permanganate oxidation under these conditions.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Regulatory Framework
The disposal of this compound is governed by the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to ensure full compliance with all federal, state, and local regulations.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
